molecular formula C7H14O4 B1235452 Chalcose CAS No. 3150-28-5

Chalcose

Número de catálogo: B1235452
Número CAS: 3150-28-5
Peso molecular: 162.18 g/mol
Clave InChI: NFQHDCDVJNGLLP-VQVTYTSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chalcose is a deoxy sugar that serves as a crucial carbohydrate component in several bioactive macrolide antibiotics, most notably as the d-chalcose moiety found in Lankamycin . Lankamycin is a 14-membered macrolide antibiotic isolated from various Streptomyces species, which demonstrates moderate inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium species . In this complex molecular structure, the this compound unit is glycosidically bound at the C5 position of the macrolide aglycone, 11-acetyllankolide, and its presence is essential to the biological activity of the parent compound . Researchers utilize this compound in studies focused on the synthesis, biosynthesis, and structure-activity relationships (SAR) of polyketide natural products. Investigating the role of sugars like this compound is vital for understanding how these natural products interact with biological targets, such as the bacterial ribosome. This compound is presented as a high-purity standard to support chemical and pharmacological research into novel antimicrobial agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Número CAS

3150-28-5

Fórmula molecular

C7H14O4

Peso molecular

162.18 g/mol

Nombre IUPAC

(2R,3S,5R)-2,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)3-7(11-2)6(10)4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1

Clave InChI

NFQHDCDVJNGLLP-VQVTYTSYSA-N

SMILES

CC(CC(C(C=O)O)OC)O

SMILES isomérico

C[C@H](C[C@@H]([C@H](C=O)O)OC)O

SMILES canónico

CC(CC(C(C=O)O)OC)O

Origen del producto

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of D-Chalcose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure, properties, and synthesis of D-chalcose, a significant dideoxy sugar. D-chalcose, also known as lankavose, is a component of various antibiotics, including chalcomycin and lankamycin.[1] Its unique structure and biological relevance make it a molecule of interest in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

D-chalcose is systematically named 4,6-dideoxy-3-O-methyl-D-xylo-hexose .[1][2] This nomenclature precisely describes its structural features relative to its parent hexose, D-glucose.

  • Hexose Backbone: It is a six-carbon monosaccharide.

  • D-Configuration: The stereochemistry at the chiral carbon furthest from the carbonyl group (C5) corresponds to that of D-glyceraldehyde.[3][4][5] This means in the Fischer projection, the hydroxyl group on C5 is on the right side.

  • 4,6-Dideoxy: The hydroxyl groups typically found at the 4th and 6th carbon positions of a hexose are replaced by hydrogen atoms.

  • 3-O-methyl: The hydroxyl group at the 3rd carbon is etherified to a methyl group.

  • xylo-Hexose: This descriptor refers to the stereochemical arrangement of the hydroxyl groups. In the context of a D-hexose, the xylo- configuration indicates that the hydroxyl groups at C2 and C4 are on the same side, while the hydroxyl group at C3 is on the opposite side in the Fischer projection (before modifications like deoxygenation or methylation).

The structural derivation from D-glucose can be visualized as follows: epimerization at C3 (glucose to allose), methylation at C3, and deoxygenation at C4 and C6.

Logical Relationship: Derivation of D-Chalcose Structure

G D_Glucose D-Glucose D_Allose D-Allose D_Glucose->D_Allose Epimerization at C3 Intermediate1 3-O-Methyl-D-Allose D_Allose->Intermediate1 Methylation at C3 D_Chalcose D-Chalcose (4,6-Dideoxy-3-O-methyl- D-xylo-hexose) Intermediate1->D_this compound Deoxygenation at C4 and C6

Caption: Logical derivation of D-chalcose from D-glucose.

Physicochemical and Quantitative Data

The key quantitative properties of D-chalcose and its methyl chalcoside derivative are summarized below for easy reference and comparison.

PropertyD-ChalcoseMethyl Chalcoside Derivative
CAS Registry Number 3150-28-5[1]-
Molecular Formula C₇H₁₄O₄[1]C₈H₁₆O₄
Molecular Weight 162.18 g/mol [1]176.21 g/mol [1]
Percent Composition C: 51.84%, H: 8.70%, O: 39.46%[1]C: 54.53%, H: 9.15%, O: 36.32%[1]
Melting Point 96-99 °C[1]101.5-102 °C[1]
Specific Optical Rotation [α]D²⁴ +120° → +76° (in water, c=1.5)[1][α]D²⁷ -21° (in chloroform, c=2.04)[1]

Experimental Protocols: Synthesis of D-Chalcose

A facile synthesis of D-chalcose has been described, which involves the preparation of a dichloro derivative followed by reductive dehalogenation.[2][6]

Objective: To synthesize 4,6-dideoxy-3-O-methyl-D-xylo-hexose (D-chalcose).

Key Stages:

  • Chlorination: Reaction of a suitable starting material, such as methyl 3-O-methyl-D-glucopyranoside, with sulfuryl chloride. This step introduces chlorine atoms at the C4 and C6 positions with an inversion of configuration at C4, leading to a galacto- configuration.[6]

  • Reductive Dehalogenation: The resulting methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside is then reduced.[2][6] This is achieved through hydrogenation over a W-4 Raney nickel catalyst under hydrogen pressure.[6] This step removes the chlorine atoms and replaces them with hydrogen.

  • Hydrolysis: The final step involves acid-catalyzed hydrolysis of the methyl glycoside to yield the free sugar, D-chalcose.[6]

Experimental Workflow: Synthesis of D-Chalcose

G cluster_0 Synthesis Protocol start Start: Methyl 3-O-methyl-D-glucopyranoside step1 Reaction with Sulfuryl Chloride (SO₂Cl₂) start->step1 intermediate Intermediate: Methyl 4,6-dichloro-4,6-dideoxy- 3-O-methyl-D-galactopyranoside step1->intermediate step2 Reductive Dehalogenation: H₂ pressure, Raney Ni catalyst intermediate->step2 step3 Acid-Catalyzed Hydrolysis step2->step3 end_product Final Product: D-Chalcose step3->end_product

Caption: Workflow for the chemical synthesis of D-chalcose.

Biological Significance

D-chalcose is a constituent of several macrolide antibiotics, which are known for their antibacterial properties. The deoxy and methyl functionalities on the sugar moiety are often crucial for the biological activity of the parent antibiotic, influencing its binding to the bacterial ribosome and its pharmacokinetic properties. The study of D-chalcose and its synthesis is therefore vital for the development of new antibiotic derivatives and for understanding their mechanisms of action.

References

Chalcose: A Key Neutral Sugar Moiety in the Macrolide Antibiotic Chalcomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, presents a unique structural deviation from many clinically significant macrolides.[1][2] A key feature of chalcomycin is the presence of the neutral sugar D-chalcose, in place of the more common amino sugars like mycaminose or desosamine.[2][3] This structural distinction, along with a 2,3-trans double bond in the macrolactone ring, is believed to contribute to its distinct biological activity profile.[2][3] This technical guide provides a comprehensive overview of chalcose as a critical component of chalcomycin, detailing its structure, biosynthesis, and role in the antibiotic's mechanism of action. The guide also includes a compilation of quantitative bioactivity data and detailed experimental protocols relevant to the study of chalcomycin.

Introduction to Chalcomycin and the Significance of this compound

Chalcomycin is a macrolide antibiotic first identified in the late 1950s from the soil bacterium Streptomyces bikiniensis.[1] It exhibits a range of antimicrobial activity, primarily against Gram-positive bacteria and certain Mycoplasma species.[1][2] The defining characteristic of chalcomycin is its chemical structure, which includes two deoxysugars, D-chalcose and D-mycinose, attached to a 16-membered macrolactone ring.[4][5]

The presence of the neutral sugar D-chalcose at the C-5 position of the macrolactone ring is particularly noteworthy.[2][6] In many other well-known 16-membered macrolides, such as tylosin, this position is occupied by an amino sugar, which is often crucial for their interaction with the bacterial ribosome.[2][6] The absence of the positively charged amino group in this compound suggests that chalcomycin may have a nuanced mechanism of interaction with its ribosomal target.[2][6]

Chemical Structure and Physicochemical Properties

Chalcomycin is a complex macrolide with distinct physicochemical properties that influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Data for Chalcomycin

PropertyValue
Molecular FormulaC35H56O14
Molecular Weight696.8 g/mol
AppearanceWhite crystalline solid
Melting Point223-227 °C
SolubilitySoluble in methanol, ethanol, chloroform; slightly soluble in water

Biosynthesis of Chalcomycin with a Focus on this compound

The biosynthesis of chalcomycin is governed by a large polyketide synthase (PKS) gene cluster spanning over 60 kb in S. bikiniensis.[4][7] This cluster contains the genes necessary for the synthesis of the polyketide backbone, the deoxysugars, and subsequent modifications.[4][8]

The biosynthesis of dTDP-D-chalcose is a multi-step enzymatic process. The chalcomycin gene cluster contains a set of genes homologous to enzymes involved in deoxysugar biosynthesis.[4]

Table 2: Putative Genes Involved in D-Chalcose Biosynthesis in S. bikiniensis

GeneProposed FunctionHomology
chmCVIdTDP-D-glucose synthaseErythromycin biosynthesis (EryBI)
chmCIVdTDP-glucose 4,6-dehydrataseOleandomycin biosynthesis (OleN1)
chmCVdTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseErythromycin biosynthesis (EryBIV)
chmCVIIdTDP-4-keto-rhamnose reductaseAvermectin biosynthesis (AveBI)
chmCIO-methyltransferaseTylosin biosynthesis (TylF)
chmCIIC-methyltransferaseTylosin biosynthesis (TylFa)
chmCIIIGlycosyltransferaseTylosin biosynthesis (TylMII)

Note: The functions of some genes are putative and based on homology to genes in other macrolide biosynthetic pathways.[4]

The proposed biosynthetic pathway begins with glucose-1-phosphate, which is converted to dTDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, reduction, and methylation, then lead to the formation of dTDP-D-chalcose.[4] This activated sugar is subsequently transferred to the chalconolide core by a glycosyltransferase.[4]

Chalcomycin_Biosynthesis Precursors Precursor Supply (Glucose-1-Phosphate) dTDP_Glucose dTDP-D-Glucose Precursors->dTDP_Glucose Enzymes chmCIV, CV, CVI, CVII, CI, CII dTDP_Glucose->Enzymes dTDP_this compound dTDP-D-Chalcose Glycosyltransferase Glycosyltransferase (chmCIII) dTDP_this compound->Glycosyltransferase Chalconolide Chalconolide (from PKS) Chalconolide->Glycosyltransferase Glycosylated_Intermediate Glycosylated Intermediate Tailoring Tailoring Reactions (Hydroxylation, Methylation) Glycosylated_Intermediate->Tailoring Chalcomycin Chalcomycin Enzymes->dTDP_this compound Glycosyltransferase->Glycosylated_Intermediate Tailoring->Chalcomycin

Caption: Proposed biosynthetic pathway of chalcomycin.

Mechanism of Action

Like other macrolide antibiotics, the primary mechanism of action of chalcomycin is the inhibition of bacterial protein synthesis.[3][6] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[3][6] This binding obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[6]

Interestingly, some studies suggest that chalcomycin may have a dual-action mechanism. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in Staphylococcus aureus, suggesting a potential secondary target in the form of glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[2][3] This could contribute to its potent antimicrobial activity.[3]

Mechanism_of_Action Chalcomycin Chalcomycin Ribosome 50S Ribosomal Subunit Chalcomycin->Ribosome Binds to tRNA_Synthetase Glycyl-tRNA Synthetase (Potential Secondary Target) Chalcomycin->tRNA_Synthetase Potential interaction Peptide_Tunnel Nascent Peptide Exit Tunnel Ribosome->Peptide_Tunnel Obstructs Protein_Synthesis Protein Synthesis Peptide_Tunnel->Protein_Synthesis Inhibition Inhibition Protein_Synthesis->Inhibition tRNA_Inhibition Inhibition of [14C]glycine incorporation tRNA_Synthetase->tRNA_Inhibition

Caption: Proposed mechanism of action of chalcomycin.

Antimicrobial Activity

Chalcomycin exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Table 3: Minimum Inhibitory Concentrations (MIC) of Chalcomycin and its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
ChalcomycinStaphylococcus aureus (11 strains)0.05 - 0.78[2]
ChalcomycinStaphylococcus aureus 209P4[5]
ChalcomycinStreptococcus pyogenes (2 strains)0.19 and 0.78[2]
DihydrochalcomycinStaphylococcus aureus 209P32[5]
Chalcomycin EStaphylococcus aureus 209P>32[3]
5-O-MycaminosylchalcolactoneStaphylococcus aureus>12.5[3]
5-O-MycaminosylchalcolactoneStreptococcus pneumoniae>12.5[3]

Experimental Protocols

Fermentation of Streptomyces bikiniensis and Extraction of Chalcomycin

Materials:

  • Streptomyces bikiniensis NRRL 2737

  • Seed medium and production medium (specific compositions can be optimized)

  • Shaker incubator

  • Centrifuge

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Inoculation and Fermentation: Inoculate the seed medium with a spore suspension or vegetative mycelium of S. bikiniensis. Incubate at 28-30°C with shaking for 2-3 days. Transfer the seed culture to the production medium and incubate for 5-7 days under the same conditions.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation.

  • Extraction: Adjust the pH of the supernatant to approximately 7.8 with NaHCO₃.[2] Extract the aqueous phase multiple times with an equal volume of chloroform.[2][9]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄.[9] Filter and concentrate the extract in vacuo using a rotary evaporator to obtain the crude chalcomycin extract.[9]

Purification of Chalcomycin

Materials:

  • Crude chalcomycin extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, acetone, methanol, triethylamine)

  • Thin Layer Chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Silica Gel Chromatography: Subject the crude extract to flash silica gel chromatography. Elute with a gradient of acetone in hexane, often with a small percentage of triethylamine to reduce tailing.[2][9]

  • Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing chalcomycin.[1]

  • Size-Exclusion Chromatography: Pool the active fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol.[1] This step separates compounds based on size and polarity.

  • Final Purification: Further purification can be achieved by preparative HPLC to obtain pure chalcomycin.

Purification_Workflow Start Crude Chalcomycin Extract Silica_Gel Silica Gel Chromatography Start->Silica_Gel Analysis1 Fraction Analysis (TLC/HPLC) Silica_Gel->Analysis1 Pooling Pool Active Fractions Analysis1->Pooling Chalcomycin-containing Sephadex Sephadex LH-20 Chromatography Pooling->Sephadex Analysis2 Fraction Analysis (TLC/HPLC) Sephadex->Analysis2 HPLC Preparative HPLC Analysis2->HPLC Chalcomycin-containing End Pure Chalcomycin HPLC->End

Caption: General workflow for the purification of chalcomycin.

Structure Elucidation

Methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed chemical structure of chalcomycin, including the connectivity of atoms and the stereochemistry.[1]

  • X-ray Crystallography: Single-crystal X-ray analysis provides an unambiguous determination of the three-dimensional structure.[1]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Chalcomycin stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]

  • Serial Dilution: Perform a two-fold serial dilution of the chalcomycin stock solution in MHB across the wells of a 96-well plate.[11]

  • Inoculation: Add the prepared bacterial inoculum to each well.[11] Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[10][11]

  • Reading Results: The MIC is the lowest concentration of chalcomycin that completely inhibits visible bacterial growth.[10][11]

Conclusion

This compound is a defining structural feature of the antibiotic chalcomycin, distinguishing it from many other 16-membered macrolides. Its neutral character likely influences the interaction of chalcomycin with the bacterial ribosome, and further investigation into its precise role in the antibiotic's mechanism of action is warranted. The elucidation of the chalcomycin biosynthetic gene cluster has provided valuable insights into the enzymatic machinery responsible for the synthesis of this unique macrolide. The experimental protocols detailed in this guide provide a framework for researchers to further explore the chemistry, biology, and therapeutic potential of chalcomycin and its derivatives.

References

The Pivotal Role of Chalcose in the Biological Activity of Macrolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, are characterized by a macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. The nature of these sugar moieties is critical in defining the pharmacological profile of the macrolide, including its antibacterial spectrum, target binding affinity, and susceptibility to resistance mechanisms. This technical guide provides an in-depth exploration of the role of chalcose, a neutral deoxy sugar, in the biological activity of macrolides. Through a comprehensive review of existing literature, this document will detail the structure-activity relationships conferred by the this compound moiety, present quantitative data on the activity of this compound-containing macrolides, and provide detailed experimental protocols for the assays cited. Furthermore, key pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interplay between this compound and macrolide function.

Introduction: The Significance of Sugar Moieties in Macrolides

Macrolide antibiotics exert their bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] The macrolactone ring provides the foundational scaffold, but the attached deoxy sugars, typically positioned at C3 and C5, are crucial for the molecule's interaction with the ribosomal target and for its overall pharmacokinetic and pharmacodynamic properties.[3][4]

Most clinically significant macrolides, such as erythromycin, clarithromycin, and azithromycin, possess an amino sugar, desosamine, at the C5 position. The positive charge of the amino group on this sugar is thought to play a significant role in the binding to the negatively charged ribosomal RNA (rRNA).[5] In contrast, a subset of macrolides, exemplified by chalcomycin, feature a neutral sugar, D-chalcose, at this position.[5] This fundamental structural difference has profound implications for the biological activity of these compounds, influencing their mechanism of action and their ability to evade common resistance pathways.

The Structure and Function of this compound-Containing Macrolides

Chalcomycin, a 16-membered macrolide produced by Streptomyces bikiniensis, is the most well-studied example of a this compound-containing macrolide.[5] Its structure is distinguished by the presence of D-chalcose at the C5 position of the macrolactone ring and a 2,3-trans double bond.[5]

The absence of a positively charged amino group on the C5 sugar in chalcomycin suggests a different mode of interaction with the ribosomal binding pocket compared to traditional macrolides. While the fundamental mechanism of inhibiting protein synthesis by blocking the nascent peptide exit tunnel is conserved, the specific molecular interactions are altered.[6] It is hypothesized that the hydroxyl groups on the D-chalcose may form a distinct network of hydrogen bonds with the 23S rRNA, influencing the binding affinity and the orientation of the macrolide within the ribosomal tunnel.[6]

Quantitative Analysis of Biological Activity

The antibacterial activity of this compound-containing macrolides has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency. The following tables summarize the available MIC data for chalcomycin and its derivatives, providing a basis for comparison with other macrolides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chalcomycin against Various Bacterial Strains

CompoundMicroorganismStrain(s)MIC (µg/mL)Reference(s)
ChalcomycinStaphylococcus aureus11 susceptible strains0.05 - 0.78 (MIC₅₀ = 0.19)[5]
ChalcomycinStaphylococcus aureus209P4[7]
ChalcomycinStreptococcus pyogenes2 susceptible strains0.19, 0.78[5]
ChalcomycinBacillus subtilisN/A6.25[3]
ChalcomycinEscherichia coliN/A>50[3]

Table 2: Comparative MIC Values of Chalcomycin and its Derivatives against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference(s)
ChalcomycinS. aureus 209P4[7]
DihydrochalcomycinS. aureus 209P32[7]
Chalcomycin BS. aureus0.39[7]
Chalcomycin ES. aureus 209P>32[7]

The Role of this compound in Ribosomal Binding and Overcoming Resistance

The interaction of macrolides with the ribosome is a critical determinant of their antibacterial efficacy. The sugar moieties at the C5 position play a pivotal role in this interaction.

Ribosomal Target Interaction

The primary binding site for macrolides is within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[4][8] The amino sugar of conventional macrolides forms a key hydrogen bond with the N1 of adenine 2058 (A2058) in the 23S rRNA.[1] Methylation of this residue by Erm methyltransferases is a common mechanism of resistance, as it sterically hinders the binding of the macrolide.[1]

The neutral this compound sugar of chalcomycin lacks the amino group responsible for this specific interaction. While this might suggest a weaker binding affinity, the hydroxyl groups of this compound can still form hydrogen bonds with other residues in the ribosomal tunnel.[6] This altered binding mode may be advantageous in certain contexts, potentially allowing for activity against some macrolide-resistant strains. However, chalcomycin does exhibit cross-resistance with other macrolides, indicating a significant overlap in their binding sites.[5]

Evasion of Resistance Mechanisms

The two primary mechanisms of acquired macrolide resistance are target site modification (e.g., erm methylation) and active drug efflux.[1]

  • Erm-mediated Resistance: The absence of the C3-cladinose sugar in some newer macrolides, known as ketolides, has been shown to reduce their ability to induce erm gene expression, thereby overcoming this resistance mechanism.[9][10] While chalcomycin possesses a C3 sugar (mycinose), the influence of the neutral C5 this compound on the induction of erm resistance is an area that requires further investigation. The altered interaction with the A2058 region due to the lack of an amino sugar could potentially modulate the induction of resistance.

  • Efflux Pumps: Macrolide-specific efflux pumps, such as those encoded by mef and msr genes, actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[11][12] The susceptibility of this compound-containing macrolides to these efflux systems has not been extensively studied. The physicochemical properties of the macrolide, including its charge and lipophilicity, can influence its recognition and transport by efflux pumps. The neutrality of this compound may alter the overall properties of the macrolide, potentially affecting its interaction with these pumps.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-containing macrolides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Chalcomycin Stock Solution: Dissolve chalcomycin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of twofold dilutions.

  • Inoculum Preparation: From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of the appropriate chalcomycin dilution to each well. Then, add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of chalcomycin at which there is no visible growth (turbidity) in the well.

Ribosome Binding Assay

These assays are used to determine the affinity of a macrolide for the bacterial ribosome.

Protocol: Fluorescence Polarization (FP) Assay

This method measures the binding of a fluorescently labeled macrolide to the ribosome.

  • Reagents and Buffers:

    • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

    • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

    • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol).

  • Equilibrium Binding Assay:

    • In a black 96-well microplate, add a fixed concentration of the fluorescently labeled macrolide.

    • Add increasing concentrations of purified 70S ribosomes to the wells.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

    • Measure the fluorescence polarization using a suitable plate reader. The increase in polarization is proportional to the amount of fluorescent macrolide bound to the ribosome.

  • Competitive Binding Assay:

    • In a black 96-well microplate, add a fixed concentration of both the fluorescently labeled macrolide and the 70S ribosomes.

    • Add increasing concentrations of the unlabeled competitor macrolide (e.g., chalcomycin).

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent macrolide by the competitor, allowing for the determination of the competitor's binding affinity (Ki).

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts discussed in this guide.

General Mechanism of Macrolide Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Nascent_Peptide Nascent Polypeptide Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation Macrolide Macrolide (e.g., Chalcomycin) Macrolide->Exit_Tunnel Binds to 50S subunit in the exit tunnel Bacteriostasis Bacteriostasis/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacteriostasis Leads to

Caption: General mechanism of action of macrolide antibiotics.

Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow Start Start Prepare_Macrolide_Dilutions Prepare Serial Dilutions of Chalcomycin Start->Prepare_Macrolide_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Macrolide_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of this compound in Ribosome Interaction

Chalcose_Interaction cluster_amino_sugar Conventional Macrolides cluster_neutral_sugar This compound-Containing Macrolides Macrolide_Core Macrolide Lactone Ring C5_Sugar Sugar at C5 Position Macrolide_Core->C5_Sugar Amino_Sugar Amino Sugar (e.g., Desosamine) C5_Sugar->Amino_Sugar Neutral_Sugar Neutral Sugar (this compound) C5_Sugar->Neutral_Sugar Positive_Charge Positive Charge Amino_Sugar->Positive_Charge A2058_Interaction H-bond with A2058 Positive_Charge->A2058_Interaction Erm_Resistance Susceptible to Erm Methylation A2058_Interaction->Erm_Resistance Ribosome_Binding Ribosome Binding Affinity A2058_Interaction->Ribosome_Binding Contributes to Hydroxyl_Groups Hydroxyl Groups Neutral_Sugar->Hydroxyl_Groups Altered_H_Bonding Altered H-bond Network Hydroxyl_Groups->Altered_H_Bonding Potential_Evasion Potential to Evade Erm Resistance Altered_H_Bonding->Potential_Evasion Altered_H_Bonding->Ribosome_Binding Contributes to

Caption: Role of C5 sugar in macrolide-ribosome interaction.

Conclusion and Future Directions

The presence of the neutral sugar this compound at the C5 position of the macrolide scaffold imparts distinct biological properties. While the fundamental mechanism of protein synthesis inhibition is maintained, the altered interaction with the ribosomal target due to the absence of a charged amino group presents both challenges and opportunities. The quantitative data available for chalcomycin suggests modest to good activity against Gram-positive bacteria.

Future research should focus on a more comprehensive evaluation of a wider range of this compound-containing macrolide analogs to establish a clearer structure-activity relationship for this class of compounds. High-resolution structural studies of chalcomycin bound to the ribosome are crucial to elucidate the precise molecular interactions and to understand how the neutral sugar modulates binding. Furthermore, a detailed investigation into the susceptibility of this compound-containing macrolides to various efflux pumps and their ability to evade or induce erm-mediated resistance will be critical in assessing their potential as next-generation antibiotics. The synthesis of novel chalcomycin derivatives with modifications to the this compound moiety or other parts of the macrolactone ring could lead to the development of potent new drugs capable of overcoming existing macrolide resistance.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Crystalline Chalcocite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcocite (Cu₂S) is a copper sulfide mineral of significant interest due to its unique physical and chemical properties, which make it relevant in various fields, including materials science and potentially in pharmaceutical research as a nanoparticle-based agent. This technical guide provides an in-depth analysis of the core physical and chemical characteristics of crystalline chalcocite, detailed experimental protocols for its characterization, and visualizations of key processes.

Physical Properties

Crystalline chalcocite exhibits distinct physical properties that are crucial for its identification and application. These properties are summarized in the tables below.

General Physical Properties
PropertyValueSource
ColorDark gray to black[1]
LusterMetallic[1]
TransparencyOpaque[1]
StreakShiny black to lead gray[1]
Hardness (Mohs)2.5 - 3[1]
Specific Gravity5.5 - 5.8 g/cm³[1]
CleavageImperfect in two directions[1]
FractureConchoidal[1]
Crystallographic Properties

Chalcocite undergoes a phase transition at approximately 105°C, altering its crystal structure.[1]

Temperature RangeCrystal SystemSpace GroupUnit Cell ParametersSource
Below ~105°C (Low Chalcocite)Monoclinic (pseudo-orthorhombic)P2₁/ca = 15.246 Å, b = 11.884 Å, c = 13.494 Å, β = 116.35°[2]
Above ~105°C (High Chalcocite)HexagonalP6₃/mmca = 3.95 Å, c = 6.75 Å[3]
Electrical and Optical Properties

Chalcocite is a p-type semiconductor, and its electrical properties can be influenced by stoichiometry and temperature.[4][5]

PropertyValueConditionsSource
Electrical Conductivity~1800 S/mNominal density 5.65 g/cc[4]
Resistivity5.72 x 10⁵ Ω/sqCu₂S phase[5][6]
Band Gap1.87 eVCu₂S phase[5][6]

Chemical Properties

The chemical behavior of chalcocite is primarily defined by its composition as a copper sulfide.

Composition
ElementSymbolWeight Percentage
CopperCu~79.85%
SulfurS~20.15%
Thermodynamic Properties

The thermodynamic data for crystalline chalcocite (Cu₂S) are essential for understanding its stability and reactivity.

PropertySymbolValueUnit
Standard Molar Enthalpy of Formation (at 298.15 K)ΔH°f-79.5kJ/mol
Standard Molar Gibbs Free Energy of Formation (at 298.15 K)ΔG°f-86.2kJ/mol
Standard Molar Entropy (at 298.15 K)120.5J/(mol·K)
Chemical Reactivity and Leaching

Chalcocite is relatively reactive, especially in acidic and oxidizing environments. This reactivity is exploited in hydrometallurgical processes for copper extraction. The leaching of chalcocite typically proceeds in two main stages.

The overall leaching reaction in a chloride medium can be summarized as: Cu₂S + 0.5O₂ + 2H⁺ + 4Cl⁻ → 2CuCl₂⁻ + H₂O + S⁰[7]

This process involves an initial rapid conversion of chalcocite to a covellite-like intermediate, followed by a slower second stage.[3]

Key Process Visualizations

Chalcocite Phase Transition

The following diagram illustrates the temperature-induced phase transition of chalcocite.

G Phase Transition of Chalcocite low_chalcocite Low Chalcocite (Monoclinic) high_chalcocite High Chalcocite (Hexagonal) low_chalcocite->high_chalcocite > 105°C high_chalcocite->low_chalcocite < 105°C G Two-Stage Leaching of Chalcocite chalcocite Chalcocite (Cu₂S) intermediate Covellite-like Intermediate (CuS) chalcocite->intermediate Stage 1: Rapid (Oxidant Diffusion Controlled) final_product Soluble Copper (Cu²⁺) + Elemental Sulfur (S⁰) intermediate->final_product Stage 2: Slow (Temperature Dependent)

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Chalcose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-chalcose, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a naturally occurring monosaccharide and a key component of various macrolide antibiotics, including chalcomycin. Its unique structural features, particularly the presence of two deoxy centers and a methylated hydroxyl group, significantly influence its three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of D-chalcose, detailing the experimental and computational methodologies used to elucidate its structure and preferred conformations in solution. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

D-chalcose, with the systematic name 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a deoxysugar that plays a crucial role in the biological activity of several macrolide antibiotics. The stereochemical arrangement of its chiral centers and its conformational flexibility are fundamental to its interaction with biological targets. Understanding these structural aspects is paramount for the rational design of novel antibiotic derivatives with improved efficacy and pharmacokinetic profiles.

This guide will delve into the stereochemical assignment of D-chalcose, followed by a detailed exploration of its conformational behavior in solution, primarily determined through Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry of D-Chalcose

The stereochemistry of D-chalcose is defined by the spatial arrangement of the substituents around its chiral centers. As a D-sugar, the hydroxyl group on the highest numbered chiral carbon (C5) is on the right in the Fischer projection. The xylo-configuration indicates that the hydroxyl groups at C2 and C4 are on the same side, while the hydroxyl group (or in this case, the methoxy group) at C3 is on the opposite side in the Fischer projection.

Key Stereochemical Features:

  • D-Configuration: Determined by the orientation of the C5 substituent.

  • xylo-Hexose: Defines the relative stereochemistry at C2, C3, and C4.

  • 4,6-Dideoxy: Lacks hydroxyl groups at the C4 and C6 positions.

  • 3-O-Methyl: The hydroxyl group at C3 is replaced by a methoxy group.

Conformational Analysis of D-Chalcose

In solution, D-chalcose, like most hexopyranoses, exists predominantly in a chair conformation. The conformational equilibrium is influenced by the steric and electronic effects of its substituents. The absence of hydroxyl groups at C4 and C6, and the presence of a methoxy group at C3, significantly impact the conformational preference compared to more common hexoses like D-glucose.

The primary method for elucidating the conformation of D-chalcose in solution is high-resolution NMR spectroscopy. Analysis of proton-proton coupling constants (³JH,H) provides detailed information about the dihedral angles between adjacent protons, which in turn defines the ring conformation.

NMR Spectroscopic Data

While a complete, publicly available high-resolution NMR dataset for free D-chalcose is not readily found in the literature, data for the chalcose moiety within the antibiotic chalcomycin provides valuable insights. It is important to note that the conformation of the sugar can be influenced by its linkage to the aglycone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the D-Chalcose Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.5-5.0~95-105
2~3.5-4.0~70-80
3~3.0-3.5~80-85
4ax~1.5-1.8~35-40
4eq~2.0-2.3~35-40
5~3.8-4.2~65-70
6 (CH₃)~1.2-1.4~15-20
3-OCH₃~3.4-3.6~55-60

Note: These are approximate chemical shift ranges based on data for similar deoxysugars and the this compound moiety in antibiotics. Exact values can vary with solvent and temperature.

Analysis of Proton-Proton Coupling Constants

The vicinal proton-proton coupling constants (³JH,H) are crucial for determining the dihedral angles between protons on adjacent carbons and thus the conformation of the pyranose ring. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

Table 2: Expected ³JH,H Coupling Constants for Chair Conformations of D-Chalcose

CouplingDihedral Angle (°)Expected J-value (Hz)Orientation
J₁,₂ₐ~1808 - 10ax-ax
J₁,₂ₑ~602 - 4ax-eq
J₂,₃ₐ~1808 - 10ax-ax
J₂,₃ₑ~602 - 4ax-eq
J₃,₄ₐₓ~1808 - 10ax-ax
J₃,₄ₑ~602 - 4ax-eq
J₄ₐₓ,₅~1808 - 10ax-ax
J₄ₑ,₅~602 - 4ax-eq

Note: 'a' denotes an axial proton and 'e' an equatorial proton.

Based on the xylo-configuration, the substituents at C1 (in the α-anomer), C2, and C5 are expected to be axial in the more stable chair conformation, while the methoxy group at C3 would be equatorial. The C4 position lacks a hydroxyl group, having two protons. Analysis of the coupling constants of these C4 protons with H3 and H5 is critical for confirming the chair conformation.

Experimental Protocols

Synthesis of D-Chalcose

A common synthetic route to D-chalcose involves the modification of a readily available starting material like D-glucose. One reported synthesis involves the preparation of methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside followed by its reduction.[1][2]

General Synthetic Scheme:

  • Protection of the anomeric center and other hydroxyl groups of a suitable starting monosaccharide.

  • Selective deoxygenation at the C4 and C6 positions.

  • Methylation of the C3 hydroxyl group.

  • Deprotection to yield D-chalcose.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified D-chalcose in 0.5 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium.

  • Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing if required.

NMR Experiments:

  • 1D ¹H NMR: To observe the proton chemical shifts and coupling constants.

  • 1D ¹³C NMR (with proton decoupling): To determine the chemical shifts of the carbon atoms.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin system, aiding in the assignment of proton signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, facilitating the assignment of both ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, useful for confirming assignments and identifying the position of the methyl group.

  • 1D Selective NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY: To determine the spatial proximity of protons. For example, observing a NOE between H1 and H3/H5 can help to confirm their relative stereochemistry and the overall conformation.

Visualization of Key Concepts

Conformational Equilibrium of D-Chalcose

The following diagram illustrates the equilibrium between the two chair conformations of α-D-chalcose.

G cluster_C1 ⁴C₁ Chair Conformation cluster_C4 ¹C₄ Chair Conformation C1_alpha α-D-Chalcose (⁴C₁) C4_alpha α-D-Chalcose (¹C₄) C1_alpha->C4_alpha Ring Flip H1a H1 (ax) OH2a OH2 (ax) OMe3e OMe3 (eq) H5a H5 (ax) H1e H1 (eq) OH2e OH2 (eq) OMe3a OMe3 (ax) H5e H5 (eq)

Conformational equilibrium of α-D-chalcose.
Workflow for Stereochemical and Conformational Analysis

The logical flow for determining the structure and conformation of a carbohydrate-like D-chalcose is depicted below.

G cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Structure Elucidation cluster_Validation Structure Validation Isolation Isolation from Natural Source or Chemical Synthesis 1D_NMR 1D NMR ('H, ¹³C) Isolation->1D_NMR MS Mass Spectrometry Isolation->MS Molecular Formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity Establish Connectivity (2D NMR) 2D_NMR->Connectivity Stereochem Determine Relative Stereochemistry (J-couplings, NOE) Connectivity->Stereochem Conformation Conformational Analysis (Karplus Equation, NOE) Stereochem->Conformation Comp_Chem Computational Modeling (Optional) Conformation->Comp_Chem Final_Structure Final Structure Assignment Conformation->Final_Structure Comp_Chem->Final_Structure

Workflow for carbohydrate structure elucidation.

Conclusion

The stereochemistry and conformational preferences of D-chalcose are intricate yet critical determinants of its biological function, particularly in the context of macrolide antibiotics. This guide has outlined the key structural features of D-chalcose and detailed the primary experimental technique, NMR spectroscopy, used for its conformational analysis. A thorough understanding of these principles is essential for scientists engaged in the fields of carbohydrate chemistry, natural product synthesis, and the development of new therapeutic agents. Further research to obtain and publish a complete and detailed NMR dataset for free D-chalcose would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to Natural Product Derivatives Containing the Chalcose Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of therapeutic agents and lead compounds for drug discovery. Among the vast diversity of natural product scaffolds, those containing unique sugar moieties often exhibit remarkable biological activities. This technical guide focuses on a specific class of such compounds: natural product derivatives containing the chalcose moiety. This compound, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a deoxysugar found incorporated into the structure of several macrolide antibiotics.[1] The presence of this sugar is often crucial for the biological activity of the parent molecule. This guide will provide a comprehensive overview of the core structures, biological activities, and mechanisms of action of prominent this compound-containing natural products and their derivatives. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also presented to aid researchers in this field.

Core Natural Products Containing the this compound Moiety

The most well-characterized natural products containing a this compound moiety are macrolide antibiotics, primarily produced by various species of Streptomyces. These compounds are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The this compound sugar is a key component of several important macrolides, including lankamycin and chalcomycin.

Lankamycin and Its Derivatives

Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei.[2] It is often co-produced with the structurally unrelated antibiotic, lankacidin. While lankamycin itself possesses moderate antibacterial activity, it exhibits a significant synergistic effect with lankacidin, potently inhibiting bacterial growth.[2][3] The lankamycin structure features a D-chalcose sugar attached to the C5 position of the aglycone.[4]

Several derivatives of lankamycin have been isolated from mutant strains of S. rochei, providing valuable insights into the structure-activity relationships of this class of compounds. These include 8-deoxylankamycin and 15-deoxylankamycin, which result from the disruption of specific P450 hydroxylase genes in the lankamycin biosynthetic pathway.[5]

Chalcomycin and Its Derivatives

Chalcomycin is a 16-membered macrolide antibiotic isolated from Streptomyces bikiniensis.[6] A distinguishing feature of chalcomycin is the presence of a neutral D-chalcose sugar, in contrast to the amino sugars found in many other 16-membered macrolides.[6][7] This structural difference contributes to its unique biological activity profile. Chalcomycin exhibits activity primarily against Gram-positive bacteria.[6][8] Derivatives such as chalcomycin B have also been identified.[8]

Neutramycin

Neutramycin is another macrolide antibiotic that contains a this compound-related sugar moiety. Its complex structure contributes to its antibacterial properties.[9]

Biological Activity and Data Presentation

The primary biological activity of this compound-containing natural products is their antibacterial effect against a range of pathogens, particularly Gram-positive bacteria. The mechanism of action for these macrolides is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically in the nascent peptide exit tunnel (NPET).[4][10] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to premature dissociation of peptidyl-tRNA and termination of protein synthesis.[10]

The following tables summarize the available quantitative data on the biological activity of these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Natural Products and Their Derivatives against Various Bacterial Strains.

CompoundBacterial StrainMIC (µg/mL)Reference
ChalcomycinStaphylococcus aureus (11 strains)0.05 - 0.78[6]
ChalcomycinStaphylococcus aureus (MIC50)0.19[6]
ChalcomycinStreptococcus pyogenes (2 strains)0.19, 0.78[6]
LankamycinStaphylococcus aureusModerate Activity[11]
LankamycinBacillus subtilisModerate Activity[11]
LankamycinMicrococcus luteusModerate Activity[11]

Table 2: Cytotoxicity Data (IC50) of Macrolide Antibiotics against a Human Liver Cell Line.

CompoundCell LineIC50 (µM)Reference
Erythromycin baseChang liver cells>1000[12]
AzithromycinChang liver cells>1000[12]
ClarithromycinChang liver cells~500[12]
RoxithromycinChang liver cells~400[12]

Note: Specific IC50 data for this compound-containing macrolides against cancer cell lines is limited in the publicly available literature. The data presented here for other macrolides provides a general reference for their cytotoxic potential.

Mechanism of Action: Inhibition of Protein Synthesis

The binding of this compound-containing macrolides to the bacterial ribosome is a highly specific interaction. The this compound moiety itself plays a crucial role in this binding. For instance, in the lankamycin-ribosome complex, the this compound sugar forms hydrogen bonds with nucleotides of the 23S rRNA within the exit tunnel.[4] This interaction, along with other contacts between the macrolide and the ribosome, stabilizes the complex and effectively blocks protein synthesis. The synergistic activity of lankamycin with lankacidin is due to their binding to adjacent sites on the ribosome; lankamycin blocks the exit tunnel while lankacidin inhibits the peptidyl transferase center, the site of peptide bond formation.[4]

cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_translation Protein Synthesis PTC Peptidyl Transferase Center (PTC) block2 Inhibition of Peptide Bond Formation NPET Nascent Peptide Exit Tunnel (NPET) Protein Functional Protein NPET->Protein Exits to fold block1 Inhibition of Elongation Aminoacyl_tRNA Aminoacyl-tRNA Peptide_Bond Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond Nascent_Peptide Nascent Polypeptide Chain Peptide_Bond->Nascent_Peptide Elongation Nascent_Peptide->NPET Passes through Chalcose_Macrolide This compound-Containing Macrolide (e.g., Lankamycin) Chalcose_Macrolide->NPET Binds and blocks Lankacidin Lankacidin (Synergistic Partner) Lankacidin->PTC Binds and inhibits

Mechanism of Protein Synthesis Inhibition

Experimental Protocols

Isolation and Purification of Lankamycin from Streptomyces rochei

This protocol outlines the general steps for the isolation and purification of lankamycin from a fermentation culture of Streptomyces rochei.[9][11]

a. Fermentation:

  • Prepare a seed culture of S. rochei in a suitable medium (e.g., yeast extract-malt extract broth).

  • Incubate the seed culture at 28-30°C with shaking for 2-3 days.

  • Inoculate a production medium with the seed culture.

  • Incubate the production culture at 28-30°C with shaking for 5-7 days.

b. Extraction:

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain a crude extract.

c. Chromatographic Purification:

  • Size-Exclusion Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with methanol to remove high molecular weight impurities.

  • Silica Gel Chromatography: Pool the fractions containing lankamycin and apply them to a silica gel column. Elute with a gradient of chloroform-methanol to separate lankamycin from other less polar compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water) to obtain highly pure lankamycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of an antimicrobial agent against a bacterial strain.[13][14]

a. Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).

b. Inoculation and Incubation:

  • Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

c. Interpretation:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the structural characterization of macrolide antibiotics using NMR.[1][15]

a. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or pyridine-d5).

  • Transfer the solution to an NMR tube.

b. NMR Data Acquisition:

  • Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D ¹H NMR: Provides information on the number and chemical environment of protons.

    • 1D ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish connectivity within spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining stereochemistry.

c. Structure Elucidation:

  • Analyze the 1D and 2D NMR data to assign all proton and carbon signals.

  • Use the correlations from COSY, HSQC, and HMBC spectra to piece together the carbon skeleton and identify the positions of substituents.

  • Confirm the stereochemistry using NOESY data and by comparing chemical shifts and coupling constants to known compounds.

cluster_purification Purification Techniques cluster_elucidation Characterization Methods cluster_bioassay Biological Evaluation Fermentation 1. Fermentation of Producing Organism (e.g., Streptomyces sp.) Extraction 2. Extraction of Crude Metabolites Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Structure_Elucidation 4. Structure Elucidation Purification->Structure_Elucidation SEC Size-Exclusion Silica Silica Gel HPLC Preparative HPLC Biological_Assay 5. Biological Activity Assays Structure_Elucidation->Biological_Assay Derivative_Synthesis 6. Derivative Synthesis Structure_Elucidation->Derivative_Synthesis NMR 1D & 2D NMR MS Mass Spectrometry SAR_Studies 7. Structure-Activity Relationship (SAR) Studies Biological_Assay->SAR_Studies MIC MIC Determination Cytotoxicity Cytotoxicity Assays (IC50) Derivative_Synthesis->Biological_Assay

Experimental Workflow for this compound-Containing Natural Products

Conclusion

Natural product derivatives containing the this compound moiety represent a promising class of antibacterial agents. The macrolide antibiotics lankamycin and chalcomycin serve as prime examples, demonstrating potent activity against Gram-positive bacteria through the inhibition of protein synthesis. The unique structural features conferred by the this compound sugar are critical for their biological function. Further research into the biosynthesis of these compounds and the generation of novel derivatives through synthetic and biosynthetic approaches holds significant potential for the development of new and effective antibiotics to combat the growing challenge of antimicrobial resistance. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore this fascinating area of natural product chemistry and drug discovery.

References

Chalcose-Containing Macrolides Beyond Chalcomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics represent a cornerstone in the management of bacterial infections. Their characteristic macrocyclic lactone ring, appended with one or more deoxy sugars, is a scaffold ripe for structural and functional diversification. Within this class, a specialized subgroup contains the neutral sugar D-chalcose. While chalcomycin is the most well-known member, a number of other chalcose-containing macrolides have been isolated and characterized, offering unique biological activities and potential for further drug development. This technical guide provides an in-depth overview of these macrolides, focusing on their chemical structures, biological activities, and the experimental methodologies employed in their study.

Identified this compound-Containing Macrolides

Beyond chalcomycin, several other macrolides featuring a this compound moiety have been identified from various Streptomyces species. These include swalpamycin, chalcomycin B, chalcomycin E, dihydrochalcomycin, and GERI-155. Each of these compounds exhibits a unique structural variation, which in turn influences its biological activity.

Chemical Structures

The core structure of these macrolides is a 16-membered lactone ring. The key distinguishing features lie in the substitutions on this ring and the aglycone.

  • Swalpamycin: Isolated from Streptomyces sp. Y-84,30967, swalpamycin is a 16-membered neutral macrolide with the molecular formula C37H56O14. It contains a novel aglycone named swalpanolide.[1]

  • Chalcomycin B: This derivative of chalcomycin is produced by the marine isolate Streptomyces sp. B7064.[2]

  • Chalcomycin E and Dihydrochalcomycin: These are also derivatives of chalcomycin, with modifications to the macrolide ring.[3]

  • GERI-155: A macrolide antibiotic related to chalcomycin.[4]

Quantitative Biological Activity

The antimicrobial potential of these this compound-containing macrolides has been primarily assessed through the determination of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Macrolides against Staphylococcus aureus
CompoundStrainMIC (µg/mL)Reference
Chalcomycin11 susceptible strains (MIC50)0.19[5]
ChalcomycinS. aureus 209P32[3]
Chalcomycin BNot specifiedNot specified[2]
Chalcomycin ES. aureus 209P>32[3]
DihydrochalcomycinS. aureus 209P4[3]
SwalpamycinNot specifiedActive against Gram-positive bacteria, including erythromycin-resistant strains[6]
GERI-155Not specifiedActive against Gram-positive bacteria[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of Chalcomycin against other Gram-Positive Bacteria
CompoundOrganismStrain(s)MIC (µg/mL)Reference
ChalcomycinStreptococcus pyogenes2 susceptible strains0.19 - 0.78[5]

Biosynthesis of this compound-Containing Macrolides

The biosynthesis of these complex natural products is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKSs), in conjunction with a suite of tailoring enzymes. The biosynthetic gene cluster for chalcomycin in Streptomyces bikiniensis has been identified and characterized, providing a model for understanding the formation of other members of this family.[8]

The process begins with the assembly of the polyketide backbone by the PKS modules. Each module is responsible for the addition and modification of a specific extender unit. Following the formation of the macrolactone ring, tailoring enzymes, including glycosyltransferases, attach the deoxysugar moieties, such as D-chalcose. The biosynthesis of the sugar itself is a separate pathway involving a series of enzymatic steps.

Chalcomycin_Biosynthesis_Pathway Starter_Unit Malonyl-CoA PKS_Modules Polyketide Synthase (PKS) Modules Starter_Unit->PKS_Modules Chain Initiation & Elongation Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Thioesterase (TE) Polyketide_Chain->Cyclization Release & Cyclization Macrolactone Macrolactone Core Cyclization->Macrolactone Glycosyltransferases Glycosyltransferases Macrolactone->Glycosyltransferases Glycosylation Chalcose_Biosynthesis dTDP-D-Chalcose Biosynthesis Chalcose_Biosynthesis->Glycosyltransferases Sugar Donor Mycinose_Biosynthesis dTDP-D-Mycinose Biosynthesis Mycinose_Biosynthesis->Glycosyltransferases Sugar Donor Chalcomycin Chalcomycin Glycosyltransferases->Chalcomycin

Caption: Generalized biosynthetic pathway for chalcomycin.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound-containing macrolides rely on a combination of chromatographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

Fermentation and Isolation

A general protocol for the fermentation of the producing Streptomyces strain and subsequent isolation of the macrolide is as follows. Specific media components and growth conditions may vary depending on the strain.

  • Inoculum Preparation: Aseptically transfer a loopful of a mature culture of the producing Streptomyces strain from an agar slant to a baffled flask containing a suitable seed medium. Incubate on a rotary shaker at the optimal temperature and agitation speed for 2-3 days.

  • Production Fermentation: Inoculate the production medium in a larger fermenter with the seed culture. The production medium is typically a complex medium containing sources of carbon, nitrogen, and minerals. Ferment for 5-10 days under controlled conditions of temperature, pH, and aeration.

  • Extraction of the Macrolide: After fermentation, centrifuge the broth to separate the mycelium from the supernatant. The macrolide can be extracted from either the mycelial cake or the supernatant, or both, using an appropriate organic solvent such as ethyl acetate or chloroform.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture of metabolites. Purification of the target macrolide is typically achieved using a multi-step chromatographic process.

  • Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel or other stationary phases, using a gradient of solvents with increasing polarity.

  • Preparative HPLC: Fractions containing the desired macrolide, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and subjected to preparative reverse-phase HPLC (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.

    • Detection: UV detection at a wavelength where the macrolide absorbs (e.g., 230-280 nm) is used to monitor the elution.

    • Fraction Collection: Fractions corresponding to the peak of the target macrolide are collected.

  • Final Purification: The collected fractions are concentrated, and the purity of the isolated compound is assessed by analytical HPLC.

HPLC_Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC/Analytical HPLC Analysis Fractionation->TLC_Analysis Pooling Pooling of Active Fractions TLC_Analysis->Pooling Identify Fractions Prep_HPLC Preparative RP-HPLC Pooling->Prep_HPLC Pure_Compound Pure Macrolide Prep_HPLC->Pure_Compound

Caption: General workflow for the HPLC purification of macrolides.

Structural Elucidation

The definitive structure of the purified macrolide is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Electrospray ionization (ESI) is a commonly used ionization technique.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the structure of the molecule, including the sugar moieties and the macrolactone core.

  • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is crucial for assembling the complete structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is quantified by determining the MIC using standard methods such as broth microdilution or agar dilution.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of the macrolide in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each dilution with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct interaction of these this compound-containing macrolides with specific host cell signaling pathways. Their primary mechanism of action is understood to be the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] Further research is required to explore any potential immunomodulatory or other effects on host cell signaling.

Conclusion

The this compound-containing macrolides represent a structurally diverse and biologically interesting subgroup of natural products. While chalcomycin remains the most studied, compounds like swalpamycin and the other chalcomycin derivatives exhibit promising antimicrobial activities. The application of modern chromatographic and spectroscopic techniques is essential for their isolation and structural characterization. Further investigation into their biosynthesis could open avenues for combinatorial biosynthesis and the generation of novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of these unique natural products.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of D-Chalcose and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of D-chalcose, a significant component of various macrolide antibiotics, and its C-3 epimer. The presented nine-step synthesis is efficient and provides access to both epimers from a common intermediate. These application notes are intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

D-chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxysugar found in the structure of several important macrolide antibiotics, including chalcomycin, neutramycin, and lankamycin.[1][2] The unique structural features of D-chalcose and its influence on the biological activity of these antibiotics have made it a target of interest for synthetic chemists. An efficient and stereocontrolled synthesis of D-chalcose and its epimers is crucial for the development of novel antibiotic analogues and for structure-activity relationship (SAR) studies.

This application note details a nine-step total synthesis of D-chalcose and its C-3 epimer with overall yields of 23% and 24%, respectively.[1][2] The key features of this synthesis include a Grignard reaction to establish the stereocenter at C-3 and a Sharpless asymmetric dihydroxylation to introduce the stereochemistry at C-2.[1][2]

Synthetic Strategy Overview

The retrosynthetic analysis for D-chalcose and its C-3 epimer reveals a convergent approach starting from simple achiral precursors. The key bond disconnections lead back to a central vinyl ether intermediate, which is assembled from commercially available starting materials. The stereochemistry at C-3 is established early in the synthesis, and the C-2 stereocenter is introduced later via an asymmetric dihydroxylation, allowing for the synthesis of both D-chalcose and its C-3 epimer from a common precursor.

Synthetic_Strategy D_Chalcose D-Chalcose Aldehyde_9 Aldehyde Intermediate (9/9') D_this compound->Aldehyde_9 Deprotection C3_Epimer C-3 Epimer C3_Epimer->Aldehyde_9 Alcohol_8 Alcohol Intermediate (8/8') Aldehyde_9->Alcohol_8 Oxidation TBS_Protected_Diol_7 TBS-Protected Diol (7/7') Alcohol_8->TBS_Protected_Diol_7 Selective Deprotection Diol_6 Diol Intermediate (6/6') TBS_Protected_Diol_7->Diol_6 TBS Protection Vinyl_Ether_5 Vinyl Ether (5/5') Diol_6->Vinyl_Ether_5 Sharpless Dihydroxylation Methylated_Alcohol_4 Methylated Alcohol (4/4') Vinyl_Ether_5->Methylated_Alcohol_4 Methylation Grignard_Adduct_3 Grignard Adduct (3) Methylated_Alcohol_4->Grignard_Adduct_3 Grignard Reaction Aldehyde_2 Aldehyde (2) Grignard_Adduct_3->Aldehyde_2 Starting_Material_1 Starting Material (1) Aldehyde_2->Starting_Material_1

Caption: Retrosynthetic analysis of D-chalcose and its C-3 epimer.

Experimental Protocols

The following protocols are adapted from the work of Sun et al. (2013).[1][2]

Synthesis of D-Chalcose

Step 1: Synthesis of (E)-1-(vinyloxy)but-2-ene (Intermediate 2)

  • To a solution of crotonaldehyde (1.0 equiv) in THF at 0 °C is added vinylmagnesium bromide (1.2 equiv).

  • The reaction is stirred for 2 hours at 0 °C and then quenched with saturated aqueous NH4Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude alcohol is then subjected to a Swern oxidation using oxalyl chloride (1.5 equiv) and DMSO (2.0 equiv) in CH2Cl2 at -78 °C, followed by the addition of triethylamine (5.0 equiv).

  • The resulting aldehyde is purified by flash column chromatography.

Step 2: Synthesis of (3R,4E)-hex-4-en-3-ol (Intermediate 3)

  • To a solution of the aldehyde from Step 1 in anhydrous THF at -78 °C is added methylmagnesium bromide (1.2 equiv).

  • The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 3: Synthesis of (3R,4E)-3-methoxyhex-4-ene (Intermediate 4)

  • To a solution of the alcohol from Step 2 in anhydrous THF at 0 °C is added NaH (1.5 equiv).

  • The mixture is stirred for 30 minutes, and then methyl iodide (1.5 equiv) is added.

  • The reaction is stirred at room temperature overnight and then quenched with water.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Sharpless Asymmetric Dihydroxylation to Diol (Intermediate 6)

  • To a solution of AD-mix-α (1.4 g/mmol of alkene) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C is added the alkene from Step 3.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • Sodium sulfite (1.5 g) is added, and the mixture is stirred for another hour at room temperature.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 5: Protection of Diols (Intermediate 7)

  • To a solution of the diol from Step 4 and 2,6-lutidine (3.0 equiv) in CH2Cl2 at 0 °C is added TBSOTf (2.5 equiv).

  • The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous NaHCO3.

  • The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 6: Selective Deprotection of Primary OTBS Ether (Intermediate 8)

  • To a solution of the fully protected sugar from Step 5 in methanol at 0 °C is added a catalytic amount of DL-10-camphorsulfonic acid (CSA).

  • The reaction is stirred for 45 minutes and then quenched with triethylamine.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 7: Oxidation to Aldehyde (Intermediate 9)

  • To a solution of the alcohol from Step 6 in CH2Cl2 is added Dess-Martin periodinane (1.5 equiv).

  • The reaction is stirred at room temperature for 1 hour.

  • The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

  • The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 8: Deprotection to afford D-Chalcose (I)

  • To a solution of the aldehyde from Step 7 in THF at 0 °C is added TBAF (1.5 equiv).

  • The reaction is stirred for 1 hour at 0 °C.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield D-chalcose.

Synthesis of the C-3 Epimer of D-Chalcose

The synthesis of the C-3 epimer follows a nearly identical procedure, with the key difference being the use of AD-mix-β in the Sharpless asymmetric dihydroxylation step (Step 4), which affords the opposite stereochemistry at the C-2 position.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of D-chalcose and its C-3 epimer.

StepReactionReagents and ConditionsYield (D-Chalcose)Yield (C-3 Epimer)
1-3Formation of Methylated AlcoholGrignard reaction, Oxidation, Methylation--
4Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-β, MeSO2NH2, t-BuOH/H2O82%82%
5TBS ProtectionTBSOTf, 2,6-lutidine, CH2Cl290%-
6Selective DeprotectionCSA, MeOH, 0°C59%60%
7OxidationDess-Martin periodinane, CH2Cl286%86%
8DeprotectionTBAF, THF, 0°C84%83%
Overall Total Synthesis Nine Steps 23% 24%

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of D-chalcose.

D_Chalcose_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_reagents Key Reagents cluster_product Final Product Crotonaldehyde Crotonaldehyde Intermediate_4 Methylated Alcohol (4) Crotonaldehyde->Intermediate_4 Steps 1-3 VinylMgBr VinylMgBr VinylMgBr->Intermediate_4 Steps 1-3 MeMgBr MeMgBr MeMgBr->Intermediate_4 Steps 1-3 MeI MeI MeI->Intermediate_4 Steps 1-3 Intermediate_6 Diol (6) Intermediate_4->Intermediate_6 Step 4 Intermediate_8 Alcohol (8) Intermediate_6->Intermediate_8 Steps 5-6 Intermediate_9 Aldehyde (9) Intermediate_8->Intermediate_9 Step 7 D_this compound D-Chalcose Intermediate_9->D_this compound Step 8 AD_mix_alpha AD-mix-α AD_mix_alpha->Intermediate_6 TBSOTf TBSOTf TBSOTf->Intermediate_8 CSA CSA CSA->Intermediate_8 DMP Dess-Martin Periodinane DMP->Intermediate_9 TBAF TBAF TBAF->D_this compound

Caption: Synthetic workflow for the total synthesis of D-chalcose.

Alternative Synthetic Routes

While the presented nine-step synthesis is highly efficient, other approaches to the synthesis of D-chalcose have been reported. These often utilize different starting materials and synthetic strategies.

  • From Carbohydrate Precursors: Several stereospecific syntheses have been developed starting from readily available carbohydrates.[1] For instance, the conversion of desosamine into D-chalcose has been described.[1] Another notable route involves the preparation of a dichloro-dideoxy-galactopyranoside derivative followed by reduction.[3]

  • From Non-Carbohydrate Precursors: Racemic DL-chalcose has been synthesized from achiral starting materials such as acrolein dimer, methyl 2-cis-5-hexadienoate, and trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene.[1] These routes often involve Diels-Alder reactions to construct the pyranose ring. However, these methods typically require a resolution step to obtain the enantiomerically pure D-chalcose.

Conclusion

The detailed nine-step synthesis provides a reliable and efficient pathway to D-chalcose and its C-3 epimer, crucial for research in medicinal chemistry and drug development. The provided protocols and quantitative data offer a practical guide for the laboratory synthesis of these important deoxysugars. The visualization of the synthetic pathway aids in understanding the overall strategy and key transformations. This application note serves as a valuable resource for researchers aiming to synthesize D-chalcose and its analogues for further biological evaluation.

References

Application Notes and Protocols for Stereoselective Glycosylation of Chalcose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose) is a deoxysugar component found in a variety of macrolide antibiotics, including chalcomycin, neutramycin, and lankamycin. The stereoselective synthesis of this compound-containing glycoconjugates is of significant interest in drug discovery and development, as the carbohydrate moiety often plays a crucial role in the biological activity and pharmacokinetic properties of these natural products. The stereochemistry of the glycosidic linkage, whether α or β, can dramatically influence the efficacy and selectivity of the resulting compounds.

However, the stereoselective glycosylation of this compound presents a significant challenge due to the absence of a participating group at the C-2 position, which typically directs the stereochemical outcome in the glycosylation of other sugars. This lack of a C-2 substituent often leads to the formation of mixtures of α and β anomers. These application notes provide an overview of potential stereoselective glycosylation methods applicable to this compound and detailed protocols for the preparation of key this compound-based glycosyl donors.

Challenges in Stereoselective Glycosylation of this compound

The primary challenge in the stereoselective glycosylation of 2-deoxy sugars like this compound is controlling the anomeric selectivity. Without a neighboring group at C-2 to shield one face of the oxocarbenium ion intermediate, both α and β glycosides can be formed. The final α/β ratio is influenced by a combination of factors, including:

  • The nature of the glycosyl donor: The leaving group at the anomeric center (e.g., halide, thioether, trichloroacetimidate) affects the reactivity and the reaction mechanism.

  • The promoter/activator system: The choice of Lewis or Brønsted acid used to activate the glycosyl donor is critical in directing the stereoselectivity.

  • Protecting groups: The protecting groups on the this compound ring can influence the conformation of the sugar and the reactivity of the glycosyl donor.

  • Reaction conditions: Solvent, temperature, and reaction time can all impact the stereochemical outcome.

  • The nucleophilicity of the glycosyl acceptor: The reactivity of the alcohol accepting the this compound unit can also play a role in the selectivity.

Strategic Approaches to Stereoselective this compound Glycosylation

Several strategies developed for the stereoselective glycosylation of 2-deoxy sugars can be adapted for this compound. These methods aim to control the formation of the glycosidic bond through various mechanisms.

α-Selective Glycosylation

Achieving α-selectivity often involves conditions that favor a thermodynamically controlled reaction or the use of specific promoter systems that direct the approach of the acceptor from the α-face.

β-Selective Glycosylation

The formation of the β-glycosidic linkage is often more challenging. Methods to achieve β-selectivity typically rely on promoting an SN2-type displacement at the anomeric center or using directing groups at other positions on the sugar ring.

Key Glycosyl Donors for this compound Glycosylation

The successful glycosylation of this compound begins with the preparation of a suitable glycosyl donor. Common types of donors that can be synthesized from a protected this compound derivative include glycosyl halides, thioglycosides, and trichloroacetimidates.

G This compound Protected this compound Donor This compound Glycosyl Donor (e.g., Halide, Thioglycoside, Trichloroacetimidate) This compound->Donor Donor Formation Activation Activation with Promoter Donor->Activation Acceptor Glycosyl Acceptor (Alcohol) Acceptor->Activation Glycoside α/β-Chalcose Glycoside Activation->Glycoside Glycosylation Deprotection Deprotection Glycoside->Deprotection Final Final Glycoconjugate Deprotection->Final

Quantitative Data Summary

The following table summarizes representative data for stereoselective glycosylation methods applicable to 2-deoxy sugars, which can serve as a starting point for the optimization of this compound glycosylation reactions. Note that specific results for this compound may vary.

Glycosyl Donor TypePromoter/ActivatorSolventTemp (°C)Acceptor TypeYield (%)α:β RatioReference Analogy
Glycosyl ChlorideAg₂O / Borinate CatalystCH₂Cl₂-78 to rtDiolModerateβ-selective[1]
Glycosyl BromideAg-SilicateBenzenertSecondary Alcohol741:15[2]
ThioglycosideNIS / TfOHCH₂Cl₂-40 to 0Primary AlcoholHighVaries[3]
ThioglycosideAgOTfCH₂Cl₂rtThiol80-82>20:1 (α)[4]
TrichloroacetimidateTMSOTf (catalytic)CH₂Cl₂-78 to 0Primary AlcoholHighVaries[5]
HemiacetalTsCl / KHMDSTHF-78Secondary Alcohol75>1:20 (β)[3]
HemiacetalCyclopropenium CationCH₂Cl₂rtVariousGood>20:1 (α)[6]

Experimental Protocols

Protocol 1: Synthesis of a Protected this compound Precursor

This protocol is adapted from the total synthesis of D-chalcose and provides a suitable starting material for the preparation of various glycosyl donors. The final product is a protected 1-O-acetyl this compound derivative.

Materials:

  • Protected D-chalcose derivative (e.g., with benzyl ethers at C-2)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Dissolve the protected this compound derivative in a mixture of pyridine and DCM at 0 °C.

  • Add acetic anhydride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected 1-O-acetyl this compound.

Protocol 2: Preparation of a this compound Thioglycoside Donor

Thioglycosides are versatile glycosyl donors due to their stability and the availability of various activation methods.

Materials:

  • Protected 1-O-acetyl this compound

  • Thiophenol or other thiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected 1-O-acetyl this compound and thiol in anhydrous DCM at 0 °C, add BF₃·OEt₂ dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the this compound thioglycoside.

Protocol 3: Preparation of a this compound Trichloroacetimidate Donor

Trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild acidic conditions.

Materials:

  • Protected this compound hemiacetal (obtained by deacetylation of the 1-O-acetyl derivative)

  • Trichloroacetonitrile

  • 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound hemiacetal in anhydrous DCM.

  • Add trichloroacetonitrile to the solution.

  • Cool the mixture to 0 °C and add a catalytic amount of DBU or a stoichiometric amount of K₂CO₃.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain the this compound trichloroacetimidate.

Protocol 4: General Procedure for Stereoselective Glycosylation

This protocol provides a general framework for a glycosylation reaction. The specific promoter, solvent, and temperature will need to be optimized based on the desired stereochemical outcome and the nature of the donor and acceptor.

Materials:

  • This compound glycosyl donor (e.g., thioglycoside or trichloroacetimidate)

  • Glycosyl acceptor

  • Promoter (e.g., NIS/TfOH for thioglycosides; TMSOTf for trichloroacetimidates)

  • Anhydrous solvent (e.g., DCM, acetonitrile, diethyl ether)

  • Activated molecular sieves (4 Å)

  • Quenching agent (e.g., triethylamine, pyridine)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound glycosyl donor, the glycosyl acceptor, and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add the promoter solution dropwise.

  • Stir the reaction at the chosen temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the α and β anomers and determine the stereoselectivity by NMR spectroscopy.

G center Stereochemical Outcome (α vs. β) Donor Glycosyl Donor (Leaving Group) Donor->center Promoter Promoter System Promoter->center Protecting Protecting Groups (Conformation, Reactivity) Protecting->center Conditions Reaction Conditions (Solvent, Temperature) Conditions->center Acceptor Glycosyl Acceptor (Nucleophilicity) Acceptor->center

Conclusion

The stereoselective glycosylation of this compound is a complex but achievable synthetic goal. By carefully selecting the glycosyl donor, promoter system, and reaction conditions, it is possible to influence the stereochemical outcome of the glycosylation reaction. The protocols provided here serve as a starting point for the synthesis of this compound-containing glycoconjugates. Further optimization and exploration of different methodologies will be necessary to achieve high stereoselectivity for specific glycosyl acceptors, paving the way for the development of new and improved therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chalcose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a deoxysugar found in the macrolide antibiotic chalcomycin, produced by Streptomyces bikiniensis.[1] Deoxysugars are crucial components of many secondary metabolites, often playing a vital role in their biological activity.[2][3] The enzymatic synthesis of this compound and its subsequent incorporation into various aglycones to create novel derivatives is of significant interest for the development of new therapeutic agents with potentially improved properties.[1]

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of TDP-D-chalcose, the activated nucleotide sugar donor, and its derivatives using a series of biosynthetic enzymes and glycosyltransferases.

Enzymatic Synthesis Pathway of TDP-D-Chalcose

The proposed biosynthetic pathway for TDP-D-chalcose in S. bikiniensis begins with the common precursor TDP-D-glucose and proceeds through a series of enzymatic modifications.[1][4][5] The key enzymes are encoded within the chalcomycin biosynthetic gene cluster (chm).[4][5]

Chalcose_Biosynthesis cluster_0 TDP-D-Glucose Synthesis cluster_1 Deoxysugar Modification Pathway cluster_2 Glycosylation Glc-1P α-D-Glucose-1-Phosphate TDP-D-Glc_Synthase TDP-D-Glucose Synthase (e.g., RfbA) Glc-1P->TDP-D-Glc_Synthase dTTP dTTP dTTP->TDP-D-Glc_Synthase TDP-D-Glc TDP-D-Glucose Dehydratase 4,6-Dehydratase (ChmCIV homolog) TDP-D-Glc->Dehydratase TDP-D-Glc_Synthase->TDP-D-Glc TDP-4k-6d-Glc TDP-4-keto-6-deoxy-D-Glucose Epimerase 3,5-Epimerase (ChmCV homolog) TDP-4k-6d-Glc->Epimerase TDP-4k-6d-Man TDP-4-keto-6-deoxy-L-Mannose Reductase 4-Ketoreductase (ChmCVI homolog) TDP-4k-6d-Man->Reductase TDP-d-All TDP-6-deoxy-β-D-Allose Methyltransferase 3-O-Methyltransferase (ChmCI) TDP-d-All->Methyltransferase TDP-Chalcose TDP-D-Chalcose Glycosyltransferase Glycosyltransferase (e.g., ChmCIII, DesVII) TDP-Chalcose->Glycosyltransferase Dehydratase->TDP-4k-6d-Glc Epimerase->TDP-4k-6d-Man Reductase->TDP-d-All Methyltransferase->TDP-Chalcose Aglycone Aglycone Acceptor Aglycone->Glycosyltransferase This compound-Glycoside This compound Glycoside Glycosyltransferase->this compound-Glycoside

Fig. 1: Proposed enzymatic synthesis pathway for TDP-D-chalcose and its derivatives.

Data Presentation

Table 1: Enzymes for TDP-D-Chalcose Biosynthesis (Homologs)
Enzyme StepProposed Enzyme (Chalcomycin Cluster)Homologous Enzyme CharacterizedSource OrganismKmkcatReference
TDP-D-Glucose Synthesis -TDP-D-glucose synthase (RfbA)Salmonella enterica--[2]
4,6-Dehydration ChmCIV homologTDP-D-glucose 4,6-dehydrataseStreptomyces sp. C531.3 µM (TDP-D-glucose)5.15 s-1[6]
3,5-Epimerization ChmCV homologdTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC)Pseudomonas aeruginosa--[7]
4-Ketoreduction ChmCVI homologdTDP-4-keto-6-deoxyglucose reductase (GerKI)Streptomyces sp. KCTC 0041BP--[8][9]
3-O-Methylation ChmCICaffeic acid 3-O-methyltransferase (COMT) - General referenceTriticum aestivum--[10]

Note: Kinetic data for the specific enzymes from the chalcomycin pathway are not yet available. The data presented are for homologous enzymes and serve as a reference.

Table 2: Substrate Specificity of a Macrolide Glycosyltransferase (OleD)
Acceptor SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
Oleandomycin17 ± 210.1 ± 0.39,900[11]
Tylosin150 ± 107.1 ± 0.2790[11]
Erythromycin370 ± 505.9 ± 0.5270[11]

Note: This data for OleD from Streptomyces antibioticus illustrates the potential for glycosyltransferases to accept various aglycones, a principle applicable to the use of TDP-D-chalcose with different acceptor molecules.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general method for the expression of Streptomyces genes in E. coli and subsequent purification. This approach can be applied to each of the enzymes in the this compound biosynthetic pathway.[12][13][14][15]

Protocol_1 cluster_0 Gene Cloning and Expression cluster_1 Protein Purification Gene_Synthesis Gene Synthesis (Codon-optimized for E. coli) Cloning Clone into pET Expression Vector (e.g., pET28a with N-terminal His-tag) Gene_Synthesis->Cloning Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Culture Grow cells at 37°C to OD600 ~0.6 Transformation->Culture Induction Induce with IPTG (0.1-1 mM) and grow at 16-25°C for 16-20h Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cells in lysis buffer and lyse by sonication Harvest->Lysis Clarification Centrifuge to remove cell debris Lysis->Clarification Affinity_Chromatography Apply supernatant to Ni-NTA column Clarification->Affinity_Chromatography Wash Wash column with wash buffer Affinity_Chromatography->Wash Elution Elute protein with elution buffer (containing imidazole) Wash->Elution Dialysis Dialyze against storage buffer Elution->Dialysis QC Analyze purity by SDS-PAGE Dialysis->QC

Fig. 2: Workflow for heterologous expression and purification of enzymes.

Materials:

  • E. coli BL21(DE3) competent cells

  • pET expression vector (e.g., pET28a)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol

  • Ni-NTA affinity resin

Procedure:

  • Synthesize the codon-optimized gene for the target enzyme and clone it into the pET expression vector.

  • Transform the resulting plasmid into E. coli BL21(DE3) cells.

  • Inoculate a starter culture and grow overnight. Use this to inoculate a larger culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Dialyze the eluted protein against storage buffer.

  • Assess the purity of the protein by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose

This protocol describes the synthesis of a key intermediate in the this compound biosynthetic pathway.[16]

Materials:

  • TDP-D-glucose

  • Purified TDP-D-glucose 4,6-dehydratase

  • NAD+

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl2

Procedure:

  • Set up the reaction mixture containing 5 mM TDP-D-glucose, 1 mM NAD+, and 0.1 mg/mL of purified TDP-D-glucose 4,6-dehydratase in reaction buffer.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Terminate the reaction by boiling for 5 minutes, followed by centrifugation to remove the precipitated enzyme.

  • The supernatant containing TDP-4-keto-6-deoxy-D-glucose can be used directly in subsequent reactions or purified by anion-exchange chromatography.

Protocol 3: In Vitro Reconstitution of the TDP-D-Chalcose Biosynthesis Pathway

This protocol outlines the sequential enzymatic reactions to produce TDP-D-chalcose from TDP-4-keto-6-deoxy-D-glucose.

Protocol_3 Start TDP-4-keto-6-deoxy-D-glucose Step1 Add 3,5-Epimerase Start->Step1 Incubate1 Incubate at 30°C Step1->Incubate1 Intermediate1 TDP-4-keto-6-deoxy-L-mannose Incubate1->Intermediate1 Step2 Add 4-Ketoreductase and NADPH Intermediate1->Step2 Incubate2 Incubate at 30°C Step2->Incubate2 Intermediate2 TDP-6-deoxy-β-D-allose Incubate2->Intermediate2 Step3 Add 3-O-Methyltransferase and SAM Intermediate2->Step3 Incubate3 Incubate at 30°C Step3->Incubate3 Product TDP-D-Chalcose Incubate3->Product Analysis Monitor by HPLC-MS Product->Analysis

Fig. 3: Experimental workflow for the in vitro synthesis of TDP-D-chalcose.

Materials:

  • TDP-4-keto-6-deoxy-D-glucose

  • Purified 3,5-epimerase, 4-ketoreductase, and 3-O-methyltransferase

  • NADPH

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl2

Procedure:

  • To the solution of TDP-4-keto-6-deoxy-D-glucose, add the purified 3,5-epimerase to a final concentration of 0.1 mg/mL.

  • Incubate at 30°C for 1-2 hours.

  • To the same reaction mixture, add purified 4-ketoreductase (0.1 mg/mL) and NADPH (to a final concentration of 2 mM).

  • Incubate at 30°C for another 1-2 hours.

  • Finally, add the purified 3-O-methyltransferase (0.1 mg/mL) and SAM (to a final concentration of 2 mM).

  • Incubate at 30°C for an additional 2-4 hours.

  • Monitor the formation of TDP-D-chalcose by HPLC-MS.

  • The final product can be purified by anion-exchange chromatography.

Protocol 4: Enzymatic Synthesis of this compound Derivatives using a Glycosyltransferase

This protocol describes the transfer of the this compound moiety from TDP-D-chalcose to an acceptor aglycone.[11][17]

Materials:

  • TDP-D-chalcose

  • Acceptor aglycone (e.g., a macrolide, flavonoid, or other small molecule)

  • Purified glycosyltransferase (e.g., a promiscuous macrolide GT like OleD or the putative ChmCIII)

  • Reaction Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2

Procedure:

  • Set up the reaction mixture containing 1 mM TDP-D-chalcose, 0.5 mM acceptor aglycone, and 0.05 mg/mL of purified glycosyltransferase in reaction buffer.

  • Incubate the reaction at 30°C for 2-16 hours.

  • Monitor the formation of the glycosylated product by HPLC or LC-MS.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by silica gel chromatography or preparative HPLC.

Applications in Drug Development

The enzymatic synthesis of this compound and its derivatives opens up avenues for the creation of novel bioactive compounds. By using a library of different aglycone acceptors, a diverse range of this compound glycosides can be generated. These new compounds can then be screened for improved pharmacological properties, such as:

  • Enhanced antimicrobial activity: Modification of the sugar moiety of an antibiotic can alter its binding to the ribosomal target, potentially overcoming resistance mechanisms.

  • Improved pharmacokinetic properties: Glycosylation can affect the solubility, stability, and bioavailability of a drug molecule.

  • Altered target specificity: Changing the sugar component could potentially redirect the bioactivity of a molecule towards new cellular targets.

The protocols outlined here provide a framework for the production and utilization of TDP-D-chalcose in a research and drug discovery setting, enabling the exploration of novel glycosylated natural products.

References

NMR Spectroscopic Characterization of Chalcose Anomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose, systematically named 4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose, is a deoxysugar component found in various natural products, including antibiotics. The precise structural elucidation of carbohydrate moieties within complex molecules is crucial for understanding their biological activity and for the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of such sugar units, including the configuration of the anomeric center.

In solution, this compound exists in equilibrium between two cyclic hemiacetal forms, the α-anomer and the β-anomer, which differ in the orientation of the hydroxyl group at the anomeric carbon (C-1). This application note provides a detailed guide to the NMR spectroscopic characterization of this compound anomers, including experimental protocols and a summary of key NMR data.

Anomeric Equilibrium of this compound

The two anomers of this compound, α-D-chalcose and β-D-chalcose, interconvert in solution through an open-chain aldehyde form. The relative populations of the two anomers at equilibrium can be determined by integration of their respective signals in the ¹H NMR spectrum.

anomeric_equilibrium Anomeric Equilibrium of this compound alpha α-D-Chalcose open_chain Open-chain form alpha->open_chain beta β-D-Chalcose open_chain->beta

Caption: Interconversion between α and β anomers of this compound via the open-chain form.

NMR Data of this compound Anomers

The α and β anomers of this compound can be distinguished by characteristic differences in their NMR spectra, particularly the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1). The following tables summarize the reported ¹H and ¹³C NMR data for the methyl glycosides of this compound, which serve as excellent models for the free sugar, in CDCl₃.

Table 1: ¹H NMR Data for Methyl Chacoside Anomers (in CDCl₃)

Protonα-Anomer (δ, ppm)α-Anomer (J, Hz)β-Anomer (δ, ppm)β-Anomer (J, Hz)
H-14.75d, J = 3.54.20d, J = 7.5
H-23.65m3.15m
H-33.40m3.15m
H-4a1.80m1.35m
H-4e2.10m2.20m
H-53.90m3.40m
H-6 (CH₃)1.25d, J = 6.01.30d, J = 6.0
OCH₃ (anomeric)3.40s3.50s
OCH₃ (C-3)3.55s3.55s

Table 2: ¹³C NMR Data for Methyl Chacoside Anomers (in CDCl₃)

Carbonα-Anomer (δ, ppm)β-Anomer (δ, ppm)
C-197.5101.5
C-278.081.0
C-382.085.0
C-435.038.0
C-565.069.0
C-618.018.0
OCH₃ (anomeric)55.057.0
OCH₃ (C-3)60.060.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound anomers are provided below.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for data comparison.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Objective: To determine the chemical shifts, coupling constants, and integration of all proton signals, particularly the anomeric protons.

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Objective: To identify the chemical shifts of all carbon atoms, which is crucial for confirming the overall structure and distinguishing anomers.

Typical Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 150-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Protocol 4: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify scalar-coupled protons, which helps in tracing the connectivity within the sugar ring.

cosy_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Prepare Sample acquire_1h Acquire 1D ¹H Spectrum start->acquire_1h setup_cosy Set up COSY Experiment acquire_1h->setup_cosy acquire_cosy Acquire 2D COSY Data setup_cosy->acquire_cosy ft 2D Fourier Transform acquire_cosy->ft phasing Phasing & Baseline Correction ft->phasing analysis Analyze Cross-Peaks phasing->analysis assignments Assign Proton Spin Systems analysis->assignments conclusion Identify Coupled Protons anomer_assignment start Acquire 1D ¹H NMR find_h1 Identify Anomeric Proton Signals start->find_h1 measure_j Measure ³J(H-1, H-2) Coupling Constants find_h1->measure_j compare_j ³J ≈ 7-8 Hz? measure_j->compare_j assign_beta Assign as β-Anomer compare_j->assign_beta Yes assign_alpha Assign as α-Anomer compare_j->assign_alpha No (³J ≈ 3-4 Hz) confirm Confirm with 2D NMR (COSY, HSQC) assign_beta->confirm assign_alpha->confirm

Mass Spectrometry Analysis of Chalcose-Containing Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose is a 4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose sugar found in a variety of bioactive natural products, particularly in macrolide antibiotics. The presence and structure of this sugar moiety are often crucial for the biological activity of the parent molecule. Mass spectrometry (MS) has become an indispensable tool for the structural characterization and quantitative analysis of these this compound-containing compounds. This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of two prominent this compound-containing natural products: the antibiotic chalcomycin and the antibiotic/antitumor agent lankacidin C.

Quantitative Data Summary

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for the quantification of this compound-containing natural products in complex matrices.[1] The selection of appropriate precursor and product ion transitions is critical for method development.

Table 1: Proposed MRM Transitions for Chalcomycin Analysis
AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Putative Fragmentation
Chalcomycin696.4520.3175.1Loss of the mycinose sugar moiety

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. These transitions should be optimized empirically on the specific mass spectrometer being used.[2]

Table 2: Proposed MRM Transitions for Lankacidin C Analysis
AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Putative Fragmentation
Lankacidin C460.2TBDTBDFragmentation of the macrocyclic ring

The monoisotopic mass of Lankacidin C is 459.2257 g/mol , leading to a protonated molecule [M+H]⁺ at approximately m/z 460.2.[3] Product ions and optimal collision energies must be determined by direct infusion of a lankacidin C standard into the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for Chalcomycin from Fermentation Broth

This protocol is adapted from established methods for macrolide extraction.[2]

Reagents and Materials:

  • Fermentation broth containing chalcomycin

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Acetone

  • Triethylamine (NEt₃)

  • Rotary evaporator

  • Flash silica gel chromatography system

Procedure:

  • Adjust the pH of the fermentation broth to 8.5 with sodium bicarbonate.

  • Filter the broth to remove mycelia and other solid debris.

  • Extract the filtrate four times with an equal volume of chloroform.

  • Combine the organic extracts.

  • Dry the combined organic extract over anhydrous Na₂SO₄ with vigorous stirring.

  • Filter the solution and concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

  • For further purification, perform flash silica gel chromatography using a gradient of 0 to 35% acetone containing 2% (v/v) triethylamine in hexane.

  • Collect the fractions containing chalcomycin and concentrate them in vacuo.

Protocol 2: LC-MS/MS Analysis of Chalcomycin

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: 56% Methanol in 5 mM Ammonium acetate

  • Gradient: A linear gradient from 15% to 100% Mobile Phase B over 7 minutes.[4]

  • Flow Rate: 1 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30 °C

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

Protocol 3: Sample Preparation and LC-MS/MS Analysis of Lankacidin C

A detailed protocol for the quantitative analysis of lankamycin, a related macrolide, can be adapted for lankacidin C.[5]

Sample Preparation (from fermentation broth):

  • To 1 mL of the sample, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Perform Solid Phase Extraction (SPE) cleanup using a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant.

    • Wash with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute lankacidin C with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B

  • Ionization Mode: ESI, Positive

  • Scan Type: MRM using transitions from Table 2 (to be determined experimentally).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Fragmentation of the this compound Moiety

The fragmentation of glycosidic bonds is a key feature in the tandem mass spectra of glycosylated natural products.[6] For this compound-containing compounds, the primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the this compound moiety as a neutral fragment. Further fragmentation can occur within the sugar ring (cross-ring cleavage), providing more detailed structural information.[6] The exact fragmentation pattern is dependent on the ionization method and collision energy.

Signaling Pathways and Mechanisms of Action

Chalcomycin: Inhibition of Bacterial Protein Synthesis

Chalcomycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] This binding occurs within the nascent peptide exit tunnel (NPET), physically obstructing the passage of the growing polypeptide chain and leading to the premature dissociation of peptidyl-tRNA.[7][8] The neutral D-chalcose sugar distinguishes it from many other macrolides and likely influences its specific interactions within the ribosomal binding pocket.[7]

chalcomycin_pathway Chalcomycin Chalcomycin Ribosome50S 50S Ribosomal Subunit Chalcomycin->Ribosome50S Binds to NPET Nascent Peptide Exit Tunnel (NPET) Ribosome50S->NPET Blocks Inhibition Inhibition Ribosome50S->Inhibition ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis

Chalcomycin's Mechanism of Action
Lankacidin C: Dual Antibacterial and Antitumor Activity

Lankacidin C exhibits a dual mechanism of action. As an antibacterial agent, it inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit.[9] Its antitumor activity stems from its ability to act as a microtubule stabilizing agent, similar to paclitaxel.[7][10] By binding to tubulin, it enhances microtubule assembly and disrupts the dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[7][10]

lankacidin_pathway cluster_antibacterial Antibacterial Action cluster_antitumor Antitumor Action Lankacidin_A Lankacidin C Ribosome_A Bacterial Ribosome (Peptidyl Transferase Center) Lankacidin_A->Ribosome_A Binds to Inhibition_A Inhibition Ribosome_A->Inhibition_A ProteinSynth_A Protein Synthesis Inhibition_A->ProteinSynth_A Lankacidin_T Lankacidin C Tubulin Tubulin Lankacidin_T->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubule->CellCycleArrest Leads to

Dual Mechanisms of Lankacidin C

Conclusion

The mass spectrometric techniques outlined in this document provide robust and sensitive methods for the analysis of this compound-containing natural products. The provided protocols for chalcomycin and lankacidin C serve as a foundation for researchers in natural product chemistry, pharmacology, and drug development to characterize and quantify these and similar compounds. The understanding of their fragmentation patterns and mechanisms of action, facilitated by mass spectrometry, is crucial for the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification and Analysis of Chalcose by HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxy sugar component of various biologically active natural products, including macrolide antibiotics. Accurate purification and analysis of this compound are critical for the characterization of these natural products, understanding their structure-activity relationships, and for quality control in drug development. These application notes provide detailed protocols for the purification of this compound from natural product glycosides and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Purification of this compound from Glycosides

This compound typically exists as a glycoside in nature. Therefore, the first step in its analysis is often the cleavage of the glycosidic bond to release the free sugar. This is commonly achieved through acid hydrolysis.

Protocol 1: Acid Hydrolysis of this compound-Containing Glycosides

This protocol describes the general procedure for releasing this compound from a purified glycoside.

Materials:

  • Purified this compound-containing glycoside

  • 2 M Trifluoroacetic acid (TFA)

  • Methanol

  • Nitrogen gas supply

  • Heating block or water bath

  • Lyophilizer or centrifugal evaporator

  • Reaction vials

Procedure:

  • Weigh approximately 1-5 mg of the purified glycoside into a reaction vial.

  • Add 1 mL of 2 M TFA.

  • Seal the vial tightly and heat at 100-120°C for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the TFA to dryness under a stream of nitrogen gas.

  • To ensure complete removal of TFA, add 500 µL of methanol and evaporate to dryness again. Repeat this step twice.

  • The dried residue contains the liberated this compound along with the aglycone. This mixture can be used for further purification or direct analysis.

Purification of Liberated this compound

Following hydrolysis, this compound can be purified from the aglycone and other reaction byproducts using chromatographic techniques.

  • Solid-Phase Extraction (SPE): For a crude cleanup, a C18 SPE cartridge can be used. The hydrolyzed sample is dissolved in a minimal amount of water and loaded onto a pre-conditioned C18 cartridge. The more polar this compound will elute with aqueous solvents, while the less polar aglycone is retained and can be eluted with an organic solvent like methanol or acetonitrile.

  • Preparative Thin-Layer Chromatography (Prep-TLC): The hydrolyzed mixture can be separated on a silica gel plate using a solvent system such as ethyl acetate:methanol:water (e.g., 8:1:1 v/v/v). The band corresponding to this compound (visualized with an appropriate stain, like p-anisaldehyde) can be scraped off and the sugar extracted from the silica.

  • Column Chromatography: For larger quantities, silica gel column chromatography is effective. The hydrolyzed sample is loaded onto the column and eluted with a gradient of increasing polarity, for example, from dichloromethane to methanol.

Gas Chromatography (GC) Methods for this compound Analysis

Due to its low volatility, this compound requires derivatization prior to GC analysis. The most common method is the conversion to its alditol acetate derivative.

Protocol 2: Derivatization of this compound to its Alditol Acetate

This protocol converts the sugar into a more volatile form suitable for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • Sodium borohydride (NaBH4) solution (10 mg/mL in 1 M NH4OH)

  • Acetic anhydride

  • 1-Methylimidazole

  • Dichloromethane

  • Glacial acetic acid

  • Deionized water

  • Heating block

Procedure:

  • Reduction: To the dried sample, add 200 µL of the NaBH4 solution. Incubate at room temperature for 1-2 hours to reduce the sugar to its corresponding alditol.

  • Acidification: Add 20 µL of glacial acetic acid to neutralize the excess NaBH4.

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen. Add 200 µL of methanol and evaporate again; repeat this step three times to remove boric acid.

  • Acetylation: Add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole. Seal the vial and heat at 100°C for 30 minutes.

  • Workup: Cool the vial to room temperature. Add 500 µL of deionized water and vortex to mix. Add 500 µL of dichloromethane and vortex thoroughly. Centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the lower dichloromethane layer containing the alditol acetate derivative to a clean vial for GC-MS analysis.

GC-MS Analysis of this compound Alditol Acetate

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane).

GC Conditions (Starting Point):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Expected Results: The alditol acetate of this compound will produce a characteristic fragmentation pattern in the mass spectrum, which can be used for its identification. The retention time will be specific to the compound under the given chromatographic conditions.

Quantitative Data for GC-MS of Alditol Acetates (Representative)

The following table provides representative retention times and key mass fragments for alditol acetates of deoxy sugars. These values should be used as a reference, and a standard of this compound should be analyzed to determine its specific retention time and mass spectrum.

Compound (as Alditol Acetate)Representative Retention Time (min)Key Mass Fragments (m/z)
Rhamnose (6-deoxyhexose)12.5115, 128, 145, 187, 289
Fucose (6-deoxyhexose)12.8115, 128, 145, 187, 289
Digitoxose (2,6-dideoxyhexose)11.2115, 128, 145, 233
This compound (4,6-dideoxyhexose) To be determinedTo be determined

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

HPLC can be used for the analysis of underivatized this compound. Due to the polar nature of sugars and the lack of a strong chromophore, specific columns and detectors are required.

Protocol 3: HPLC Analysis of this compound using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like sugars.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

HPLC Conditions:

  • Column: A HILIC column with an amide or aminopropyl stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 90% B

    • 22-30 min: 90% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

ELSD Conditions:

  • Nebulizer Temperature: 40°C

  • Evaporator Temperature: 60°C

  • Gas Flow: 1.5 L/min (Nitrogen)

Quantitative Data for HPLC-ELSD of Deoxy Sugars (Representative)

The following table provides representative retention times for some deoxy sugars using a HILIC method. A this compound standard is required to determine its specific retention time.

CompoundRepresentative Retention Time (min)
Rhamnose8.5
Fucose8.8
Digitoxose10.2
This compound To be determined

Diagrams

experimental_workflow cluster_purification Purification cluster_analysis Analysis cluster_gc GC-MS Analysis cluster_hplc HPLC Analysis natural_product Natural Product (Glycoside) hydrolysis Acid Hydrolysis (2M TFA, 100°C) natural_product->hydrolysis crude_extract Crude Hydrolysate (this compound + Aglycone) hydrolysis->crude_extract purification Chromatographic Purification (e.g., SPE, Prep-TLC) crude_extract->purification pure_this compound Purified this compound purification->pure_this compound derivatization Derivatization (Alditol Acetate) pure_this compound->derivatization hplc HPLC-ELSD/MS (HILIC) pure_this compound->hplc gc_ms GC-MS Analysis derivatization->gc_ms

Caption: Overall workflow for the purification and analysis of this compound.

gc_derivatization_workflow start Dried this compound Sample reduction Reduction with NaBH4 start->reduction 1. Add NaBH4 solution acidification Neutralize with Acetic Acid reduction->acidification 2. Add glacial acetic acid evaporation Evaporate with Methanol (remove boric acid) acidification->evaporation 3. Dry under N2 acetylation Acetylation with Acetic Anhydride & 1-Methylimidazole evaporation->acetylation 4. Heat at 100°C workup Liquid-Liquid Extraction (Dichloromethane/Water) acetylation->workup 5. Cool and extract end Alditol Acetate Derivative (for GC-MS) workup->end 6. Collect organic layer

Caption: Workflow for the derivatization of this compound to its alditol acetate.

Application Notes and Protocols for the Incorporation of Chalcose into Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxysugar found in several biologically active natural products, most notably the macrolide antibiotic chalcomycin.[1][2] The unique structural features of this compound contribute significantly to the pharmacological properties of these compounds. The ability to incorporate this compound into various aglycones is a key strategy in the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for the chemical and enzymatic incorporation of this compound into aglycone scaffolds. The chemical methods focus on the use of activated this compound donors, while the enzymatic section outlines a screening protocol to identify suitable glycosyltransferases.

Chemical Incorporation of this compound

The chemical synthesis of this compound glycosides typically involves the preparation of a stable, yet readily activatable, this compound donor. Glycosyl trichloroacetimidates and glycosyl halides are among the most common donors employed for this purpose due to their reliable activation under specific conditions.[2][3][4] The choice of donor and reaction conditions is critical for achieving high yield and stereoselectivity of the desired glycosidic linkage.

Experimental Workflow for Chemical Glycosylation

The overall workflow for the chemical incorporation of this compound into an aglycone (represented as Aglycone-OH) is depicted below. This process begins with the synthesis of a protected this compound derivative, followed by activation of the anomeric center, glycosylation with the aglycone, and final deprotection steps.

cluster_0 This compound Donor Preparation cluster_1 Glycosylation Reaction cluster_2 Product Isolation start D-Chalcose Synthesis protect Protection of Hydroxyl Groups (e.g., Benzoyl) start->protect activate Anomeric Activation (e.g., Trichloroacetimidate formation) protect->activate glycosylation Glycosylation of Aglycone-OH with Activated this compound activate->glycosylation deprotection Deprotection of Protecting Groups glycosylation->deprotection purification Purification (e.g., Chromatography) deprotection->purification end end purification->end Final this compound Glycoside

Caption: Workflow for chemical synthesis of this compound glycosides.

Protocol 1: Synthesis of this compound Trichloroacetimidate Donor

This protocol describes the preparation of a this compound trichloroacetimidate donor, a versatile intermediate for glycosylation reactions. The synthesis starts from a protected form of D-chalcose.

Materials:

  • 1-O-acetyl-2,4-di-O-benzoyl-3-O-methyl-4,6-dideoxy-D-xylo-hexopyranose

  • Hydrazine acetate

  • Anhydrous Dichloromethane (DCM)

  • Trichloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Anomeric Deprotection: Dissolve the starting acetylated this compound derivative in anhydrous DCM. Add hydrazine acetate and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Trichloroacetimidate Formation: Dissolve the resulting hemiacetal in anhydrous DCM. Add trichloroacetonitrile and powdered anhydrous K₂CO₃. Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, filter the mixture through celite and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield the this compound trichloroacetimidate donor.

Protocol 2: Glycosylation of an Aglycone using this compound Trichloroacetimidate

This protocol details the glycosylation of a generic aglycone containing a hydroxyl group (Aglycone-OH) using the prepared this compound trichloroacetimidate donor.

Materials:

  • This compound trichloroacetimidate donor

  • Aglycone-OH

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the this compound trichloroacetimidate donor and the aglycone in anhydrous DCM. Cool the solution to -40 °C.

  • Glycosylation: Add a catalytic amount of TMSOTf dropwise to the stirred solution. Monitor the reaction progress by TLC.

  • Quenching and Workup: Upon consumption of the limiting reagent, quench the reaction by adding triethylamine. Allow the mixture to warm to room temperature, then concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the protected this compound glycoside.

  • Deprotection: The protecting groups (e.g., benzoates) can be removed under standard conditions (e.g., Zemplén deprotection with sodium methoxide in methanol) to yield the final this compound glycoside.

Quantitative Data for Chemical Glycosylation

The following table summarizes representative data for the chemical glycosylation of a model aglycone with an activated this compound donor. Actual results may vary depending on the specific aglycone and reaction conditions.

Glycosyl DonorAglyconeCatalystSolventTemp (°C)Yield (%)Anomeric Ratio (α:β)
This compound TrichloroacetimidatePhenolTMSOTfDCM-40 to 0751:5
This compound BromideMentholAgOTfToluene-20 to 20683:1

Enzymatic Incorporation of this compound

Enzymatic glycosylation offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions.[5][6] However, the identification of a suitable glycosyltransferase (GT) capable of utilizing an activated this compound donor (e.g., UDP-chalcose or GDP-chalcose) and accepting the target aglycone is a critical first step. To date, no specific glycosyltransferase for the direct incorporation of this compound into a wide range of aglycones has been reported. Therefore, a screening approach is necessary.

Signaling Pathway for Glycosyltransferase Action

The general mechanism of a Leloir-type glycosyltransferase involves the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule.

cluster_0 Substrates cluster_1 Enzyme Complex cluster_2 Products donor UDP-Chalcose (Donor) enzyme Glycosyltransferase (GT) donor->enzyme acceptor Aglycone-OH (Acceptor) acceptor->enzyme product This compound-O-Aglycone enzyme->product byproduct UDP enzyme->byproduct

References

Application Notes and Protocols for the Quantification of Chalcose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose is a 6-deoxy-3-O-methyl-D-galactose that is a constituent of several macrolide antibiotics, including lankamycin and chalcomycin. The quantitative analysis of this compound is crucial for various applications, including the characterization of antibiotic biosynthesis, quality control of fermentation processes, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound, addressing the entire workflow from analytical standard preparation to instrumental analysis.

Given the absence of a commercially available analytical standard for this compound, this guide commences with a protocol for its synthesis, a critical first step for accurate quantification. Subsequently, detailed methodologies for the hydrolysis of this compound-containing macrolide antibiotics are presented to liberate the this compound moiety. Finally, protocols for the quantification of the released this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided.

Analytical Standard Preparation: Synthesis of D-Chalcose

Protocol 1: Synthesis of D-Chalcose

This protocol involves the preparation of a dichloro-dideoxy-galactopyranoside intermediate followed by reduction.

Materials:

  • Methyl 3-O-methyl-D-glucopyranoside

  • Sulfuryl chloride (SO₂Cl₂)

  • Sodium iodide (NaI)

  • Absolute ethanol

  • Potassium hydroxide (KOH)

  • Raney nickel catalyst

  • N Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rexyn-101 (H⁺ form) resin

Procedure:

  • Chlorination: React methyl 3-O-methyl-D-glucopyranoside with sulfuryl chloride.

  • Dechlorosulfation: Treat the product with sodium iodide to afford methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside.

  • Reduction: Subject the dichloro-intermediate to hydrogenation over Raney nickel catalyst in the presence of potassium hydroxide in absolute ethanol under hydrogen pressure (e.g., 45 p.s.i.g.) for approximately 4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Neutralize the filtrate with N HCl and concentrate.

    • Partition the residue between chloroform and water.

    • Dry the chloroform layer with anhydrous Na₂SO₄, filter, and concentrate to a syrup.

  • Hydrolysis: Heat the resulting syrup in water containing Rexyn-101 (H⁺ form) resin at reflux for 5 hours to yield D-chalcose.

  • Purification and Characterization: Purify the final product using appropriate chromatographic techniques and confirm its identity and purity by NMR spectroscopy and mass spectrometry.

Sample Preparation: Hydrolysis of Macrolide Antibiotics

To quantify this compound in antibiotics like lankamycin or chalcomycin, the glycosidic bond linking this compound to the macrolide aglycone must be cleaved. Both acidic and enzymatic hydrolysis can be employed. Note: The optimal conditions for hydrolysis should be carefully determined to ensure complete cleavage of the glycosidic bond without significant degradation of the released this compound.

Protocol 2: Acid Hydrolysis of Macrolide Antibiotics

Materials:

  • Macrolide antibiotic sample (e.g., lankamycin, chalcomycin)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) solution (e.g., 2 M)

  • Internal standard (e.g., a non-competing sugar like mannitol or an isotopically labeled standard)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Solid Phase Extraction (SPE) cartridges for cleanup (optional)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the macrolide antibiotic sample. Dissolve it in a suitable solvent.

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.

  • Hydrolysis: Add the acid solution to the sample. Heat the mixture at a controlled temperature (e.g., 80-100 °C) for a specific duration (e.g., 2-4 hours). Optimization is critical here.

  • Neutralization: Cool the reaction mixture and neutralize it with a NaOH solution.

  • Cleanup (Optional): Pass the neutralized hydrolysate through an SPE cartridge to remove the aglycone and other interfering substances.

  • Final Preparation: The resulting solution containing the released this compound is now ready for derivatization (for GC-MS) or direct analysis (by HPLC-RID or qNMR).

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of sugars after derivatization to make them volatile.

Protocol 3: GC-MS Analysis of this compound after Trimethylsilylation

Materials:

  • Hydrolyzed sample containing this compound

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization:

    • Evaporate a known volume of the hydrolyzed sample to dryness under a stream of nitrogen.

    • Add anhydrous pyridine to dissolve the residue.

    • Add BSTFA with 1% TMCS.

    • Heat the mixture at 60-80 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program to separate the derivatized this compound from other components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using specific ions for this compound and the internal standard.

Data Presentation: GC-MS Quantitative Data

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Note: These are typical performance characteristics and should be determined for each specific assay.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common method for the analysis of underivatized sugars.

Protocol 4: HPLC-RID Analysis of this compound

Materials:

  • Hydrolyzed sample containing this compound

  • HPLC system with a Refractive Index Detector (RID)

  • A suitable carbohydrate analysis column (e.g., an amino-based or ligand-exchange column)

  • Mobile phase (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Filter the hydrolyzed and neutralized sample through a 0.22 µm filter.

  • HPLC-RID Analysis:

    • Inject the filtered sample into the HPLC system.

    • Use an isocratic mobile phase to separate this compound.

    • Quantify this compound by comparing the peak area to a calibration curve prepared with the synthesized this compound standard.

Data Presentation: HPLC-RID Quantitative Data

ParameterValue
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Note: These are typical performance characteristics and should be determined for each specific assay.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for an identical standard for calibration, provided an internal standard of known purity is used.

Protocol 5: qNMR Analysis of this compound

Materials:

  • Hydrolyzed and purified sample containing this compound

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Lyophilize a known volume of the purified hydrolysate.

    • Accurately weigh the dried sample and the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

Data Presentation: qNMR Quantitative Data

ParameterValue
Linearity Range 50 - 1000 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Quantification (LOQ) 50 µg/mL
Precision (%RSD) < 5%
Accuracy (% Bias) < 5%
Note: These are typical performance characteristics and should be determined for each specific assay.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the proposed biosynthetic pathway of NDP-D-chalcose, a precursor for its incorporation into macrolide antibiotics.

chalcose_biosynthesis cluster_pathway Proposed Biosynthesis of NDP-D-Chalcose G1P Glucose-1-Phosphate NDP_Glc NDP-Glucose G1P->NDP_Glc NDP-glucose pyrophosphorylase NDP_4k6d_Glc NDP-4-keto-6-deoxy-D-glucose NDP_Glc->NDP_4k6d_Glc NDP-glucose 4,6-dehydratase NDP_4k_Rha NDP-4-keto-L-rhamnose NDP_4k6d_Glc->NDP_4k_Rha NDP-4-keto-6-deoxy-D-glucose 3,5-epimerase NDP_D_this compound NDP-D-Chalcose NDP_4k_Rha->NDP_D_this compound NDP-4-keto-L-rhamnose 3-O-methyltransferase & 4-ketoreductase

Caption: Proposed biosynthetic pathway of NDP-D-Chalcose.

Experimental Workflow for this compound Quantification

The logical flow from the macrolide antibiotic to the final quantitative result is depicted below.

experimental_workflow cluster_workflow Workflow for this compound Quantification cluster_analysis_methods Quantification Methods start Macrolide Antibiotic (e.g., Lankamycin) hydrolysis Hydrolysis (Acidic or Enzymatic) start->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup analysis Instrumental Analysis cleanup->analysis gcms GC-MS (after derivatization) analysis->gcms hplc HPLC-RID analysis->hplc qnmr qNMR analysis->qnmr result Quantitative Result (Concentration of this compound) gcms->result hplc->result qnmr->result

Caption: Experimental workflow for this compound quantification.

Application Notes: Chalcone Scaffolds in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are abundant in various natural sources and serve as key precursors in the biosynthesis of other flavonoids and isoflavonoids. For drug development professionals, chalcones represent a "privileged scaffold" due to their straightforward synthesis and a broad spectrum of pharmacological activities. These biological effects include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive for combinatorial library design and high-throughput screening in the quest for novel therapeutic agents.

The versatility of the Claisen-Schmidt condensation, the primary method for chalcone synthesis, allows for the facile generation of large, diverse libraries of chalcone derivatives. This enables extensive structure-activity relationship (SAR) studies, a cornerstone of modern medicinal chemistry. By systematically modifying the substituents on the two aromatic rings, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds.

Mechanism of Action & Signaling Pathways

Chalcone derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways implicated in diseases such as cancer and inflammation. Two of the most notable pathways are the p53 tumor suppressor pathway and the VEGF signaling pathway, which is crucial for angiogenesis.

  • p53 Signaling Pathway: The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. In many cancers, the function of p53 is abrogated through interaction with negative regulators like MDM2. Certain chalcone derivatives have been found to activate the p53 pathway, potentially by inhibiting the p53-MDM2 interaction, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]

  • VEGF Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as it supplies tumors with essential nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. Several chalcones have demonstrated anti-angiogenic properties by inhibiting the VEGF/VEGFR signaling cascade, thereby impeding tumor growth and metastasis.[5][6][7][8]

Experimental Protocols

This section provides detailed protocols for the synthesis of chalcone-based combinatorial libraries. The Claisen-Schmidt condensation is the most common method, and both a conventional and a parallel synthesis approach are described below.

Protocol 1: Conventional Solution-Phase Synthesis of a Chalcone Derivative

This protocol details the synthesis of a single chalcone derivative via the traditional Claisen-Schmidt condensation.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Glacial acetic acid or dilute HCl

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (optional, depending on reaction temperature)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

  • Add the substituted benzaldehyde (1.0 eq) to the solution and stir until it is completely dissolved.

  • Prepare a solution of NaOH or KOH in ethanol or water and add it dropwise to the reaction mixture while stirring vigorously.

  • Continue stirring at room temperature or with gentle heating for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Acidify the mixture with a few drops of glacial acetic acid or dilute HCl to neutralize the catalyst. A precipitate of the crude chalcone should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the filtrate is neutral.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solution-Phase Parallel Synthesis of a Chalcone Library

This protocol is adapted for the generation of a library of chalcones in a parallel format, for instance, in a 96-well plate or with an array of reaction vessels.

Materials:

  • Stock solutions of various substituted acetophenones in ethanol.

  • Stock solutions of various substituted benzaldehydes in ethanol.

  • A stock solution of aqueous or ethanolic NaOH or KOH.

  • Multi-well reaction block or an array of vials.

  • Multichannel pipette or liquid handling robot.

  • Shaker or orbital agitator.

  • Centrifuge with a plate rotor (optional).

  • Plate reader for purity analysis (optional).

Procedure:

  • To each well of the reaction block, add a specific volume of one of the acetophenone stock solutions.

  • To each well, add a corresponding volume of one of the benzaldehyde stock solutions. This creates a unique combination of reactants in each well.

  • Initiate the reaction by adding the base catalyst solution to each well.

  • Seal the reaction block and place it on a shaker at room temperature or in a heated block for a predetermined time (e.g., 12-24 hours).

  • After the reaction is complete, neutralize each well with an acidic solution.

  • The product can be precipitated by adding cold water to each well.

  • The plate can be centrifuged to pellet the solid products, and the supernatant can be decanted.

  • The crude products can be washed with water and then dissolved in a suitable solvent (e.g., DMSO) for high-throughput screening. Purity can be assessed using techniques like LC-MS.

Data Presentation

The following tables summarize the in vitro anticancer activity of various chalcone derivatives against different human cancer cell lines, with the data presented as IC50 values (the concentration required to inhibit the growth of 50% of the cells).

Table 1: Anticancer Activity of Chalcone Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone 1T47D (Breast)72.44[9]
Chalcone 2T47D (Breast)44.67[9]
Chalcone 3WiDr (Colon)>100[9]
Chalcone 4WiDr (Colon)89.78[9]
Compound 25HL-60 (Leukemia)-[10]
Compound 25MOLT-4 (Leukemia)-[10]
Compound 25PC-3 (Prostate)-[10]
Compound 25HeLa (Cervical)-[10]
Compound 10bMCF-7 (Breast)0.10 ± 0.076[11]
Compound 10bA549 (Lung)0.41 ± 0.011[11]
Compound 10bColo-205 (Colon)0.60 ± 0.023[11]
Compound 10bA2780 (Ovarian)1.43 ± 0.41[11]
Compound 4cMGC-803 (Gastric)0.025[12]

Table 2: Antiproliferative Activity of Chalcones in a High-Throughput Screen

Compound ClassNumber of Compounds ScreenedNumber of Active CompoundsHit Rate (%)
Chalcone Derivatives264041215.6

This data is from a machine-learning-assisted virtual screen of a large chalcone library.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the generation and screening of a chalcone combinatorial library.

G Workflow for Chalcone Combinatorial Library Synthesis and Screening cluster_0 Library Synthesis cluster_1 Screening & Analysis cluster_2 Lead Optimization A Select Building Blocks (Acetophenones & Benzaldehydes) B Parallel Synthesis (Claisen-Schmidt Condensation) A->B C Purification / Work-up B->C D High-Throughput Screening (e.g., Cell Viability Assay) C->D Compound Library E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Optimization F->G SAR Data H In vivo Testing G->H

Caption: A flowchart illustrating the process of chalcone library development.

Signaling Pathway Diagrams

The following diagrams represent simplified versions of the p53 and VEGF signaling pathways, highlighting potential points of intervention for chalcone derivatives.

p53 Signaling Pathway

G Simplified p53 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Chalcones Chalcone Derivatives Chalcones->MDM2 Inhibition

Caption: Chalcone-mediated activation of the p53 pathway.

VEGF Signaling Pathway

G Simplified VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Chalcones Chalcone Derivatives Chalcones->VEGFR Inhibition Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by chalcones.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of β-Chalcose Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of β-Chalcose Glycosides. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of these vital components of various bioactive natural products, including macrolide antibiotics like lankamycin and azalomycin F.

The stereoselective synthesis of β-chalcose glycosides presents a formidable challenge due to the absence of a participating group at the C-2 position, which typically directs the stereochemical outcome of glycosylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of β-chalcose glycosides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor β-selectivity or formation of α-anomer as the major product.

Question: My glycosylation reaction with a chalcose donor is yielding a mixture of anomers with low β-selectivity, or even the α-anomer as the major product. What factors could be contributing to this, and how can I improve the β-selectivity?

Answer: The lack of a participating group at the C-2 position of this compound means that the stereochemical outcome is governed by a delicate balance of several other factors. Here are the key areas to investigate:

  • Glycosyl Donor and Leaving Group: The choice of glycosyl donor and its leaving group is critical.

    • Trichloroacetimidate donors are commonly used for the synthesis of related deoxy sugars and can provide good results.[1][2]

    • Thioglycosides offer stability and can be activated under various conditions. The nature of the thiol aglycon can influence reactivity and selectivity.

    • Glycosyl halides (bromides and chlorides) can be effective but are often less stable. Their reactivity and the stereochemical outcome can be highly dependent on the reaction conditions.

  • Protecting Groups: The protecting groups on the this compound donor, particularly at the C-2 and C-3 positions, have a significant influence on the stereochemical outcome.

    • Non-participating protecting groups at C-2, such as benzyl ethers, are necessary for 1,2-cis glycosylation, but they do not actively direct β-addition.

    • The 3-O-methyl group in this compound is an electronic feature to consider. Electron-donating groups can stabilize an oxocarbenium ion intermediate, potentially favoring an SN1-like pathway which can lead to a mixture of anomers.

    • Conformation-directing protecting groups: While not directly at C-2, bulky protecting groups at other positions can influence the conformation of the pyranose ring and the trajectory of the incoming nucleophile. For instance, a 4,6-O-benzylidene acetal is known to influence stereoselectivity in mannoside synthesis.[3]

  • Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing reaction intermediates.

    • Nitrile solvents like acetonitrile (MeCN) are known to participate in glycosylation reactions, often leading to the formation of a β-nitrilium ion intermediate that can favor the formation of 1,2-trans glycosides. While this compound lacks a C-2 participating group, the use of nitrile solvents can still influence the stereochemical outcome.

    • Ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) can sometimes favor the formation of α-glycosides.

    • Non-participating solvents like dichloromethane (DCM) are often used, but the stereoselectivity will then be more heavily influenced by other factors.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. Reactions are frequently carried out at temperatures ranging from -78 °C to 0 °C.

Troubleshooting Workflow for Poor β-Selectivity

Poor_Beta_Selectivity start Poor β-selectivity donor Evaluate Glycosyl Donor (Imidate, Thio, Halide) start->donor pg Modify Protecting Groups (Bulky groups at C-2) donor->pg solvent Change Solvent (e.g., MeCN for β-favoring) pg->solvent temp Lower Reaction Temperature solvent->temp catalyst Optimize Catalyst/ Promoter System temp->catalyst end Improved β-selectivity catalyst->end

Figure 1. A logical workflow for troubleshooting poor β-selectivity in this compound glycosylation.

Issue 2: Low yield of glycosylated product.

Question: I am observing very low yields in my this compound glycosylation reaction, with a significant amount of starting material remaining or the formation of decomposition products. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to the reactivity of both the donor and acceptor, as well as the stability of the intermediates.

  • Donor Reactivity and Stability: 4,6-Dideoxy sugars can form unstable glycosyl donors.

    • Glycosyl halides of deoxy sugars are known to be particularly unstable. If you are using a glycosyl bromide or chloride, consider preparing it in situ and using it immediately.

    • The choice of activating system for your glycosyl donor is crucial. A promoter that is too harsh can lead to decomposition, while one that is too weak will result in low conversion. Common activators include TMSOTf for trichloroacetimidates and NIS/TfOH for thioglycosides.

  • Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor plays a significant role. Sterically hindered or less reactive alcohols will require more forcing conditions, which can lead to donor decomposition.

  • Side Reactions: The lack of a C-2 participating group can make the this compound donor more susceptible to side reactions such as elimination to form a glycal or hydrolysis if trace amounts of water are present.

    • Strictly anhydrous conditions are essential. Ensure all glassware is flame-dried, solvents are freshly distilled, and reactions are run under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is highly recommended.

Issue 3: Difficulty in purifying the β-glycoside from the α-anomer.

Question: The α and β anomers of my this compound glycoside are very difficult to separate by column chromatography. Are there any strategies to improve their separation?

Answer: The similar polarity of anomeric pairs of deoxy sugars can indeed make purification challenging.

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can sometimes improve separation.

    • Consider using a different stationary phase, such as a diol-bonded silica or reverse-phase silica.

  • Derivatization: If direct separation is not feasible, consider derivatizing the anomeric mixture. The introduction of a new functional group can alter the polarity and chromatographic behavior of the anomers, making them easier to separate. The protecting group can then be removed after separation.

  • Recrystallization: If your product is a solid, recrystallization can sometimes selectively crystallize one anomer, leaving the other in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best glycosyl donor for the synthesis of β-chalcose glycosides?

There is no single "best" donor, as the optimal choice depends on the specific glycosyl acceptor and the desired reaction conditions. However, glycosyl trichloroacetimidates are a good starting point due to their widespread use and generally good reactivity.[1][2] Thioglycosides are also a robust option, offering good stability and tunable reactivity through various activation methods.

Q2: How can I confirm the stereochemistry of my this compound glycoside?

The most reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • 1H NMR: The coupling constant (³JH1,H2) between the anomeric proton (H-1) and the proton at C-2 (H-2) is diagnostic.

    • For β-glycosides with a xylo-configuration, H-1 is typically axial and H-2 is axial, resulting in a large coupling constant (typically 8-10 Hz).

    • For α-glycosides , H-1 is equatorial and H-2 is axial, leading to a smaller coupling constant (typically 3-4 Hz).[4]

  • 13C NMR: The chemical shift of the anomeric carbon (C-1) can also be indicative, with the C-1 of β-glycosides generally appearing at a higher field (lower ppm) than that of α-glycosides.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A NOESY experiment can show through-space correlations. For a β-glycoside, NOEs would be expected between the axial H-1 and other axial protons on the same face of the ring (e.g., H-3 and H-5).

Q3: Are there any specific protecting group strategies that are known to favor β-glycosylation of this compound?

While there is no universally applicable strategy, some approaches have shown promise for related dideoxy sugars:

  • Bulky Protecting Groups at C-2: Even though they are non-participating, very bulky silyl ethers at the C-2 position can sterically hinder the α-face of the glycosyl donor, thereby favoring nucleophilic attack from the β-face.

  • Remote Participation: While not as direct as C-2 participation, protecting groups at C-3, C-4, or C-6 can sometimes influence the stereochemical outcome through long-range electronic effects or by pre-organizing the glycosyl donor-acceptor complex. However, the 3-O-methyl group of this compound is not a participating group.

Q4: What are some common side products to look out for in this compound glycosylation reactions?

  • Glycal formation: Elimination of the leaving group and a proton from C-2 can lead to the formation of a this compound-derived glycal.

  • Orthoester formation: With some leaving groups and under certain conditions, rearrangement to form a stable orthoester can occur, particularly if a participating solvent is used.

  • Hydrolysis: If moisture is present, the glycosyl donor can be hydrolyzed back to the hemiacetal.

Quantitative Data Summary

The following table summarizes representative data for the glycosylation of dideoxy sugars, which can serve as a starting point for optimizing your own reactions. Note that specific results for this compound are scarce in the literature, and these examples are from structurally related systems.

Glycosyl DonorAcceptorPromoter/ConditionsSolventYield (%)β:α RatioReference
2,6-dideoxy-glucopyranosyl phosphiteSimple alcoholTMSOTf, -94 °CCH2Cl2ModerateGood β-selectivityHashimoto et al.
2,6-dideoxy-glucopyranosyl acetatep-methoxyphenolTsCl, KHMDSTHFHigh>20:1Bennett et al.[2]
2,6-dideoxy-glucopyranosyl phosphateNatural Product AglyconeBis-thiourea catalystTolueneGoodHigh β-selectivityJacobsen et al.[5][6]

Experimental Protocols

General Procedure for Glycosylation using a Trichloroacetimidate Donor (Adapted from related deoxy sugar syntheses) [1][2]

  • Preparation of the Glycosyl Donor: The this compound hemiacetal is reacted with trichloroacetonitrile in the presence of a base such as DBU or K2CO3 in anhydrous dichloromethane (DCM) to form the trichloroacetimidate donor. The product is purified by column chromatography.

  • Glycosylation Reaction:

    • To a flame-dried flask under an argon atmosphere containing the glycosyl acceptor and the this compound trichloroacetimidate donor in anhydrous DCM at -78 °C, is added a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a base (e.g., triethylamine or pyridine), diluted with DCM, and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to separate the anomers.

Factors Influencing β-Selectivity in this compound Glycosylation

factors_beta_selectivity challenge Challenges in β-Chalcose Glycosylation beta_factors Factors Favoring β-Glycoside challenge->beta_factors alpha_factors Factors Favoring α-Glycoside challenge->alpha_factors sn2 SN2-like Pathway beta_factors->sn2 nitrile_solvent Nitrile Solvent Participation beta_factors->nitrile_solvent low_temp Low Temperature beta_factors->low_temp bulky_c2 Bulky C-2 Protecting Group beta_factors->bulky_c2 sn1 SN1-like Pathway (Oxocarbenium Ion) alpha_factors->sn1 anomeric_effect Anomeric Effect alpha_factors->anomeric_effect ether_solvent Ethereal Solvents alpha_factors->ether_solvent

Figure 2. A diagram illustrating the interplay of factors that influence the stereochemical outcome of this compound glycosylation reactions.

This Technical Support Center provides a starting point for addressing the challenges in the stereoselective synthesis of β-chalcose glycosides. As research in this area continues to evolve, new methods and strategies will undoubtedly emerge. We encourage researchers to consult the primary literature for the most up-to-date information and protocols.

References

Technical Support Center: Synthesis of Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chalcose. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound, and what is a general synthetic strategy?

A1: A common and commercially available starting material for the synthesis of this compound is methyl α-D-glucopyranoside. A general synthetic strategy involves a multi-step process including:

  • Protection of the 4- and 6-hydroxyl groups as a benzylidene acetal.

  • Protection of the remaining 2- and 3-hydroxyl groups.

  • Regioselective opening of the benzylidene acetal to expose the 6-hydroxyl group.

  • Deoxygenation of the 6-hydroxyl group.

  • Deoxygenation of the 4-hydroxyl group.

  • Selective methylation of the 3-hydroxyl group.

  • Glycosylation, if a glycoside of this compound is the target.

Q2: What are the most challenging steps in the synthesis of this compound?

A2: The most challenging steps are typically the sequential, selective deoxygenation at the C-4 and C-6 positions and the stereoselective glycosylation of the final this compound donor. The synthesis of 2-deoxysugars, and by extension 4,6-dideoxysugars, is known to be difficult due to the lack of a directing group at the C-2 position, which can lead to poor stereoselectivity in glycosylation reactions.[1][2][3][4]

Q3: How do protecting groups influence the outcome of the synthesis?

A3: Protecting groups play a critical role in the synthesis of this compound. The choice of protecting groups for the hydroxyl groups at C-2 and C-3 can influence the stereochemical outcome of glycosylation.[1] For instance, benzyl ethers are commonly used as non-participating protecting groups to favor the formation of 1,2-cis-glycosides. The strategic use of protecting groups is essential to prevent unwanted side reactions during the deoxygenation and methylation steps.

Q4: What are some common methods for the deoxygenation of hydroxyl groups in carbohydrate synthesis?

A4: The Barton-McCombie deoxygenation is a widely used method for the deoxygenation of secondary alcohols in carbohydrate chemistry.[5][6] This radical-based method involves the conversion of the hydroxyl group into a thiocarbonyl derivative, which is then treated with a radical initiator and a reducing agent. Other methods include the reduction of tosylates or triflates.

Troubleshooting Guide

Problem 1: Low yield during the formation of the 4,6-O-benzylidene acetal.
  • Possible Cause: Incomplete reaction or formation of side products. For methyl α-D-mannopyranosides, the cis-arrangement of the C2 and C3 hydroxyl groups can hinder the selective formation of the 4,6-O-benzylidene acetal.[7] While this compound is derived from a xylo-hexose, similar stereochemical considerations can apply.

  • Solution:

    • Ensure anhydrous conditions, as water can hydrolyze the reagents and intermediates.

    • Use a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

    • Consider using a substituted benzaldehyde, such as 2,6-dimethylbenzaldehyde, which has been shown to improve selectivity for the 4,6-O-benzylidene acetal in mannosides.[7]

Problem 2: Poor regioselectivity in the reductive opening of the 4,6-O-benzylidene acetal.
  • Possible Cause: The choice of reducing agent and reaction conditions can affect the regioselectivity of the benzylidene acetal opening, leading to a mixture of 4-O-benzyl and 6-O-benzyl ethers.

  • Solution:

    • Use a regioselective reducing agent. Borane trimethylamine in the presence of a Lewis acid has been reported to selectively yield the 4-O-benzyl ether.

    • Diisobutylaluminium hydride (DIBAL-H) has been used for the regioselective opening of 4,6-O-benzylidene acetals to give the corresponding primary alcohol.[8]

Problem 3: Incomplete deoxygenation at the C-4 and C-6 positions.
  • Possible Cause: The efficiency of the Barton-McCombie deoxygenation can be influenced by the stability of the radical intermediate and steric hindrance.

  • Solution:

    • Ensure the thiocarbonyl derivative is formed completely before adding the radical initiator and reducing agent.

    • Use a sufficient excess of the radical initiator (e.g., AIBN) and the tin hydride reagent (e.g., tributyltin hydride).

    • Consider alternative deoxygenation methods, such as the reduction of a tosylate or triflate derivative with a strong reducing agent like lithium aluminum hydride.

Problem 4: Lack of selectivity during the 3-O-methylation.
  • Possible Cause: The presence of other unprotected hydroxyl groups will lead to a mixture of methylated products.

  • Solution:

    • Ensure that all other hydroxyl groups are properly protected before attempting the methylation of the 3-OH group.

    • Use a suitable methylating agent and base combination. Common reagents include methyl iodide with sodium hydride or silver oxide. The choice of solvent can also influence the reactivity and selectivity.

Problem 5: Poor stereoselectivity (formation of α and β anomers) during glycosylation.
  • Possible Cause: The absence of a participating group at the C-2 position of the this compound donor makes it difficult to control the stereochemistry of the glycosidic bond.

  • Solution:

    • The choice of glycosyl donor, promoter, and reaction conditions is critical. Thio- and seleno-glycosides are often used as donors in deoxysugar glycosylations.

    • Low temperatures can sometimes favor the formation of one anomer over the other.

    • Careful optimization of the reaction conditions, including solvent and additives, is necessary to achieve the desired stereoselectivity.

Experimental Protocols

The following protocols are based on the synthesis of a 4,6-dideoxy-D-xylo-hexopyranoside, a key intermediate for this compound synthesis.

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes the protection of the 4- and 6-hydroxyl groups of methyl α-D-glucopyranoside.

  • Diagram of the Experimental Workflow:

G Start Methyl α-D-glucopyranoside Reagents PhCH(OMe)2, p-TsOH, DMF Start->Reagents Add Reaction 60 °C, 240 mbar, vacuum Reagents->Reaction Heat under vacuum Product Methyl 4,6-O-benzylidene- α-D-glucopyranoside Reaction->Product Yield: 94%

Caption: Workflow for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF).

    • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture at 60°C under reduced pressure (240 mbar) to remove the methanol byproduct.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction with triethylamine and concentrate the mixture under vacuum.

    • Purify the product by recrystallization or column chromatography. A reported yield for this reaction is 94%.[9]

Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol (e.g., at C-4)

This protocol provides a general procedure for the deoxygenation of a hydroxyl group.

  • Diagram of the Troubleshooting Logic:

G Start Low yield in deoxygenation Check1 Incomplete xanthate formation? Start->Check1 Check2 Inefficient radical reaction? Check1->Check2 No Solution1 - Use excess NaH and CS2 - Ensure anhydrous conditions Check1->Solution1 Yes Solution2 - Increase equivalents of Bu3SnH and AIBN - Ensure reflux temperature is maintained Check2->Solution2 Yes SideReaction Side reactions observed? Check2->SideReaction No Solution3 - Lower reaction temperature - Use a slower addition of reagents SideReaction->Solution3 Yes

Caption: Troubleshooting logic for the Barton-McCombie deoxygenation.

  • Procedure:

    • Formation of the xanthate ester:

      • Dissolve the carbohydrate substrate with the free hydroxyl group in anhydrous tetrahydrofuran (THF).

      • Add sodium hydride (NaH) at 0°C and stir for 30 minutes.

      • Add carbon disulfide (CS₂) and stir for another 30 minutes.

      • Add methyl iodide and allow the reaction to warm to room temperature.

      • Monitor the reaction by TLC. Once complete, quench with water and extract the product.

    • Deoxygenation:

      • Dissolve the purified xanthate ester in dry toluene.

      • Add tributyltin hydride (n-Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN).

      • Heat the reaction mixture to reflux (around 110°C) for several hours.[10]

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction and remove the toluene under reduced pressure.

      • Purify the product by column chromatography to remove the tin byproducts.

Data Presentation

The following tables summarize reaction conditions for key steps in the synthesis of deoxysugars.

Table 1: Comparison of Conditions for Reductive Opening of 4,6-O-Benzylidene Acetals

Reagent SystemSolventTemperature (°C)Regioselectivity (4-OH:6-OH)Reference
BH₃·THF, TMSOTf (cat.)DichloromethaneRoom Temp.>95:5[11]
DIBAL-HDichloromethane-78 to 0>95:5 (to 6-OH)[8]
NaBH₃CN, I₂AcetonitrileRoom Temp.Not specified[9]

Table 2: Representative Conditions for Barton-McCombie Deoxygenation

Substrate TypeThiocarbonyl DerivativeDeoxygenation ConditionsYield (%)Reference
Secondary AlcoholPhenyl thionocarbonateBu₃SnH, AIBN, Toluene, reflux75-85[5]
Sterically Hindered AlcoholImidazole-1-carbothioateBu₃SnH, AIBN, Toluene, reflux75-85[5]
Primary AlcoholThioimidazolideBu₃SnH, AIBN, Toluene, refluxHigh[5]

Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult the primary literature and exercise appropriate safety precautions in the laboratory. Reaction conditions may need to be optimized for specific substrates and scales.

References

Side reactions and byproduct formation in chalcose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose).

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of D-chalcose?

A common and commercially available starting material for an enantioselective synthesis of D-chalcose is ethyl (R)-3-hydroxybutyrate. This starting material provides a key chiral center for the synthesis.

Q2: My overall yield for the nine-step this compound synthesis is low. Which are the most critical steps to troubleshoot?

Low overall yields in a multi-step synthesis like that of this compound can be due to suboptimal yields in several steps. However, the most critical steps to scrutinize for yield loss are typically:

  • The Grignard reaction: The diastereoselectivity of this reaction directly impacts the yield of the desired stereoisomer.

  • The Mitsunobu reaction: This reaction is known for the formation of side products that can be difficult to separate, leading to yield loss during purification.[1][2][3]

  • Sharpless asymmetric dihydroxylation: The enantioselectivity of this reaction is crucial, and any deviation will result in a mixture of diastereomers that can be challenging to separate.

  • Purification steps: Loss of product during column chromatography or other purification methods at each of the nine steps can significantly reduce the overall yield.

Q3: I am observing a mixture of diastereomers after the Grignard reaction. How can I improve the diastereoselectivity?

The addition of a vinyl Grignard reagent to a chiral aldehyde can result in a mixture of diastereomers. To improve the diastereoselectivity, consider the following:

  • Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity.

  • Solvent: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like THF or diethyl ether are commonly used.

  • Chelating agents: The use of a copper(I) salt, such as CuI, can influence the stereochemical course of the reaction.[4]

  • Chiral catalysts: While not used in the referenced synthesis, for other systems, chiral ligands or catalysts can be employed to control the stereochemistry of Grignard additions.[5][6][7][8][9]

Q4: How can I confirm the absolute configuration of the stereocenters in my synthetic intermediates?

Confirmation of stereochemistry is critical in the synthesis of chiral molecules like this compound. The following techniques are commonly used:

  • NMR Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher esters) can be used to determine the enantiomeric excess and absolute configuration of chiral alcohols via ¹H NMR analysis.

  • X-ray Crystallography: If a crystalline derivative of an intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Comparison to known compounds: The spectroscopic data (¹H NMR, ¹³C NMR, optical rotation) of the synthesized compound can be compared to literature values for the known compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nine-step synthesis of D-chalcose, starting from ethyl (R)-3-hydroxybutyrate.

Step 1: Protection of the secondary alcohol with TBDPSCl

Problem: Incomplete reaction or formation of side products during the silylation of ethyl (R)-3-hydroxybutyrate.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Hydrolysis of TBDPSCl to TBDPS-OH and TBDPS-O-TBDPS.
Insufficient reagent Use a slight excess of TBDPSCl and imidazole to ensure complete reaction.Unreacted starting material.
Steric hindrance For sterically hindered alcohols, the reaction may be slow. Increase the reaction time or temperature, or consider using a more reactive silylating agent like TBDPSOTf.[10]Incomplete reaction.
Step 2: DIBAL-H reduction of the ester to the aldehyde

Problem: Over-reduction of the ester to the primary alcohol, or incomplete reaction.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Reaction temperature too high Maintain a low temperature (typically -78 °C) during the addition of DIBAL-H and for a short period after.[11][12][13]Formation of the corresponding primary alcohol.[14][15]
Excess DIBAL-H Use only one equivalent of DIBAL-H. The stoichiometry is critical to stop the reduction at the aldehyde stage.[12]Over-reduction to the primary alcohol.
Quenching procedure Quench the reaction at low temperature with a reagent like methanol before warming to room temperature to avoid further reduction.Over-reduction during workup.
Step 3: Vinyl Grignard addition to the aldehyde

Problem: Low diastereoselectivity, resulting in a mixture of alcohol diastereomers.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Reaction temperature Perform the reaction at low temperature (-78 °C) to maximize diastereoselectivity.Formation of a nearly 1:1 mixture of diastereomers.
Absence of a catalyst The use of a catalytic amount of copper(I) iodide (CuI) is reported to improve the diastereoselectivity in this specific synthesis.[4]Lower diastereomeric ratio.
Enolization of the aldehyde If the Grignard reagent is too basic or the aldehyde is sterically hindered, enolization can occur. Use a less basic organometallic reagent or ensure the Grignard reagent is added slowly to the aldehyde solution.Recovery of starting aldehyde after workup.
Step 4: Mitsunobu reaction for inversion of the C-3 alcohol

Problem: Low yield of the inverted product and formation of difficult-to-remove side products.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Nucleophilicity of the acid Use a carboxylic acid with a pKa below 13 to ensure it is acidic enough to be deprotonated but also a good nucleophile. Benzoic acid is a common choice.[1][3]If the nucleophile is not acidic enough, the azodicarboxylate can act as the nucleophile, leading to an N-alkylated hydrazine byproduct.[2]
Order of addition The order of addition of reagents can be critical. Typically, the alcohol, triphenylphosphine, and carboxylic acid are mixed before the slow addition of the azodicarboxylate (DEAD or DIAD) at low temperature.Formation of a complex mixture of products.
Purification challenges The byproducts triphenylphosphine oxide and the reduced hydrazine can be difficult to remove. Using polymer-supported triphenylphosphine or modified azodicarboxylates can simplify purification.[1]Contamination of the desired product with byproducts.
Step 5: Methylation of the C-3 alcohol

Problem: Incomplete methylation of the sterically hindered secondary alcohol.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Weak base A strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is required to deprotonate the hindered alcohol.Unreacted starting material.
Steric hindrance The reaction may require prolonged reaction times or elevated temperatures. Using a more reactive methylating agent like methyl triflate could be considered, but with caution due to its high reactivity and toxicity.[16]Incomplete reaction.
Competing elimination With a strong base, there is a risk of elimination if there is a suitable leaving group on an adjacent carbon. In this specific intermediate, this is less likely.Formation of an alkene.
Step 6: Sharpless asymmetric dihydroxylation

Problem: Low enantioselectivity or formation of over-oxidation products.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Incorrect AD-mix Ensure the correct AD-mix (α or β) is used to obtain the desired enantiomer.[17]Formation of the undesired enantiomer.
Reaction temperature The reaction is typically run at low temperature (0 °C) to maximize enantioselectivity.Lower enantiomeric excess.
Over-oxidation Prolonged reaction times or an excess of the oxidant can lead to the formation of ketols or cleavage of the diol. Monitor the reaction closely by TLC.Formation of α-hydroxy ketones.
Step 7: Protection of the diol with TBSOTf

Problem: Incomplete protection or formation of silyl ether on only one of the hydroxyl groups.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Insufficient reagent Use a sufficient excess of TBSOTf and a non-nucleophilic base like 2,6-lutidine to ensure complete protection of both hydroxyl groups.[18][19]Formation of mono-protected diols.
Steric hindrance The secondary hydroxyl group may be more sterically hindered. The reaction may require longer reaction times or a slight increase in temperature.Preferential protection of the primary hydroxyl group.
Step 8 & 9: Selective deprotection of the primary silyl ether and subsequent steps

Problem: Non-selective deprotection of both the primary and secondary silyl ethers.

Possible Causes & Solutions:

Possible Cause Solution Byproduct/Side Reaction
Harsh deprotection conditions Use mild and selective conditions for the deprotection of the primary TBDPS ether in the presence of the secondary TBS ether. Catalytic amounts of an acid like CSA in an alcohol solvent can be effective.[4][20][21][22]Formation of the fully deprotected triol.
Choice of silyl groups The differential stability of TBDPS (more stable) and TBS (less stable) ethers is key to selective deprotection. Ensure the correct silyl groups were installed in the preceding steps.Cleavage of the wrong or both silyl ethers.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of D-chalcose as described in the literature.[4]

StepReactionReagentsYield (%)
1SilylationTBDPSCl, imidazole, DMAP99
2ReductionDIBAL-H93
3Grignard Additionvinylmagnesium bromide, CuI85 (for the desired diastereomer)
4Mitsunobu InversionDEAD, PPh₃, PhCOOH, then NaOH91
5MethylationMeI, t-BuOK~100
6DihydroxylationAD-mix-β89
7SilylationTBSOTf, 2,6-lutidine95
8 & 9Deprotection & CyclizationCSA, MeOH85
Overall ~24

Experimental Protocols & Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity in Grignard Addition

troubleshooting_grignard start Low Diastereoselectivity in Grignard Reaction check_temp Verify Reaction Temperature (-78 °C) start->check_temp check_catalyst Confirm Presence of CuI Catalyst check_temp->check_catalyst Temperature is correct check_reagents Assess Purity of Aldehyde and Grignard Reagent check_catalyst->check_reagents Catalyst is present purification Optimize Purification (e.g., Column Chromatography) check_reagents->purification Reagents are pure outcome Improved Diastereoselectivity purification->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction Pathway for Mitsunobu Side Reaction

mitsunobu_side_reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway ROH Alcohol (R-OH) activated_ROH Activated Alcohol [R-OPPh3]+ ROH->activated_ROH + PPh3, DEAD product Desired Product (R-OCOR') + Ph3PO activated_ROH->product + Nu- Nu Nucleophile (e.g., R'COO-) Nu->product activated_ROH_side Activated Alcohol [R-OPPh3]+ side_product Side Product (N-alkylated hydrazine) activated_ROH_side->side_product + DEAD DEAD_Nu DEAD as Nucleophile DEAD_Nu->side_product

Caption: Competing pathways in the Mitsunobu reaction.

General Synthetic Scheme for this compound

chalcose_synthesis start Ethyl (R)-3-hydroxybutyrate step1 Step 1: Silylation (TBDPSCl) start->step1 step2 Step 2: Reduction (DIBAL-H) step1->step2 step3 Step 3: Grignard Addition (VinylMgBr, CuI) step2->step3 step4 Step 4: Mitsunobu Inversion (DEAD, PPh3) step3->step4 step5 Step 5: Methylation (MeI, t-BuOK) step4->step5 step6 Step 6: Dihydroxylation (AD-mix-β) step5->step6 step7 Step 7: Silylation (TBSOTf) step6->step7 step8_9 Steps 8 & 9: Selective Deprotection & Cyclization step7->step8_9 end D-Chalcose step8_9->end

Caption: Overview of the nine-step synthesis of D-chalcose.

References

Technical Support Center: Optimizing Chalcose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chalcose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound glycosylation experiments.

Issue 1: Low to No Product Yield

Question: My this compound glycosylation reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I fix this?

Answer: Low yields in this compound glycosylation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the Lewis acid is a primary cause of low conversion. This can be due to an inappropriate choice of Lewis acid for your specific this compound donor and acceptor, insufficient equivalents of the activator, or deactivation of the catalyst by moisture.

    • Solution: Screen different Lewis acids. For galactosyl donors, TMSOTf may favor α-selectivity, while BF₃·Et₂O can promote β-selectivity.[1] Ensure all reagents and solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Reactivity of the Glycosyl Acceptor: The hydroxyl groups on your this compound acceptor may not be sufficiently nucleophilic.

    • Solution: Consider using a more reactive glycosyl donor or more forcing reaction conditions, such as a stronger Lewis acid or higher temperature. However, be mindful that harsher conditions can lead to side reactions.

  • Instability of Reactants or Products: The this compound donor, acceptor, or the resulting glycoside may be degrading under the reaction conditions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to check for the disappearance of starting materials and the appearance of new spots that could indicate decomposition. If instability is suspected, try milder reaction conditions (e.g., lower temperature, weaker Lewis acid).

  • Incorrect Stoichiometry: The molar ratio of the glycosyl donor to the acceptor is critical.

    • Solution: An excess of the glycosyl donor is often used to drive the reaction to completion. Experiment with varying the molar ratio to find the optimal balance for your specific system.

Issue 2: Poor Stereoselectivity (Mixture of α and β Anomers)

Question: I am obtaining a mixture of α and β anomers of my this compound glycoside. How can I improve the stereoselectivity of the reaction?

Answer: Achieving high stereoselectivity in this compound glycosylation is a common challenge. The outcome is influenced by the choice of protecting groups, solvent, and the reaction mechanism.

  • Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is crucial. A participating group (e.g., an acetyl or benzoyl group) will favor the formation of the 1,2-trans glycoside.

    • Solution: To obtain the 1,2-trans product, use a participating protecting group at C-2. For the 1,2-cis product, a non-participating group (e.g., a benzyl or silyl ether) is required.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome. Ethereal solvents, for example, can favor the formation of the α-glycoside.

    • Solution: Experiment with different solvents. Dichloromethane is a common non-participating solvent, while solvents like diethyl ether or tetrahydrofuran can influence selectivity.

  • Lewis Acid Choice: The strength of the Lewis acid can dictate the reaction pathway. Stronger Lewis acids like TMSOTf may promote an Sₙ1-like mechanism, leading to a mixture of anomers, while weaker Lewis acids can favor an Sₙ2-like pathway with inversion of configuration.[1]

    • Solution: If you are aiming for an Sₙ2 reaction with a specific stereochemical outcome, consider a less powerful Lewis acid. Screening different Lewis acids is often necessary to find the optimal conditions for your desired anomer.[1]

Issue 3: Formation of Undesired Byproducts

Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing the yield of my this compound glycoside. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common issue in glycosylation reactions. Identifying the byproducts is the first step to mitigating their formation.

  • Orthoester Formation: With participating protecting groups at C-2, orthoester formation can be a significant side reaction.

    • Solution: Modifying the reaction conditions, such as temperature and the nature of the Lewis acid, can help to minimize orthoester formation.

  • Glycal Formation: Elimination of the leaving group can lead to the formation of a glycal byproduct.

    • Solution: This is often promoted by stronger bases or higher temperatures. Using milder conditions can help to suppress this side reaction.

  • Decomposition of Starting Materials: As mentioned in "Issue 1," starting materials can degrade.

    • Solution: Monitor the reaction closely by TLC and consider using milder conditions if decomposition is observed.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for improving the yield of a this compound glycosylation reaction?

A1: To enhance the reaction yield, consider optimizing the following parameters:

  • Molar Ratio of Reactants: The stoichiometry of the glycosyl donor to the acceptor is crucial. An excess of the donor is often used to drive the reaction to completion.

  • Catalyst/Enzyme Concentration: The amount of catalyst or enzyme should be optimized to ensure a reasonable reaction rate without causing excessive side reactions.

  • Temperature and Reaction Time: These parameters are interdependent. Lower temperatures often improve selectivity but may require longer reaction times. Monitor the reaction progress to determine the optimal endpoint.

  • Solvent: The choice of solvent can impact solubility, reaction rate, and stereoselectivity.

  • pH (for enzymatic reactions): The pH of the reaction mixture is critical for enzyme activity and stability. For the enzymatic glycosylation of 4′-hydroxychalcones, an optimal pH range of 7.5 to 8.0 using a HEPES buffer has been identified.[2]

Q2: How do I choose the right protecting groups for my this compound glycosylation?

A2: Protecting group strategy is fundamental to a successful glycosylation.

  • For Stereocontrol: As discussed in the troubleshooting guide, use a participating group at C-2 for 1,2-trans glycosides and a non-participating group for 1,2-cis glycosides.

  • Orthogonal Protecting Groups: If your this compound acceptor has multiple hydroxyl groups, use orthogonal protecting groups that can be removed selectively without affecting other protecting groups or the newly formed glycosidic bond. Common protecting groups include benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride ions), and acetals (removed by acid hydrolysis).

Q3: What are the advantages of enzymatic glycosylation for this compound derivatives?

A3: Enzymatic glycosylation offers several advantages:

  • High Regio- and Stereoselectivity: Enzymes can catalyze glycosidic bond formation at specific positions with a high degree of stereocontrol, often eliminating the need for complex protecting group manipulations.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near physiological pH and temperature, which can prevent the degradation of sensitive substrates.

  • Improved Solubility and Bioavailability: Glycosylation can enhance the water solubility and bioavailability of chalcones, which is beneficial for their development as therapeutic agents.[2]

Data Presentation

Table 1: Effect of Lewis Acid on Glycosylation Yield and Selectivity (Representative Data)

Glycosyl DonorGlycosyl AcceptorLewis AcidSolventTemperature (°C)Yield (%)α:β Ratio
Per-O-acetyl-chalcosePrimary AlcoholBF₃·Et₂OCH₂Cl₂0 to RT751:15
Per-O-acetyl-chalcosePrimary AlcoholTMSOTfCH₂Cl₂-20 to 08510:1
Per-O-benzyl-chalcoseSecondary AlcoholBF₃·Et₂OEt₂O-40 to -20605:1
Per-O-benzyl-chalcoseSecondary AlcoholTMSOTfCH₂Cl₂-78 to -40701:1

Table 2: Optimizing Enzymatic Glycosylation of 4'-Hydroxychalcones

ParameterConditionConversion Rate (%)Reference
EnzymeFlavonoid 7-O-glucosyltransferase (Sbaic7OGT)75-85[2]
Induction Temperature25 °C-[2]
UDP Concentration0.5 mM-[2]
pH (HEPES buffer)7.5 - 8.0-[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed this compound Glycosylation

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen). Dry the solvent over appropriate drying agents (e.g., CaH₂ for dichloromethane).

  • Reaction Setup: To a solution of the this compound acceptor and the glycosyl donor in the dry solvent at the desired starting temperature (e.g., -78°C), add molecular sieves (4 Å) and stir for 30 minutes under an inert atmosphere.

  • Initiation: Slowly add the Lewis acid (e.g., TMSOTf or BF₃·Et₂O) to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine, followed by dilution with the reaction solvent.

  • Work-up: Filter the reaction mixture through a pad of celite and wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Enzymatic Glycosylation of a this compound Derivative

  • Enzyme Expression and Purification: Express and purify the desired glycosyltransferase according to established protocols.[2]

  • Reaction Mixture: Prepare a reaction mixture containing the this compound acceptor, a sugar donor (e.g., UDP-glucose), the purified glycosyltransferase, and a suitable buffer (e.g., HEPES at pH 7.5-8.0).[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C) for a specified period, monitoring the reaction by HPLC or TLC.[2]

  • Termination: Terminate the reaction by adding an organic solvent (e.g., methanol or ethanol) or by heat inactivation of the enzyme.

  • Purification: Centrifuge the mixture to remove precipitated protein. Purify the glycosylated product from the supernatant using appropriate chromatographic techniques (e.g., reversed-phase HPLC).

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Glycosylation Reaction check_activation Check Donor Activation (Lewis Acid, Moisture) start->check_activation check_reactivity Assess Acceptor Reactivity check_activation->check_reactivity Optimal screen_lewis_acid Screen Lewis Acids/ Ensure Anhydrous Conditions check_activation->screen_lewis_acid Suboptimal? check_stability Evaluate Reactant/ Product Stability check_reactivity->check_stability Good modify_acceptor Modify Acceptor or Use More Reactive Donor check_reactivity->modify_acceptor Poor? optimize_conditions Optimize Reaction Conditions (Temp, Time) check_stability->optimize_conditions Stable milder_conditions Use Milder Conditions check_stability->milder_conditions Unstable? end_success Improved Yield optimize_conditions->end_success screen_lewis_acid->optimize_conditions modify_acceptor->optimize_conditions milder_conditions->optimize_conditions

Caption: Troubleshooting workflow for low yield in this compound glycosylation.

Stereoselectivity_Logic start Desired Stereoisomer? trans 1,2-trans start->trans cis 1,2-cis start->cis participating_group Use Participating Protecting Group at C-2 (e.g., Acyl) trans->participating_group non_participating_group Use Non-Participating Protecting Group at C-2 (e.g., Benzyl) cis->non_participating_group consider_solvent Consider Solvent Effects (e.g., Ethereal solvents for α) non_participating_group->consider_solvent

Caption: Logic for achieving desired stereoselectivity in glycosylation.

References

Stability of chalcose under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Chalcose

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of this compound (4,6-dideoxy-3-O-methyl-D-xylo-hexose) and its derivatives under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, as a dideoxy sugar, possesses features that influence its stability. The 3-O-methyl ether group is generally stable under a wide range of pH conditions, particularly basic and mild acidic conditions. However, the stability of this compound is most often considered in the context of its glycosidic linkage when it is part of a larger molecule, such as an antibiotic. This O-glycosidic bond is the primary site of degradation under acidic conditions.[1][2] Under neutral conditions (pH 5-7) and at room temperature, this compound and its glycosides are generally stable for extended periods.[3]

Q2: How do acidic conditions affect the stability of this compound-containing molecules?

A2: Acidic conditions promote the hydrolysis of the O-glycosidic bond linking this compound to an aglycone. This is a well-understood mechanism for glycosides, involving protonation of the glycosidic oxygen followed by cleavage to form a resonance-stabilized oxocarbenium ion intermediate.[1][2] The reaction rate is dependent on pH, temperature, and the chemical nature of the aglycone.[1][4] Strong acidic conditions and elevated temperatures will significantly accelerate this degradation.[4]

Q3: What happens to this compound under basic conditions?

A3: The this compound moiety itself is relatively stable under mild basic conditions. Unlike sugars with hydroxyl groups at C-2, the 4,6-dideoxy structure of this compound makes it less susceptible to common base-catalyzed epimerization and rearrangement reactions that proceed via enolate intermediates. However, in strongly alkaline solutions and at high temperatures, degradation of the carbohydrate backbone can occur.[5][6] If the molecule containing this compound also has base-labile functional groups, such as esters, these will be preferentially hydrolyzed under basic conditions.[3]

Q4: What are the expected degradation products of a this compound glycoside?

A4:

  • Under Acidic Conditions: The primary degradation products are the free this compound monosaccharide and the aglycone, resulting from the cleavage of the glycosidic bond.

  • Under Basic Conditions: If the parent molecule contains ester linkages, you will see saponification products (the carboxylate salt and the alcohol). Degradation of the this compound ring itself is less common but can lead to a variety of rearranged or fragmented sugar derivatives under harsh conditions.[5]

Troubleshooting Guide

Issue 1: My compound shows significant degradation during an acidic workup (e.g., TFA cleavage of a protecting group). How can I minimize this?

  • Probable Cause: The glycosidic bond of the this compound moiety is being hydrolyzed by the strong acid. The rate of hydrolysis is highly dependent on acid concentration, temperature, and time.

  • Solutions:

    • Lower the Temperature: Perform the acidic step at the lowest effective temperature (e.g., 0 °C or below).

    • Reduce Exposure Time: Minimize the duration of the acidic treatment. Quench the reaction as soon as the primary transformation is complete.

    • Use Milder Acids: If possible, screen for milder acidic conditions that can achieve the desired reaction without cleaving the glycosidic bond.

    • Anhydrous Conditions: The presence of water is required for hydrolysis. Using anhydrous acidic conditions can sometimes prevent glycosidic cleavage.

Issue 2: I am observing a loss of my compound during storage in a methanol-based solution. What could be the cause?

  • Probable Cause: While seemingly neutral, methanol solutions can become slightly acidic over time, especially if not properly buffered. Furthermore, prolonged storage, elevated temperatures, and exposure to light can contribute to degradation.[7]

  • Solutions:

    • Buffer the Solution: If compatible with your downstream applications, consider using a buffered solvent system (e.g., pH 7 phosphate buffer).

    • Control Storage Conditions: Store solutions at low temperatures (e.g., 4 °C or -20 °C) and protect them from light.[7]

    • Use Aprotic Solvents: For long-term storage, consider dissolving the compound in a non-acidic, aprotic solvent like acetonitrile or DMSO, if appropriate.

Issue 3: My pH stability study shows faster degradation than anticipated. What experimental factors should I check?

  • Probable Cause: Several factors beyond pH and temperature can influence degradation rates in a formal stability study.

  • Factors to Investigate:

    • Buffer Species: Certain buffer species can catalyze hydrolysis. Ensure your buffer is non-reactive.

    • Ionic Strength: High ionic strength can sometimes influence reaction rates.

    • Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidative or hydrolytic degradation. Consider using chelating agents like EDTA if this is suspected.

    • Container Interaction: Ensure the compound is not adsorbing to or reacting with the container material.[8]

    • Analytical Method: Verify that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from all degradation products.[9][10]

Data Presentation: pH-Rate Profile

pHBuffer SystemTemperature (°C)Half-life (t½) (Days)Primary Degradation Pathway
2.00.1 M HCl500.8Acid Hydrolysis
4.50.1 M Acetate5025Acid Hydrolysis
6.80.1 M Phosphate50> 200(Stable)
9.00.1 M Borate50> 200(Stable)
12.00.1 M NaOH5015Base-catalyzed reactions
Note: This data is illustrative for a generic glycoside and should not be considered as experimental data for this compound.

Experimental Protocols

Protocol: pH Stability Study of a this compound-Containing Compound

This protocol outlines a general procedure for evaluating the stability of a substance across a range of pH values, consistent with pharmaceutical industry guidelines.[8][11]

  • Preparation of Buffers:

    • Prepare a series of buffers (e.g., HCl for pH 1-2, citrate/phosphate for pH 3-8, borate for pH 9-10, NaOH for pH 11-12) at a consistent ionic strength.

    • Filter all buffers through a 0.22 µm filter.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or water).

    • Add a small aliquot of the stock solution to each buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the organic solvent percentage is low (<5%) to avoid altering the buffer properties.

  • Incubation:

    • Divide each solution into vials for different time points.

    • Place the vials in temperature-controlled chambers set to desired temperatures (e.g., 40 °C for accelerated testing, 25 °C for long-term).[12] Protect samples from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30 days), pull samples for analysis.[13]

    • Immediately quench any reaction by neutralizing or diluting the sample in the mobile phase.

    • Analyze the samples using a validated, stability-indicating HPLC method with UV or MS detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Determine the observed rate constant (k_obs) from the slope of the line and calculate the half-life (t½ = 0.693 / k_obs).

Visualizations

Acid_Degradation cluster_0 Acid-Catalyzed Hydrolysis of a this compound Glycoside Start This compound Glycoside (R-O-Chalcose) p1 Start->p1 Protonation Protonated Intermediate (R-O(H+)-Chalcose) p2 Protonation->p2 Rate-Determining Step Cleavage Oxocarbenium Ion [this compound]+ Hydrolysis Addition of H2O Cleavage->Hydrolysis + H2O Products Products: Free this compound + Aglycone (R-OH) Hydrolysis->Products - H+ p1->Protonation + H+ p2->Cleavage - R-OH

Caption: Mechanism of acid-catalyzed glycosidic bond cleavage.

Caption: Workflow for a standard pharmaceutical pH stability study.

Troubleshooting_Flow cluster_troubleshooting Troubleshooting Unexpected Degradation decision decision solution solution start Unexpected Degradation Observed check_conditions Review Experimental Conditions start->check_conditions is_acidic Acidic Conditions? check_conditions->is_acidic is_basic Basic Conditions? is_acidic->is_basic No sol_acid Lower Temp Reduce Time Use Milder Acid is_acidic->sol_acid Yes is_storage Storage Issue? is_basic->is_storage No sol_base Check for Labile Esters Use Milder Base is_basic->sol_base Yes sol_storage Buffer Solution Store Cold & Dark is_storage->sol_storage Yes

Caption: Logical flow for troubleshooting this compound degradation issues.

References

Technical Support Center: Troubleshooting Low Yields in Chalcomycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcomycin fermentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of chalcomycin from Streptomyces bikiniensis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting medium for chalcomycin fermentation?

A1: A rich medium is essential for good chalcomycin yield. The "R Medium" has been specifically reported for successful chalcomycin production.[1] It is recommended as a starting point for your fermentation experiments.

Table 1: Composition of R Medium for Chalcomycin Fermentation [2]

ComponentConcentration (g/L)
Wheat Flour15
Corn Gluten10
Molasses25
Fodder Yeast2.5
(NH₄)₂HPO₄1
NaCl1
CaCO₃2
Soybean Oil34 (mL/L)

Q2: My Streptomyces bikiniensis culture is growing well (high biomass), but the chalcomycin yield is very low. What are the potential causes?

A2: This is a common issue that often points to suboptimal conditions for secondary metabolism. Here are several factors to investigate:

  • Suboptimal Fermentation Parameters: The optimal conditions for cell growth may not be the same as for antibiotic production. Key parameters to verify are pH, temperature, and dissolved oxygen levels.[1]

  • Nutrient Repression: High concentrations of easily metabolized carbon sources can inhibit the genes responsible for secondary metabolite synthesis.[3]

  • Incorrect Precursor Availability: The biosynthesis of chalcomycin relies on specific precursors from primary metabolism.[3][4] A bottleneck in these precursor pathways can limit the final yield.

  • Genetic Instability of the Strain: High-producing strains of Streptomyces can sometimes lose their antibiotic production capabilities over successive generations.[1]

Q3: How can I extract and quantify chalcomycin from my fermentation broth?

A3: Chalcomycin can be extracted from the fermentation broth using solvent extraction. A typical method involves adjusting the pH of the cell-free supernatant to be slightly alkaline (around pH 7.8) and then extracting with an organic solvent like ethyl acetate or chloroform.[2] The organic extracts are then combined, dried, and concentrated.[1] Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during chalcomycin fermentation.

Issue 1: Low or No Chalcomycin Yield with Good Cell Growth

If your S. bikiniensis culture shows robust growth but low product yield, follow this troubleshooting workflow.

LowYield_GoodGrowth Start Start: Low Chalcomycin Yield, Good Biomass VerifyParams Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->VerifyParams AnalyzeMedium Analyze Medium Composition VerifyParams->AnalyzeMedium If optimal OptimizeParams Optimize Fermentation Parameters VerifyParams->OptimizeParams If suboptimal EvalPrecursors Evaluate Precursor Availability AnalyzeMedium->EvalPrecursors If balanced OptimizeMedium Optimize Medium Composition AnalyzeMedium->OptimizeMedium If imbalanced AssessStrain Assess Strain Integrity EvalPrecursors->AssessStrain If sufficient SupplementPrecursors Supplement with Precursors EvalPrecursors->SupplementPrecursors If deficient ValidateQuant Validate Quantification Method AssessStrain->ValidateQuant If intact ReviveStock Revive from Fresh Stock AssessStrain->ReviveStock If compromised RecalibrateHPLC Recalibrate/Validate HPLC ValidateQuant->RecalibrateHPLC If inaccurate End End: Improved Yield ValidateQuant->End If accurate OptimizeParams->End OptimizeMedium->End SupplementPrecursors->End ReviveStock->End RecalibrateHPLC->End

Caption: Troubleshooting workflow for low chalcomycin yield with good biomass.

Table 2: Recommended Fermentation Parameter Optimization

ParameterTypical Range for StreptomycesPotential Impact on Chalcomycin Yield
pH 6.5 - 8.0[5]Deviations can inhibit key biosynthetic enzymes. A starting pH of 7.0 is recommended.[1]
Temperature 28 - 30°C[1][5]Higher or lower temperatures can reduce enzyme activity and overall yield.
Dissolved Oxygen (DO) >20% saturation[5]Low DO can be a limiting factor for this aerobic fermentation.
Agitation 200 - 250 rpm[1]Affects nutrient mixing and oxygen transfer. Excessive shear can damage mycelia.
Issue 2: Poor Growth and Low Chalcomycin Yield

When both biomass and product yield are low, the problem likely lies with the fundamental growth conditions.

PoorGrowth_LowYield Start Start: Poor Growth, Low Chalcomycin Yield CheckInoculum Check Inoculum Quality (Age, Viability) Start->CheckInoculum VerifyMedium Verify Medium Preparation (Composition, Sterilization) CheckInoculum->VerifyMedium If viable PrepareNewInoculum Prepare Fresh Inoculum CheckInoculum->PrepareNewInoculum If poor CheckConditions Check Culture Conditions (Temp, pH, Aeration) VerifyMedium->CheckConditions If correct PrepareNewMedium Prepare Fresh Medium VerifyMedium->PrepareNewMedium If incorrect InvestigateContamination Investigate Contamination CheckConditions->InvestigateContamination If optimal AdjustConditions Adjust Culture Conditions CheckConditions->AdjustConditions If suboptimal ImplementAseptic Reinforce Aseptic Technique InvestigateContamination->ImplementAseptic If contaminated End End: Improved Growth & Yield InvestigateContamination->End If no contamination PrepareNewInoculum->End PrepareNewMedium->End AdjustConditions->End ImplementAseptic->End

Caption: Troubleshooting workflow for poor growth and low chalcomycin yield.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare Tryptone Soya Broth (TSB): Follow the manufacturer's instructions to prepare the TSB medium.

  • Dispense and Sterilize: Dispense 50 mL of TSB into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.[1]

  • Inoculation: In a laminar flow hood, inoculate the sterile TSB with a loopful of spores or a small piece of mycelia from a mature plate of Streptomyces bikiniensis.

  • Incubation: Incubate at 30°C with shaking at 220 rpm for 48-72 hours, until dense mycelial growth is observed.[1]

Protocol 2: Chalcomycin Fermentation
  • Prepare R Medium: Prepare the R Medium as detailed in Table 1.

  • Dispense and Sterilize: Dispense 100 mL of R Medium into 500 mL baffled Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.[1]

  • Inoculation: Inoculate the sterile R Medium with 5% (v/v) of the seed culture from Protocol 1.[1]

  • Incubation: Incubate at 30°C with shaking at 220 rpm for 5 to 7 days.[2]

  • Monitoring: Aseptically collect samples daily to monitor growth and chalcomycin production.[1]

Protocol 3: Chalcomycin Extraction
  • Harvest and Separate: Harvest the fermentation broth and centrifuge at 5,000 x g for 15 minutes to pellet the mycelia. Decant the supernatant.[1]

  • pH Adjustment: Adjust the pH of the supernatant to 7.8 using a solution of NaHCO₃.[2]

  • Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.[1] The resulting residue is the crude chalcomycin extract.

Chalcomycin Biosynthesis Pathway Overview

The biosynthesis of chalcomycin is a complex process involving a Type I polyketide synthase (PKS) and subsequent tailoring reactions. The PKS assembles the macrolactone backbone, which is then modified and glycosylated to form the final active compound.[6][7]

Chalcomycin_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications cluster_sugar Sugar Biosynthesis & Attachment MalonylCoA Malonyl-CoA (Starter Unit) Extension 7 Extension Modules (Chain Elongation) MalonylCoA->Extension Release Thioesterase Domain (Release & Macrolactonization) Extension->Release KetoMacrolactone 3-Keto-16-membered Macrolactone Intermediate Release->KetoMacrolactone DoubleBond Formation of 2,3-trans Double Bond KetoMacrolactone->DoubleBond Glycosylation Glycosyltransferases (Sugar Attachment) DoubleBond->Glycosylation Chalcose dTDP-D-chalcose Biosynthesis This compound->Glycosylation Mycinose dTDP-D-mycinose Biosynthesis Mycinose->Glycosylation Chalcomycin Chalcomycin Glycosylation->Chalcomycin

Caption: Proposed biosynthetic pathway of chalcomycin.

References

Technical Support Center: Overcoming Challenges in the Purification of Chalcose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of purifying chalcose derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: this compound derivatives, being glycosidic in nature, present a unique set of purification challenges stemming from their physicochemical properties. These challenges often include:

  • High Polarity: The sugar moiety imparts significant polarity, which can lead to difficulties in separation from other polar impurities and poor retention on standard reversed-phase chromatography columns.[1][2]

  • Structural Similarity: Crude reaction mixtures or natural product extracts often contain a complex array of structurally similar glycosides and isomers, making their separation challenging.[3]

  • Low UV Absorbance: Many glycosides lack strong chromophores, resulting in weak UV signals, which complicates detection by HPLC-UV.[4]

  • Compound Instability: The glycosidic bond can be susceptible to cleavage under acidic or basic conditions, and the molecule may be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[5]

  • Poor Crystallization: The presence of flexible sugar moieties and multiple hydroxyl groups can hinder the formation of a well-defined crystal lattice, making recrystallization a difficult purification method.[6]

Q2: My this compound derivative is not visible on a TLC plate under UV light. What are my options for visualization?

A2: This is a common issue for compounds lacking a strong chromophore. Consider the following alternative visualization techniques:

  • Staining Reagents: After developing the TLC plate, you can use various staining reagents that react with the functional groups on your compound. Common stains for glycosides include:

    • Potassium Permanganate (KMnO₄) stain: This stain is effective for compounds that can be oxidized, such as those with hydroxyl groups.

    • PMA (Phosphomolybdic Acid) stain: This is a general-purpose stain that detects a wide range of functional groups.

    • Anisaldehyde-sulfuric acid stain: This stain often produces a range of colors with different compounds, aiding in differentiation.

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause many organic compounds to appear as temporary brown spots.

Q3: How do I choose an appropriate solvent system for column chromatography of a polar this compound derivative?

A3: The key is to find a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.35 on a TLC plate. For polar compounds like this compound derivatives on normal-phase silica gel, you will likely need a polar solvent system.

  • Starting Point: A common starting point is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution for separating complex mixtures.[5]

  • Highly Polar Compounds: For very polar derivatives that do not move from the baseline even in high concentrations of methanol, consider using a more polar mobile phase, such as acetonitrile/water on a C18 reversed-phase column or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

Troubleshooting Guides

Column Chromatography

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the highly polar this compound derivative down the silica gel column.

  • Solution: Gradually increase the polarity of the eluent. For instance, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol. If the compound is still retained, a switch to a more polar stationary phase or reversed-phase chromatography may be necessary.[7]

Issue: The compound is eluting too quickly with poor separation.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For a dichloromethane/methanol system, reduce the percentage of methanol.

Issue: The compound appears to be degrading on the column.

  • Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive this compound derivatives.

  • Solution:

    • Deactivate the Silica Gel: Flush the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded silica phase such as diol.[1]

Issue: Poor separation of closely related isomers.

  • Possible Cause: The chosen solvent system lacks the selectivity to differentiate between the isomers.

  • Solution:

    • Fine-tune the Solvent System: Experiment with different solvent combinations on TLC to find a system that provides better separation.

    • Change the Stationary Phase: Sometimes, switching from silica gel to alumina or a different bonded phase can alter the selectivity and improve separation.

    • Preparative HPLC: For very challenging separations, preparative HPLC often provides the best resolution.

High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen in the this compound structure or acidic hydroxyl groups can interact with residual silanol groups on the C18 column, leading to tailing.

  • Solution 1: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Solution 2: Dilute your sample and reinject.

Issue: Poor Resolution Between Peaks.

  • Possible Cause: The mobile phase composition is not optimized for the separation.

  • Solution:

    • Adjust the Gradient: If using a gradient elution, make the gradient shallower (i.e., increase the proportion of the stronger solvent more slowly) to improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching the organic component of the mobile phase (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.

    • Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.

Recrystallization

Issue: The compound will not crystallize.

  • Possible Cause 1: Solution is not saturated.

  • Solution 1: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Possible Cause 2: Lack of nucleation sites.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[6]

  • Possible Cause 3: The chosen solvent is not appropriate.

  • Solution 3: Try a different solvent or a mixed solvent system. For polar compounds, a mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water or hexane) can be effective.[8][9]

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of additional solvent to reduce the saturation.

    • Allow the solution to cool more slowly to promote the formation of crystals rather than oil.

Data Presentation

Table 1: Typical Column Chromatography Systems for Glycoside Purification

Stationary PhaseMobile Phase SystemApplication Notes
Silica GelDichloromethane / Methanol (gradient)A good starting point for moderately polar glycosides. The gradient is typically run from 1-20% methanol.
Silica GelEthyl Acetate / Methanol (gradient)Another common system for polar compounds.
C18 Silica GelAcetonitrile / Water (with 0.1% Formic Acid)For reversed-phase purification of polar glycosides. The formic acid helps to improve peak shape.
Alumina (Neutral)Chloroform / Methanol (gradient)A good alternative to silica gel for compounds that may be sensitive to acidic conditions.

Table 2: HPLC Method Parameters for Analysis of Sugar Derivatives

ParameterCondition 1 (Neutral Sugars)Condition 2 (Acidic and Neutral Sugars)
Column C18, 250 x 4.6 mm, 5 µmAmino (NH2), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer, pH 7.0Acetonitrile
Mobile Phase B AcetonitrileWater
Gradient 15-25% B over 30 minutes85:15 (A:B) isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 245 nm (after derivatization with PMP)Refractive Index (RI)
Column Temperature 30 °C35 °C

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the sample is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase according to your established protocol.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow start Crude this compound Derivative extraction Solvent Extraction start->extraction concentration Concentration in vacuo extraction->concentration column_chroma Column Chromatography concentration->column_chroma tlc_analysis TLC Analysis of Fractions column_chroma->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration hplc_analysis Purity Check by HPLC final_concentration->hplc_analysis recrystallization Recrystallization (Optional) hplc_analysis->recrystallization If further purification is needed final_product Pure this compound Derivative hplc_analysis->final_product If purity is sufficient recrystallization->final_product

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_column_chromatography start Problem with Column Chromatography no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent check_loading Check Sample Loading streaking->check_loading deactivate_silica Use Deactivated Silica/Alumina streaking->deactivate_silica

Caption: A decision tree for troubleshooting common column chromatography issues.

chalcone_signaling_pathway chalcone Chalcone Derivative alpha_glucosidase α-Glucosidase chalcone->alpha_glucosidase Inhibition nrf2 Nrf2 chalcone->nrf2 Activation glucose_absorption Delayed Glucose Absorption alpha_glucosidase->glucose_absorption antioxidant_response Antioxidant Response nrf2->antioxidant_response

Caption: An example of signaling pathways targeted by some chalcone derivatives.[10]

References

Strategies to avoid anomerization during chalcose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to anomerization during chalcose glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the stereochemical outcome (α vs. β) of a this compound glycosylation reaction?

A1: The anomeric selectivity in any glycosylation, including that of this compound (a 4,6-dideoxy-3-O-methyl-D-glucose derivative), is governed by a combination of factors.[1][2][3][4] These include:

  • The nature of the protecting group at the C-2 position: This is often the most critical factor.[5][6]

  • The choice of solvent: Solvents can influence the stability and reactivity of key intermediates.[3][4]

  • The reaction temperature: Temperature can affect the equilibrium between anomers and the kinetics of the reaction.[1][2]

  • The type of glycosyl donor and leaving group: The reactivity of the donor is a key parameter.

  • The promoter or catalyst system used: Lewis acids are commonly employed to activate the glycosyl donor.[7][8]

  • The nucleophilicity of the glycosyl acceptor.

Q2: How does the protecting group at the C-2 position influence anomeric selectivity?

A2: The C-2 protecting group has a profound effect on the stereochemical outcome:

  • Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction through the formation of an intermediate acyloxonium ion. This ion shields the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face, which results in the formation of a 1,2-trans-glycoside (the β-anomer for this compound).[5][9]

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position do not form this intermediate. In their absence, the stereochemical outcome is determined by other factors, often leading to a mixture of anomers or favoring the α-anomer due to the anomeric effect.[6]

Q3: What is the "anomeric effect" and how does it apply to this compound glycosylation?

A3: The anomeric effect is a stereoelectronic preference for an electron-withdrawing substituent at the anomeric carbon to be in an axial orientation rather than an equatorial one. In the context of this compound glycosylation, this effect thermodynamically favors the formation of the α-anomer (axial glycosidic bond). This is particularly influential when non-participating protecting groups are used at the C-2 position.

Q4: Can the solvent choice really switch the anomeric selectivity?

A4: Yes, the solvent can have a dramatic impact on the anomeric ratio.[3][4]

  • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are known to favor the formation of α-glycosides. They can stabilize the anomeric triflate intermediate, which can then anomerize to the more stable α-triflate, leading to the α-product.

  • Nitrile Solvents (e.g., Acetonitrile): Acetonitrile can act as a participating solvent, forming a β-nitrilium ion intermediate. This intermediate directs the incoming acceptor to the α-face, resulting in the formation of the β-glycoside. However, for 2-deoxy sugars, this "nitrile effect" can be less predictable and may even be reversed.[2]

  • Non-Participating Solvents (e.g., Dichloromethane, Toluene): In these solvents, the selectivity is often governed by the other factors in the reaction system.

Troubleshooting Guides

Problem 1: My this compound glycosylation is producing a mixture of α and β anomers, but I want to selectively obtain the β-anomer.

Solution:

To favor the formation of the β-anomer (a 1,2-trans product), you should employ a strategy that utilizes neighboring group participation.

  • Actionable Step: Ensure that the protecting group on the C-2 hydroxyl of your this compound donor is a participating group. An acetyl (Ac) or benzoyl (Bz) group is a standard choice.

  • Rationale: The acyl group will form a cyclic acyloxonium ion intermediate after the departure of the leaving group. This intermediate blocks the α-face of the pyranose ring, directing the nucleophilic attack of the acceptor to the β-face, thus yielding the β-glycoside with high selectivity.

  • Protocol Reference: See "General Protocol for β-Selective this compound Glycosylation".

Problem 2: I am trying to synthesize the α-glycoside of this compound, but my reaction yields are low and I get a significant amount of the β-anomer.

Solution:

To achieve high α-selectivity, you need to suppress or avoid the pathway that leads to the β-anomer.

  • Actionable Steps:

    • Protecting Group: Use a non-participating protecting group at the C-2 position, such as a benzyl (Bn) ether. This will prevent the formation of the β-directing acyloxonium ion.

    • Solvent Choice: Perform the reaction in an ethereal solvent like diethyl ether (Et₂O) or a mixture of dichloromethane (DCM) and Et₂O. These solvents are known to favor the formation of the α-anomer.

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Rationale: With a non-participating C-2 group, the reaction will likely proceed through an oxocarbenium ion intermediate. The use of an ethereal solvent can help to stabilize the intermediates that lead to the thermodynamically favored α-product (due to the anomeric effect).

  • Protocol Reference: See "General Protocol for α-Selective this compound Glycosylation".

Problem 3: My glycosylation reaction is not proceeding at all or is very slow.

Solution:

Low reactivity can be due to several factors related to the donor, acceptor, or activation conditions.

  • Actionable Steps:

    • Donor Reactivity: Acyl-protected glycosyl donors are generally less reactive ("disarmed") than their ether-protected ("armed") counterparts.[5] If you are using an acetylated this compound donor, you might need more forcing conditions (stronger activator, higher temperature).

    • Activator/Promoter: Ensure your Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) is not old or decomposed. Use a freshly opened or distilled bottle. You may also need to increase the equivalents of the promoter.

    • Acceptor Nucleophilicity: If you are using a hindered or poorly nucleophilic alcohol as an acceptor, the reaction will be slower. You may need to increase the reaction time or temperature.

    • Molecular Sieves: Ensure that your reaction is performed under strictly anhydrous conditions. Use freshly activated molecular sieves to scavenge any trace amounts of water that can deactivate the promoter and hydrolyze the donor.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the anomeric selectivity of glycosylation reactions, with a focus on 6-deoxy sugars, which are structurally related to this compound.

Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity

Glycosyl Donor TypeC-2 Protecting GroupTypical OutcomePredominant Anomer (1,2-linkage)
Glucopyranosyl DonorAcetyl (Ac)Neighboring Group Participationβ (trans)
Glucopyranosyl DonorBenzyl (Bn)Anomeric Effect / Other Factorsα (cis) or α/β mixture
Mannopyranosyl DonorAcetyl (Ac)Neighboring Group Participationα (trans)
Mannopyranosyl DonorBenzyl (Bn)Anomeric Effect / Other Factorsα (cis) or α/β mixture

This table illustrates the general principle of participating vs. non-participating groups.

Table 2: Influence of Solvent on the α/β Ratio for a Glycosylation with a C-2 Non-Participating Group

Glycosyl DonorAcceptorSolventPromoterα:β Ratio
Per-O-benzylated Glucosyl ThiodonorSimple AlcoholDichloromethane (DCM)NIS/TfOHVariable, often mixture
Per-O-benzylated Glucosyl ThiodonorSimple AlcoholDiethyl Ether (Et₂O)NIS/TfOHHigh α-selectivity
Per-O-benzylated Glucosyl ThiodonorSimple AlcoholAcetonitrile (MeCN)NIS/TfOHHigh β-selectivity

Data is generalized from principles described in the literature for glycosylations with non-participating groups.[3][4] The exact ratios are highly substrate-dependent.

Experimental Protocols

Disclaimer: These are generalized protocols. Optimal conditions (temperature, reaction time, equivalents of reagents) should be determined empirically for each specific this compound donor and acceptor pair.

General Protocol for β-Selective this compound Glycosylation (Neighboring Group Participation)
  • Preparation of the Glycosyl Donor: Synthesize a this compound donor with a participating group at C-2 (e.g., 2-O-acetyl-3-O-methyl-4,6-dideoxy-D-glucopyranosyl trichloroacetimidate).

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated powdered molecular sieves (4 Å).

    • Dissolve the solids in a dry, non-participating solvent such as dichloromethane (DCM).

    • Cool the mixture to the desired temperature (typically -20 °C to 0 °C).

  • Initiation:

    • Add a solution of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1-0.2 eq.) dropwise to the stirred mixture.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Once the donor is consumed, quench the reaction by adding a base, such as triethylamine or pyridine.

    • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the β-glycoside.

General Protocol for α-Selective this compound Glycosylation
  • Preparation of the Glycosyl Donor: Synthesize a this compound donor with a non-participating group at C-2 (e.g., 2-O-benzyl-3-O-methyl-4,6-dideoxy-D-glucopyranosyl trichloroacetimidate).

  • Reaction Setup:

    • Follow the same setup procedure as for the β-selective glycosylation, but use an ethereal solvent such as dry diethyl ether (Et₂O).

    • Cool the mixture to a low temperature (e.g., -78 °C to -40 °C).

  • Initiation:

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq.) dropwise.

  • Monitoring:

    • Monitor the reaction by TLC. The reaction may require several hours at low temperature.

  • Quenching and Workup:

    • Follow the same quenching and workup procedure as described above.

  • Purification:

    • Purify the crude product by flash column chromatography to isolate the α-glycoside.

Visualizations

anomerization_strategies cluster_beta Strategy for β-Glycoside (1,2-trans) cluster_alpha Strategy for α-Glycoside (1,2-cis) donor_beta This compound Donor (C2-OAcyl) intermediate_beta Acyloxonium Ion (α-face blocked) donor_beta->intermediate_beta Promoter (e.g., TMSOTf) product_beta β-Glycoside intermediate_beta->product_beta Acceptor attacks from β-face donor_alpha This compound Donor (C2-OBn) intermediate_alpha Oxocarbenium Ion (planar) donor_alpha->intermediate_alpha Promoter (e.g., TMSOTf) product_alpha α-Glycoside intermediate_alpha->product_alpha Acceptor attacks from α-face (Anomeric Effect)

Caption: Logical workflow for achieving stereoselective this compound glycosylation.

solvent_effect cluster_pathways Influence of Solvent on Reaction Pathway start Armed Glycosyl Donor (e.g., C2-OBn) acetonitrile Acetonitrile (MeCN) start->acetonitrile Activation ether Diethyl Ether (Et₂O) start->ether Activation intermediate_beta β-Nitrilium Ion Intermediate acetonitrile->intermediate_beta Solvent Participation intermediate_alpha α/β-Oxocarbenium Ion Equilibrium ether->intermediate_alpha Favors α-product thermodynamically product_beta β-Glycoside intermediate_beta->product_beta α-face attack product_alpha α-Glycoside intermediate_alpha->product_alpha α-face attack

Caption: The role of participating vs. non-participating solvents in glycosylation.

References

Technical Support Center: Navigating the Solubility Challenges of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of chalcones in organic solvents. Our aim is to offer practical solutions to common experimental hurdles, ensuring the successful use of these compounds in your research.

Frequently Asked Questions (FAQs)

Q1: Why are my chalcones poorly soluble in many common organic solvents?

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are generally non-polar molecules. Their flat, aromatic structure can lead to strong intermolecular π-π stacking in the solid state, making them difficult to dissolve. Heterocyclic chalcones can be even less soluble due to stronger intermolecular interactions.[1][2][3] Solubility tends to decrease in more polar solvents; for instance, many chalcones are less soluble in polar protic solvents like methanol and ethanol compared to non-protic organic solvents such as dichloromethane and chloroform.[2]

Q2: Which organic solvents are most effective for dissolving chalcones?

The principle of "like dissolves like" is a good starting point. Non-polar to moderately polar aprotic solvents are often the most effective. These include:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent capable of dissolving a wide range of chalcones at high concentrations.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize many chalcones. Studies have shown that for some chalcone derivatives, solubility is greater in DMF than in 1,4-dioxane.[4]

  • Dichloromethane (DCM) and Chloroform: These are effective non-protic solvents for many chalcones.

  • Tetrahydrofuran (THF): A moderately polar ether that can be a good solvent for many chalcones.

  • Acetone: A polar aprotic solvent that can dissolve a variety of chalcones.

  • Ethanol: While some chalcones have limited solubility, it is often used for recrystallization and as a solvent for biological assays, typically at lower concentrations.

Q3: How can I prepare a chalcone stock solution for in vitro experiments?

For biological assays, it is crucial to first prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous culture medium.

  • Select a Biocompatible Solvent: DMSO is the most common choice due to its high solubilizing power and general acceptance in cell-based assays at low final concentrations (typically <0.5%).

  • Prepare a High-Concentration Stock: Weigh the chalcone accurately and dissolve it in the chosen solvent to a high concentration (e.g., 10-100 mM). This minimizes the volume of organic solvent added to your final experimental setup.

  • Ensure Complete Dissolution: Use a vortex mixer and gentle warming (if the compound is stable) to ensure the chalcone is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My chalcone precipitates when I add the stock solution to my aqueous buffer or cell culture medium.

This is a common problem due to the poor aqueous solubility of most chalcones.

  • Symptom: The medium turns cloudy or a visible precipitate forms immediately or over time.

  • Solutions:

    • Decrease the Final Concentration: Your final experimental concentration may be above the chalcone's aqueous solubility limit. Perform a serial dilution to determine the maximum achievable concentration.

    • Increase Mixing: When diluting the stock, add it to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

    • Use a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent can help maintain solubility. However, this must be validated for compatibility with your experimental system.

Issue 2: My chalcone "oils out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid.

  • Symptom: Formation of an oily layer at the bottom of the flask instead of solid crystals.

  • Solutions:

    • Lower the Crystallization Temperature: If the melting point of your chalcone is low, ensure the crystallization is performed at a sufficiently low temperature.

    • Use a Lower-Boiling Point Solvent: A solvent with a lower boiling point can sometimes prevent oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal can initiate crystallization.

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly to encourage ordered crystal lattice formation.

Issue 3: I am having difficulty dissolving the chalcone powder, even in DMSO.

While uncommon for DMSO, some chalcone derivatives can be particularly challenging.

  • Symptom: Solid particles remain visible in the solvent despite mixing.

  • Solutions:

    • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to increase the rate of dissolution. Always check the thermal stability of your specific chalcone first.

    • Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.

    • Increase Solvent Volume: If you are not constrained by the need for a very high concentration, increasing the volume of the solvent can help.

Quantitative Solubility Data

The following table summarizes the solubility of several common chalcones in various organic solvents. This data is intended as a guide, and the actual solubility may vary depending on the specific batch, purity, and experimental conditions.

ChalconeSolventSolubility (mg/mL)Solubility (mM)
trans-Chalcone DMSO42201.67
Ethanol42201.67
Chloroform730~3505
Acetone1050~5042
Methanol130~624
n-Hexane44~211
Xanthohumol DMSO~2.5 to 25~7.05 to 70.5
Ethanol~3 to 10~8.46 to 28.2
Methanol1028.2
Licochalcone A DMSO15 - 37.6744.3 - 111.31
Ethanol20 - 43.559.1 - 128.54
DMF2573.88
Licochalcone B DMSO57199.1

Note: Data has been compiled from multiple sources and may represent approximate values.[1][5][6][7][8][9][10][11][12][13]

Experimental Protocols

Protocol 1: Preparation of a Chalcone Stock Solution for In Vitro Assays

This protocol describes the preparation of a 100 mM stock solution of a chalcone (MW: 208.26 g/mol for trans-chalcone, adjust as needed) in DMSO.

Materials:

  • Chalcone powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing: Accurately weigh out 20.83 mg of the chalcone powder on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the chalcone.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the tube for 5-10 minutes or warm it gently to 37°C. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: General Method for Chalcone Recrystallization

This protocol provides a general procedure for purifying a crude chalcone product by recrystallization from ethanol.

Materials:

  • Crude chalcone

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while stirring until the chalcone is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Visualizing Workflows and Pathways

G Troubleshooting Workflow for Chalcone Solubility Issues start Start: Chalcone Solubility Issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF for stock) start->check_solvent change_solvent Select a more suitable aprotic solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes precip_check Precipitation in aqueous solution? check_conc->precip_check No lower_conc->precip_check use_enhancers Consider solubility enhancers (e.g., sonication, gentle heat) end_success Success: Chalcone Solubilized use_enhancers->end_success end_fail Still issues: Consider derivatization or alternative formulation use_enhancers->end_fail precip_check->use_enhancers No dilution_protocol Modify dilution protocol: - Add stock to buffer (not vice versa) - Vortex during addition precip_check->dilution_protocol Yes dilution_protocol->end_success

Troubleshooting workflow for chalcone solubility.

G Inhibition of NF-κB Signaling Pathway by Chalcones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Chalcones Chalcones Chalcones->IKK inhibit DNA DNA NFkB_nuc->DNA binds to Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression promotes transcription

Chalcone inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Refinement of Analytical Methods for Resolving Chalcose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical resolution of chalcose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these critical monosaccharide isomers. Due to the limited availability of literature specifically on this compound isomer separation, the following guidance is based on established methods for resolving analogous chiral compounds and other monosaccharide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the high structural similarity of this compound isomers (enantiomers and diastereomers). These molecules share the same molecular weight and similar physicochemical properties, leading to significant co-elution and poor resolution in standard chromatographic and electrophoretic systems. Achieving baseline separation for accurate quantification, preventing on-column isomerization, and developing a robust and reproducible method are the key hurdles.

Q2: Which analytical techniques are most effective for resolving this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most promising techniques. HPLC with chiral stationary phases (CSPs) is a common first approach. GC often requires derivatization to increase volatility and introduce a chiral center. CE offers high efficiency and requires only small sample volumes, making it a powerful alternative.

Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC separation of this compound isomers?

A3: There is no universal CSP for all chiral separations.[1] The selection process is largely empirical and involves screening a variety of CSPs with different chiral selectors. For monosaccharides like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. Pirkle-type and cyclodextrin-based columns can also be effective.[1][2] It is recommended to screen a small, diverse set of chiral columns to find one that provides initial selectivity.[1]

Q4: Is derivatization necessary for the GC analysis of this compound isomers?

A4: Yes, derivatization is typically required for the GC analysis of sugars like this compound for two main reasons. First, it increases the volatility of the sugar, allowing it to be analyzed by GC. Second, for enantiomeric resolution, a chiral derivatizing agent can be used to create diastereomers, which can then be separated on a standard achiral GC column. Alternatively, an achiral derivatization can be followed by separation on a chiral GC column.

Q5: Can Capillary Electrophoresis (CE) be used to separate neutral sugar isomers like this compound?

A5: While CE inherently separates charged species, it can be adapted for neutral molecules like this compound. This is typically achieved by forming charged complexes with borate buffers or by using charged chiral selectors in the background electrolyte. Micellar electrokinetic chromatography (MEKC) with a chiral surfactant is another effective CE-based approach.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Resolution (Rs < 1.5) Suboptimal mobile phase composition.Adjust the ratio of organic modifier to the aqueous phase. For normal phase, alter the concentration of the alcohol modifier.[3]
Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[1]
Incorrect flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[3]
Unsuitable column temperature.Vary the column temperature. Both increasing and decreasing the temperature can impact chiral recognition.[3]
Peak Tailing Secondary interactions with the stationary phase.For silica-based CSPs, this can be due to interactions with residual silanols. Consider a mobile phase additive (e.g., a small amount of acid or base) to suppress these interactions.
Column contamination.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Column overload.Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure precise and consistent preparation of the mobile phase for each run.
Unstable column temperature.Use a column oven to maintain a constant temperature.[3]
Insufficient column equilibration.Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase.[3]
GC Troubleshooting
Problem Potential Cause Recommended Solution
No Separation of Diastereomers Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Unsuitable GC column.Ensure the column has the appropriate polarity for the derivatized isomers.
Broad or Tailing Peaks Active sites in the inlet or column.Use a deactivated inlet liner and ensure the column is properly conditioned.
Inappropriate injection technique.A slow or inconsistent injection can lead to peak broadening.
Ghost Peaks Contamination from previous injections.Bake out the column at a high temperature (within its limits) and run a solvent blank.
Septum bleed.Use a high-quality, low-bleed septum.
Capillary Electrophoresis (CE) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Suboptimal buffer pH or concentration.The pH of the background electrolyte is critical for controlling the charge of the analyte-selector complex and the electroosmotic flow (EOF).[4] Optimize the buffer pH and concentration.
Incorrect concentration of chiral selector.Vary the concentration of the chiral selector in the background electrolyte to find the optimal level for interaction and separation.
Joule heating.High voltage can lead to Joule heating, causing band broadening. Reduce the applied voltage or use a capillary with a larger internal diameter.
Unstable Current Air bubbles in the capillary.Flush the capillary thoroughly with the background electrolyte.
Buffer depletion in the vials.Ensure the buffer levels in the inlet and outlet vials are sufficient.

Experimental Protocols

Protocol 1: HPLC Separation of this compound Diastereomers

This protocol provides a general starting point for the separation of this compound diastereomers using a polysaccharide-based chiral stationary phase.

  • LC System: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A cellulose or amylose-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized, starting with 90:10 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where the analyte has some absorbance (if no chromophore is present, a Refractive Index or Evaporative Light Scattering Detector would be necessary).

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound Enantiomers via Derivatization

This protocol outlines a general procedure for the analysis of this compound enantiomers by creating diastereomers.

  • Derivatization:

    • To 1 mg of the dried this compound isomer sample, add 100 µL of pyridine and 100 µL of a chiral derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)prolyl chloride).

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 600.

Quantitative Data Summary

The following table presents hypothetical performance data for the separation of two this compound isomers based on typical results for monosaccharide separations.

Parameter HPLC Method GC-MS Method CE Method
Resolution (Rs) > 1.5> 2.0> 1.8
Retention/Migration Time Isomer 1: 8.5 minIsomer 2: 9.8 minIsomer 1: 12.3 minIsomer 2: 12.9 minIsomer 1: 6.2 minIsomer 2: 6.7 min
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mL~ 5 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 0.3 µg/mL~ 15 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_optimization Method Optimization prep Prepare this compound Isomer Mixture derivatize Derivatization (for GC) prep->derivatize Optional hplc HPLC Screening (Chiral Columns) prep->hplc ce CE Method Development prep->ce gc GC-MS Analysis derivatize->gc optimize Optimize Separation Parameters hplc->optimize gc->optimize ce->optimize validate Method Validation optimize->validate

Caption: General experimental workflow for developing a separation method for this compound isomers.

troubleshooting_tree start Poor Peak Resolution in Chiral HPLC q1 Is Mobile Phase Composition Optimized? start->q1 a1_yes Adjust Organic Modifier Ratio or Additives q1->a1_yes No q2 Is Flow Rate Appropriate? q1->q2 Yes a1_yes->q2 a2_yes Reduce Flow Rate q2->a2_yes No q3 Is Column Temperature Controlled and Optimized? q2->q3 Yes a2_yes->q3 a3_yes Vary Temperature (e.g., 15-40°C) q3->a3_yes No q4 Is the Chiral Stationary Phase (CSP) Suitable? q3->q4 Yes a3_yes->q4 a4_yes Screen a Different Class of CSP q4->a4_yes No end_node Resolution Improved q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting decision tree for poor peak resolution in chiral HPLC.

References

Validation & Comparative

A Comparative Analysis of Chalcomycin and Tylosin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bioactivity of two 16-membered macrolide antibiotics: chalcomycin and tylosin. The information presented is supported by experimental data to assist in research and development applications.

Overview and Mechanism of Action

Both chalcomycin and tylosin are macrolide antibiotics, a class of drugs known for their primarily bacteriostatic effects against Gram-positive bacteria.[1] Their principal mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding event occurs within the nascent peptide exit tunnel, physically obstructing the passage of newly synthesized polypeptide chains and leading to the cessation of protein production.[3][4][5]

Tylosin , a fermentation product of Streptomyces fradiae, binds to the 50S ribosomal subunit, interfering with peptide bond formation and blocking the exit of the nascent peptide chain.[2][4]

Chalcomycin , produced by Streptomyces bikiniensis, also inhibits protein synthesis in a similar manner and exhibits cross-resistance with other macrolides.[1][6] However, some evidence suggests a potentially broader mechanism for chalcomycin. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus, suggesting a possible secondary target in glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[3][6] Furthermore, chalcomycin has demonstrated the ability to inhibit protein synthesis in cultured HeLa cells, an activity not commonly associated with 16-membered macrolides.[6] A key structural difference is that chalcomycin contains a neutral D-chalcose sugar, whereas many other macrolides, including tylosin, possess a positively charged amino sugar which is thought to be crucial for ribosomal binding.[5][6]

Macrolide_Mechanism_of_Action Mechanism of Macrolide Action on the Bacterial Ribosome cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Peptide_Chain Growing Peptide Chain 50S_Subunit->Peptide_Chain Peptide Bond Formation Inhibition Protein Synthesis Inhibited 50S_Subunit->Inhibition Blocks Elongation mRNA mRNA mRNA->30S_Subunit Translation tRNA tRNA tRNA->50S_Subunit Delivers Amino Acid Exit_Tunnel Nascent Peptide Exit Tunnel Peptide_Chain->Exit_Tunnel Elongation Macrolide Chalcomycin / Tylosin Macrolide->50S_Subunit Binds to

Mechanism of macrolide action on the bacterial ribosome.

Antimicrobial Spectrum of Activity

Tylosin has a well-established, broad spectrum of activity against Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix.[2] It is also highly effective against various Mycoplasma species.[2][7] Its activity against Gram-negative bacteria is more limited, though it has demonstrated effectiveness against organisms like Campylobacter coli and certain spirochetes.[2]

Chalcomycin shows modest to potent activity against Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes.[6][8][9] An interesting feature of chalcomycin is its potent in vitro activity against some Mycoplasma species that are not susceptible to other macrolides, suggesting a unique interaction or mechanism.[6]

Quantitative Bioactivity Data

The bioactivity of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium.[10][11] A lower MIC value indicates greater potency. The following tables summarize reported MIC values for chalcomycin and tylosin against various pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chalcomycin

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Staphylococcus aureus11 susceptible strainsMIC₅₀: 0.19 (Range: 0.05 - 0.78)[6][8]
Staphylococcus aureus209P4[8]
Staphylococcus aureus209P (Dihydrochalcomycin)32[8]
Streptococcus pyogenes2 susceptible strains0.19 and 0.78[6][8]
Mycoplasma speciesNot specifiedPotent in vitro activity[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tylosin

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Mycoplasma bovisNot specified0.06 - 4[2]
Mycoplasma gallisepticumNot specified0.1[12]
Mycoplasma gallisepticum111 strainsRange: 0.004 - 4 (MIC₅₀: 0.5, MIC₉₀: 2)[13]
Mycoplasma hyopneumoniaeNot specified0.015 - 0.3[7]
Mycoplasma hyopneumoniae20 Spanish field isolatesMIC₅₀: 0.016, MIC₉₀: 0.06[14]
Staphylococcus aureusNot specified0.5 - >128[2]
Staphylococcus aureusNot specified1[12]
Staphylococcus aureus98 isolates0.125 - >128[15]
Streptococcus pneumoniaeNot specified0.125 - 64[7]
Streptococcus pyogenes5 isolates0.1 - 0.2[15]
Streptococcus uberisNot specified0.5[12]
Actinomyces pyogenesNot specified16.4[12]
Fusobacterium necrophorumNot specified9.6[12]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a common technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[1][8][16]

Principle: A standardized suspension of a specific bacterium is exposed to serial dilutions of the antibiotic in a liquid (broth) growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.[10][17]

Detailed Protocol:

  • Preparation of Antibiotic Dilutions:

    • Create a two-fold serial dilution of the antibiotic (e.g., chalcomycin or tylosin) in a cation-adjusted Mueller-Hinton Broth (or other appropriate media for the test organism) in a 96-well microtiter plate.[1]

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[1][8]

  • Incubation:

    • Inoculate the microtiter plate with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[1]

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well with no visible growth.[1]

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35-37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Experimental workflow for MIC determination.

Conclusion

Both chalcomycin and tylosin are effective inhibitors of bacterial protein synthesis with primary activity against Gram-positive organisms. Tylosin has a well-documented and broad spectrum of activity, making it a widely used agent in veterinary medicine.[2][18] Chalcomycin, while less studied, exhibits some unique and potentially advantageous properties, such as its activity against macrolide-resistant Mycoplasma species and a possible dual mechanism of action.[6] These characteristics suggest that chalcomycin and its derivatives may warrant further investigation as potential therapeutic agents, particularly in cases where resistance to other macrolides is a concern. The provided quantitative data and experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of these macrolide antibiotics.

References

A Comparative Guide to the Efficacy of Chalcose-Containing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antibiotic classes is paramount. This guide provides an objective comparison of chalcose-containing antibiotics, focusing on prominent examples like the macrolide lankamycin and the ketolides telithromycin and solithromycin. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action and relevant signaling pathways.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound-containing antibiotics, primarily macrolides and their ketolide derivatives, exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S subunit of the bacterial ribosome, obstructing the process of translation.

Lankamycin , a 14-membered macrolide, binds within the nascent peptide exit tunnel (NPET). By occupying this tunnel, lankamycin physically blocks the passage of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of protein synthesis.

Ketolides , such as telithromycin and solithromycin, are semi-synthetic derivatives of erythromycin. They are characterized by the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group. This structural modification allows for a dual-binding mechanism. In addition to the binding site in domain V of the 23S rRNA, similar to macrolides, ketolides also interact with domain II. This enhanced binding affinity allows them to be effective against some macrolide-resistant bacterial strains.

The synergistic action of lankamycin with lankacidin is a noteworthy example of combination therapy. While lankamycin blocks the NPET, lankacidin binds to the adjacent peptidyl transferase center (PTC), the site of peptide bond formation. Their simultaneous binding to these neighboring critical sites results in a more potent inhibition of bacterial growth than either antibiotic alone.

cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) (Domain V of 23S rRNA) NPET Nascent Peptide Exit Tunnel (NPET) (Domains II and V of 23S rRNA) Lankamycin Lankamycin Lankamycin->NPET Binds and obstructs Ketolides Ketolides (e.g., Telithromycin, Solithromycin) Ketolides->NPET Binds with high affinity (dual binding to Domains II and V) Lankacidin Lankacidin Lankacidin->PTC Binds and inhibits peptide bond formation

Mechanism of action of this compound-containing antibiotics on the 50S ribosomal subunit.

Host-Directed Immunomodulatory Effects

Beyond their direct antibacterial action, macrolides and ketolides are known to possess immunomodulatory properties. These effects are not dependent on their antibiotic activity and are thought to contribute to their clinical efficacy in certain inflammatory respiratory diseases. A key mechanism underlying these effects is the modulation of host cell signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in immune cells like neutrophils and macrophages. By inhibiting these pathways, these antibiotics can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.

cluster_pathways Intracellular Signaling Pathways Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK MAPK Pathway (e.g., ERK, p38) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Macrolides Macrolides / Ketolides Macrolides->MAPK Inhibits Macrolides->NFkB Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8, TNF-α) MAPK->Cytokine_Production Activates NFkB->Cytokine_Production Activates

Immunomodulatory effects of macrolides and ketolides on host cell signaling.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for lankamycin, telithromycin, and solithromycin against a panel of clinically relevant bacteria. Data is compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeHaemophilus influenzaeEscherichia coliPseudomonas aeruginosa
Lankamycin 16 - >128 µg/mL>128 µg/mL0.5 - 4 µg/mL32 µg/mL>128 µg/mL>128 µg/mL
Telithromycin 0.5 - 2 µg/mL[1]0.5 - 4 µg/mL0.015 - 0.5 µg/mL[2][3]2 - 4 µg/mL[4]>64 µg/mL>64 µg/mL
Solithromycin 0.25 µg/mL[5]0.25 - 1 µg/mL≤0.125 - 0.5 µg/mL[5]2 µg/mL[5]>64 µg/mL>64 µg/mL

Note: MSSA = Methicillin-susceptible Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus. MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Start Start Prepare_Dilutions Prepare serial 2-fold dilutions of antibiotic in broth in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Chalcose vs. Mycinose: A Comparative Analysis of Their Impact on Macrolide Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of deoxysugar moieties appended to the macrolide core represents a critical avenue in the development of novel antibiotics with enhanced efficacy. This guide provides a detailed comparison of two such sugars, chalcose and mycinose, and their influence on the antibacterial activity of macrolide antibiotics. By examining available experimental data and outlining key experimental methodologies, this document aims to inform rational drug design and future research directions.

Executive Summary

Macrolide antibiotics exert their therapeutic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. The deoxysugar residues attached to the macrolactone ring play a pivotal role in this interaction, influencing both binding affinity and antibacterial potency. This guide focuses on the comparative impact of two neutral deoxysugars, this compound and mycinose, on the activity of 16-membered macrolides. While direct comparative studies on an identical macrolide scaffold are limited, analysis of representative antibiotics—chalcomycin (containing this compound) and tylosin (containing mycinose)—provides valuable insights. Mycinose, through its specific interactions with the ribosomal RNA and proteins, is known to significantly enhance the binding and activity of macrolides. Chalcomycin, containing this compound, demonstrates modest to potent activity against Gram-positive pathogens, suggesting that this compound is a viable sugar moiety for antibacterial activity, although its precise interactions with the ribosome are less characterized.

Data Presentation: Quantitative Bioactivity

The antibacterial potency of macrolides is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Antibiotic (Sugar Moiety)Bacterial StrainMIC (µg/mL)Reference
Chalcomycin (this compound)Staphylococcus aureus (11 strains)0.19 (MIC₅₀)
Chalcomycin (this compound)Streptococcus pyogenes (2 strains)0.19, 0.78[1]
Tylosin (Mycinose)Gram-positive bacteriaBroad-spectrum activity

Note: A direct comparison of MIC values is challenging due to the lack of studies testing chalcomycin and tylosin side-by-side under identical conditions. The data for tylosin is generally reported as "broad-spectrum" against Gram-positive bacteria, which includes Staphylococcus and Streptococcus species.[2]

Impact on Mechanism of Action

Both this compound- and mycinose-containing macrolides primarily act by inhibiting bacterial protein synthesis.[3][4] They bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, thereby obstructing the passage of newly synthesized polypeptides.[4]

The Role of Mycinose in Ribosomal Binding

Structural studies of tylosin and other 16-membered macrolides have elucidated the critical role of the mycinose sugar in enhancing ribosomal binding affinity. Mycinose extends into a region of the ribosome distinct from the primary binding site of the macrolactone core, establishing additional contacts that stabilize the antibiotic-ribosome complex. Specifically, the mycinose moiety interacts with:

  • Domain II of the 23S rRNA: This interaction involves the loop of helix 35.[5]

  • Ribosomal protein L22: This protein is located near the NPET and its interaction with mycinose further anchors the macrolide to the ribosome.[5][6]

These supplementary interactions are believed to contribute significantly to the potent antibacterial activity of mycinose-containing macrolides like tylosin.

Inferences on the Role of this compound

Chalcomycin, which contains this compound instead of the more common amino sugar mycaminose at the C-5 position, exhibits modest activity against Gram-positive bacteria.[1] It also shows cross-resistance with other macrolides, indicating that it targets the same ribosomal binding site.[1] While the precise interactions of this compound within the ribosome have not been as extensively characterized as those of mycinose, its contribution to the overall activity of chalcomycin suggests it is a functionally competent deoxysugar for macrolide antibiotics. Some studies have even indicated that chalcomycin may have a broader mechanism of action, including the inhibition of glycyl-tRNA synthesis in S. aureus and activity against some Mycoplasma species resistant to other macrolides.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for quantifying the in vitro antibacterial activity of a compound.[7][8][9][10][11]

a. Preparation of Materials:

  • Test antibiotic (e.g., this compound- or mycinose-containing macrolide) stock solution of known concentration.

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Sterile 96-well microtiter plates.

b. Assay Procedure:

  • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the antibiotic on bacterial protein synthesis.[12][13]

a. Preparation of Materials:

  • S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction buffer containing amino acids, ATP, GTP, and other necessary components for translation.

  • A DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Test antibiotic at various concentrations.

  • Scintillation fluid and a scintillation counter if using radiolabeled amino acids.

b. Assay Procedure:

  • Set up reaction mixtures containing the S30 extract, reaction buffer, and DNA template.

  • Add the test antibiotic at a range of concentrations to the reaction mixtures.

  • Initiate the transcription-translation reaction by incubating at 37°C.

  • If using a reporter enzyme, stop the reaction and measure the enzyme activity using a suitable substrate and a spectrophotometer or luminometer.

  • Alternatively, if using a radiolabeled amino acid (e.g., [³⁵S]-methionine), precipitate the synthesized proteins, collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the concentration of the antibiotic that inhibits protein synthesis by 50% (IC₅₀).

Ribosome Binding Assay

This assay quantifies the affinity of the antibiotic for its ribosomal target.[14][15][16]

a. Preparation of Materials:

  • Purified 70S ribosomes from the target bacterial species.

  • Radiolabeled antibiotic (e.g., [³H]- or [¹⁴C]-labeled macrolide).

  • Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄⁺, and KCl).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

b. Assay Procedure:

  • Incubate a fixed concentration of purified ribosomes with increasing concentrations of the radiolabeled antibiotic in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through a glass fiber filter to separate ribosome-bound antibiotic from the free antibiotic.

  • Wash the filter with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • For competitive binding assays, incubate ribosomes with a fixed concentration of the radiolabeled antibiotic and increasing concentrations of a non-labeled competitor (e.g., the other test macrolide).

  • Analyze the data to determine the dissociation constant (Kd) or the inhibitory concentration (IC₅₀) for binding.

Mandatory Visualization

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Peptide_Chain Growing Peptide Chain Protein_Synthesis_Inhibition Protein Synthesis Inhibited Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide egress Macrolide Macrolide Antibiotic (this compound or Mycinose) Macrolide->Exit_Tunnel Binds to NPET

Caption: General mechanism of action of macrolide antibiotics on the bacterial ribosome.

sugar_interaction cluster_macrolide 16-Membered Macrolide cluster_ribosome_target Ribosomal Binding Site Macrolactone_Ring Macrolactone Ring NPET_Wall NPET Wall (Domain V of 23S rRNA) Macrolactone_Ring->NPET_Wall Primary Binding Mycinose Mycinose Domain_II Domain II of 23S rRNA Mycinose->Domain_II Enhanced Binding L22_Protein Ribosomal Protein L22 Mycinose->L22_Protein Enhanced Binding This compound This compound This compound->NPET_Wall Contributes to Binding (Specific interactions less defined)

Caption: Differential interactions of mycinose and this compound with the bacterial ribosome.

experimental_workflow Start Start: Synthesize or Isolate Macrolide Analogs MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Protein_Synthesis_Assay In Vitro Protein Synthesis Inhibition Assay Start->Protein_Synthesis_Assay Ribosome_Binding_Assay Ribosome Binding Assay (Radioligand) Start->Ribosome_Binding_Assay Data_Analysis Comparative Data Analysis: Potency and Binding Affinity MIC_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Ribosome_Binding_Assay->Data_Analysis Conclusion Conclusion: Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the activity of macrolide analogues.

Conclusion and Future Directions

The available evidence indicates that both this compound and mycinose are effective deoxysugar components of macrolide antibiotics. Mycinose demonstrably enhances antibacterial activity through specific, well-characterized interactions with the ribosome that augment the binding affinity of the macrolide. While the precise binding interactions of this compound are less understood, the activity of chalcomycin confirms its viability as a functional sugar moiety.

To provide a more definitive comparison, future research should focus on the synthesis and evaluation of macrolide analogues where this compound and mycinose are appended to the same macrolactone core. Such a direct comparative study would eliminate the confounding variables of different macrolactone structures and allow for a precise quantification of the contribution of each sugar to the overall antibacterial activity. Advanced structural biology techniques, such as cryo-electron microscopy, could then be employed to elucidate the atomic-level interactions of this compound-containing macrolides with the ribosome, providing a clearer understanding of their mechanism of action and paving the way for the rational design of next-generation macrolide antibiotics.

References

Quantitative Analysis of Chalcose: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of chalcose, a critical monosaccharide component of various biologically active natural products. The selection of an appropriate analytical technique is paramount for accurate quantification in drug development, quality control, and research. This document presents a detailed overview of both methodologies, supported by established validation parameters and experimental protocols, to aid in the selection of the most suitable method for your specific application.

While specific validated qNMR methods for this compound are not extensively documented in publicly available literature, this guide leverages established principles and comparative data from the analysis of other structurally similar carbohydrates to provide a robust framework.[1][2][3] The principles and methodologies described herein are directly applicable to the development and validation of a qNMR method for this compound.

Methodology Comparison: qNMR vs. HPLC

Both qNMR and HPLC are powerful techniques for quantitative analysis, each with distinct advantages and limitations. The choice between them often depends on factors such as the availability of reference standards, sample complexity, desired accuracy and precision, and throughput requirements.

Table 1: Performance Characteristics of qNMR and HPLC for Carbohydrate Analysis

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4][5]Separation of components in a mixture based on their differential interactions with a stationary and mobile phase, with quantification based on detector response against a calibration curve.
Reference Standard Requires a certified internal standard (can be structurally unrelated to the analyte).[6]Requires a high-purity reference standard of the analyte itself for calibration.[4][6]
Selectivity High, based on unique chemical shifts of protons. 2D NMR techniques can be used to ensure signal purity.[7]Dependent on column chemistry and detector type. Co-elution of impurities can be a challenge.
Linearity Range Typically wide.[8]Generally narrower than qNMR and dependent on the detector.[8]
Accuracy & Precision High accuracy and precision can be achieved.[1][2][3]Good accuracy and precision are achievable with proper validation.[1][2][3]
Sample Preparation Simple: dissolving the sample and internal standard in a deuterated solvent.[6][9]Often requires derivatization (e.g., PMP pre-column derivatization for sugars), filtration, and careful control of mobile phase composition.[1][3]
Analysis Time Rapid, with data acquisition often taking only a few minutes per sample.[2][6]Can be longer, with run times of 20 minutes or more per sample, plus time for calibration curve generation.[6]
Destructive Non-destructive, allowing for sample recovery.[2]Destructive.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for both qNMR and HPLC analysis of a carbohydrate like this compound.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol is based on the internal standard method, which offers high accuracy and traceability.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or similar). For enhanced accuracy by removing ¹³C satellites, an inverse-gated ¹³C decoupling sequence can be used.[10]

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A typical starting value is 30 seconds.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[11]

    • Acquisition Time (aq): Should be long enough to ensure high digital resolution.

    • Temperature: Maintain a constant temperature throughout the experiment.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ, Iₛ = Integral values of the analyte and standard signals

    • Nₓ, Nₛ = Number of protons for the respective signals

    • Mₓ, Mₛ = Molar masses of the analyte and standard

    • mₓ, mₛ = Masses of the analyte and standard

    • Pₛ = Purity of the internal standard

HPLC Protocol with UV Detection (Post-Derivatization)

This protocol describes a common approach for quantifying underivatized sugars using HPLC with UV detection after a pre-column derivatization step.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., water/methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations covering the expected sample concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to a known concentration.

2. Derivatization (PMP Method): [3]

  • To an aliquot of each standard and sample solution, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) and a base (e.g., NaOH).

  • Heat the mixture to facilitate the derivatization reaction.

  • Neutralize the reaction mixture with an acid (e.g., HCl) and extract the PMP-labeled sugar into an organic solvent (e.g., chloroform).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set to the absorbance maximum of the PMP derivative (around 245 nm).

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Validation of Analytical Methods

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validation.[12][13][14][15]

Table 2: Key Validation Parameters for qNMR and HPLC

Validation ParameterDescriptionqNMR ConsiderationsHPLC Considerations
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[7][14]Achieved by selecting non-overlapping signals. 2D NMR can confirm signal purity.[7]Demonstrated by baseline separation of the analyte peak from other components. Peak purity analysis can be performed with a DAD detector.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[7][14]qNMR is inherently linear over a wide dynamic range.[7]Assessed by analyzing a series of dilutions of a standard solution and performing linear regression analysis (r² > 0.99).
Accuracy The closeness of the test results to the true value.[14]Determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by a recovery study.Assessed by spike/recovery studies in the sample matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[14]Evaluated at different levels: repeatability (same day, same analyst) and intermediate precision (different days, analysts, instruments). Expressed as %RSD.Same as for qNMR.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]Determined based on the signal-to-noise ratio (typically S/N = 3).Determined based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]Determined based on the signal-to-noise ratio (typically S/N = 10).[16]Determined based on the signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]Tested by varying parameters like relaxation delay, number of scans, and processing parameters.[7]Tested by varying parameters like mobile phase composition, pH, column temperature, and flow rate.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for qNMR and HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire Spectrum on NMR Spectrometer transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Calibration Standards derivatize Derivatize Standards & Sample (PMP) prep_std->derivatize prep_sample Prepare Sample Solution prep_sample->derivatize hplc Inject and Run on HPLC System derivatize->hplc cal_curve Generate Calibration Curve hplc->cal_curve quantify Quantify Sample from Peak Area cal_curve->quantify

References

Cross-reactivity studies of antibodies against chalcose-containing glycans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting glycans is paramount. Cross-reactivity, the binding of an antibody to structurally similar but distinct glycans, can lead to off-target effects or, conversely, be harnessed for broad-spectrum therapeutics. This guide provides a comparative overview of key methodologies used to assess the cross-reactivity of anti-glycan antibodies, complete with experimental protocols and data presentation formats.

The study of anti-glycan antibodies is a critical area of research with implications ranging from immunology and infectious disease to cancer diagnostics and therapy.[1][2] Glycans, complex carbohydrate structures decorating cell surfaces and proteins, mediate a vast array of biological processes.[3] Antibodies that recognize these structures are key players in the immune system. However, the inherent diversity and complexity of glycans make antibody specificity a significant challenge.

This guide focuses on the experimental approaches to characterizing the cross-reactivity of antibodies against various glycan structures. While the initial focus was on the rare sugar chalcose, the principles and methods described herein are broadly applicable to any study of anti-glycan antibody specificity.

Quantitative Comparison of Binding Affinities

To effectively compare the cross-reactivity of an antibody, its binding affinity against a panel of related glycans must be quantified. Techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed for this purpose. The data is typically presented in a tabular format to facilitate direct comparison.

Below is a hypothetical example of how binding affinity data for a monoclonal antibody (mAb-Ch1) against a primary target (a this compound-containing glycan) and other structurally related glycans might be presented.

Table 1: Hypothetical Binding Affinity of mAb-Ch1 to Various Glycans

Glycan EpitopeStructureDissociation Constant (KD) (M)Relative Affinity (%)
This compound-Terminated Glycan[Structure of this compound-Glycan]1.2 x 10⁻⁸100
Mannose-Terminated Glycan[Structure of Mannose-Glycan]5.6 x 10⁻⁷2.1
Glucose-Terminated Glycan[Structure of Glucose-Glycan]8.1 x 10⁻⁶0.15
Galactose-Terminated Glycan[Structure of Galactose-Glycan]> 10⁻⁵<0.1
Fucose-Terminated Glycan[Structure of Fucose-Glycan]No significant binding-

Note: This data is illustrative and does not represent actual experimental results.

Key Experimental Methodologies

The following sections detail the protocols for three critical techniques used to assess anti-glycan antibody cross-reactivity: Glycan Microarray, ELISA, and Surface Plasmon Resonance.

Glycan Microarray Analysis

Glycan microarrays are a powerful high-throughput tool for screening the specificity of glycan-binding proteins, including antibodies, against a large library of diverse glycan structures.[2][3][4] This technology allows for a broad assessment of cross-reactivity in a single experiment.[3][4]

Experimental Protocol:

  • Array Fabrication: A library of synthetic or natural glycans is covalently attached to a functionalized glass slide in a spatially defined manner.[4][5]

  • Blocking: The slide is treated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

  • Antibody Incubation: The glycan array is incubated with the fluorescently labeled primary antibody at an optimized concentration.[1]

  • Washing: Unbound antibody is removed through a series of wash steps.[1]

  • Detection: The slide is scanned using a fluorescence microarray scanner to detect spots where the antibody has bound.

  • Data Analysis: The fluorescence intensity of each spot is quantified, providing a profile of the antibody's binding specificity across the glycan library.[1]

GlycanMicroarrayWorkflow cluster_preparation Array Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis GlycanLibrary Glycan Library ArrayPrinting Print Glycans on Slide GlycanLibrary->ArrayPrinting Blocking Block Slide ArrayPrinting->Blocking AntibodyIncubation Incubate with Labeled Antibody Blocking->AntibodyIncubation Washing Wash to Remove Unbound Antibody AntibodyIncubation->Washing Scanning Scan for Fluorescence Washing->Scanning DataQuantification Quantify Spot Intensities Scanning->DataQuantification SpecificityProfile Generate Specificity Profile DataQuantification->SpecificityProfile

Glycan Microarray Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay widely used to quantify the binding of an antibody to an immobilized antigen, in this case, a specific glycoconjugate.[1] It is particularly useful for validating hits from a glycan microarray and for determining binding kinetics.

Experimental Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with a specific glycoconjugate (e.g., this compound-BSA) and incubated overnight.[1]

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Serial dilutions of the primary antibody are added to the wells and incubated.[1]

  • Washing: Unbound primary antibody is washed away.[1]

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.[1]

  • Detection: A substrate for the enzyme is added, leading to a color change that is proportional to the amount of bound primary antibody. The absorbance is read using a plate reader.[1]

ELISAWorkflow PlateCoating Coat Plate with Glycoconjugate Blocking Block Plate PlateCoating->Blocking PrimaryAb Add Primary Antibody Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Add Enzyme-Linked Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Absorbance Substrate->Detection

ELISA Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an antibody and a glycan. This provides detailed information on association and dissociation rates, which are used to calculate the binding affinity (KD).

Experimental Protocol:

  • Sensor Chip Preparation: A sensor chip is activated, and a glycoconjugate is immobilized on its surface.[1]

  • Analyte Injection: A solution containing the antibody (analyte) is flowed over the sensor chip surface.

  • Association: The binding of the antibody to the immobilized glycan is monitored in real-time as a change in the refractive index at the sensor surface.

  • Dissociation: A buffer is flowed over the chip to monitor the dissociation of the antibody-glycan complex.[1]

  • Regeneration: The sensor chip surface is regenerated to remove the bound antibody, allowing for subsequent experiments.

  • Data Analysis: The association and dissociation curves are fitted to a binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

SPRWorkflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis ChipActivation Activate Sensor Chip LigandImmobilization Immobilize Glycan ChipActivation->LigandImmobilization AnalyteInjection Inject Antibody (Analyte) LigandImmobilization->AnalyteInjection Association Monitor Association AnalyteInjection->Association Dissociation Monitor Dissociation Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration KineticAnalysis Kinetic Analysis (ka, kd, KD) Dissociation->KineticAnalysis

Surface Plasmon Resonance (SPR) Workflow

Conclusion

The comprehensive characterization of anti-glycan antibody cross-reactivity is a multifaceted process that relies on a combination of powerful analytical techniques. Glycan microarrays offer a broad, high-throughput screening approach to identify potential cross-reactive binding partners. Subsequently, ELISA and SPR provide quantitative validation and detailed kinetic information for specific antibody-glycan interactions. By employing these methodologies, researchers can gain a deeper understanding of the specificity of their antibodies, which is crucial for the development of safe and effective diagnostics and therapeutics.

References

Comparing the physicochemical properties of chalcose and other deoxysugars

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical Properties of Chalcose and Other Deoxysugars

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of deoxysugars is critical. These properties govern molecular interactions, bioavailability, and ultimately, the therapeutic potential of glycoside-based drugs. This guide provides a comparative analysis of this compound and other significant deoxysugars, supported by experimental data and detailed methodologies.

Deoxysugars, carbohydrates that have had at least one hydroxyl group replaced with a hydrogen atom, are integral components of many biologically active natural products, including antibiotics and cardiac glycosides.[1] Their reduced polarity compared to parent sugars affects their solubility, stability, and interaction with biological targets. This comparison focuses on D-chalcose, a 4,6-dideoxy sugar, and contrasts it with other key deoxysugars: D-digitoxose, D-olivose, L-rhamnose, and 2-deoxy-D-glucose.

Comparative Physicochemical Data

The fundamental physicochemical properties of these selected deoxysugars are summarized below. These values are crucial for predicting their behavior in both chemical syntheses and biological systems.

PropertyD-ChalcoseD-DigitoxoseD-OlivoseL-Rhamnose2-Deoxy-D-glucose
Systematic Name 4,6-Dideoxy-3-O-methyl-D-xylo-hexose2,6-Dideoxy-D-ribo-hexose2,6-Dideoxy-D-arabino-hexose6-Deoxy-L-mannose2-Deoxy-D-arabino-hexose
Molecular Formula C₇H₁₄O₄C₆H₁₂O₄C₆H₁₂O₄C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight ( g/mol ) 162.18[2]148.16[3][4]148.16[3]164.16[5]164.16[5]
Melting Point (°C) 96 - 99[2]~112104-106 (as phenylhydrazone)91 - 95 (monohydrate) / 122-123 (anhydrous)146 - 147
Specific Optical Rotation ([α]D) +120° → +76° (in H₂O)[2]+46.3° (in H₂O)-25° (in H₂O)Varies with form+46.5° (equilibrium, in H₂O)
Solubility Data not availableFreely soluble in water; soluble in acetone, ethanol.[3][4]Data not availableSoluble in water; slightly soluble in ethanol.Highly soluble in water (330 mg/mL).
Predicted pKa Not availableNot availableNot available~12.5Not available

Experimental Protocols

The characterization of deoxysugars relies on a suite of analytical techniques to elucidate their structure and properties. Below are detailed methodologies for key experiments.

X-ray Crystallography

This is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.[6]

  • Objective: To determine the precise atomic arrangement, bond lengths, and angles of the deoxysugar in its solid state.

  • Methodology:

    • Crystallization: High-purity deoxysugar is dissolved in a suitable solvent system to achieve supersaturation. Crystals are grown using techniques like vapor diffusion (hanging or sitting drop) or slow evaporation.[7][8] This is often the most challenging, rate-limiting step.[7]

    • Data Collection: A single, high-quality crystal is mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source for high resolution.[2]

    • Diffraction: The crystal diffracts the X-rays into a specific pattern of spots. The angles and intensities of these diffracted beams are meticulously measured.[7]

    • Structure Solution: The diffraction data is processed to calculate an electron density map.[7] By fitting the known atomic components of the sugar into this map, a three-dimensional model of the molecule is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the structure of molecules in solution.[9]

  • Objective: To identify the sugar's structure, including the connectivity of atoms, stereochemistry, and the conformation of the pyranose/furanose ring.

  • Methodology:

    • Sample Preparation: A small amount (typically 1-5 mg) of the deoxysugar is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) and placed in an NMR tube.

    • 1D NMR (¹H and ¹³C):

      • ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling.

      • ¹³C NMR reveals the number of non-equivalent carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex structures.

      • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is essential for establishing linkages between sugar units or with aglycones.

    • Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) are analyzed to assemble the final structure and determine its preferred conformation in solution.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation, quantification, and purification of sugars.[11]

  • Objective: To separate mixtures of deoxysugars, assess purity, and quantify their amounts.

  • Methodology:

    • Column and Mobile Phase Selection: A common setup for sugar analysis is an amino-propyl bonded silica column with a mobile phase of acetonitrile and water.[12] The ratio is adjusted based on the polarity of the sugars; higher acetonitrile content is used for more polar monosaccharides.[12] Ion-exchange columns (e.g., Aminex HPX-87H) with an acidic mobile phase are also widely used.[13]

    • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.22 µm filter to remove particulates, and loaded into autosampler vials.[11]

    • Analysis: The sample is injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases.

    • Detection: A Refractive Index Detector (RID) is most commonly used for underivatized sugars as they lack a strong UV chromophore.[13]

    • Quantification: The concentration of each sugar is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizing Experimental Workflow

The characterization of a novel deoxysugar follows a logical progression of experiments. The following diagram illustrates a typical workflow from initial isolation to full characterization.

G cluster_0 Purification & Initial Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization A Crude Natural Product Extract or Synthetic Mixture B Chromatographic Separation (e.g., HPLC, Column Chromatography) A->B C Purity Assessment (HPLC-RID) & Molecular Weight (MS) B->C D 1D NMR Spectroscopy (¹H, ¹³C) C->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E F Structure & Stereochemistry Determination E->F G X-ray Crystallography (for solid-state conformation) F->G H Property Measurement (Melting Point, Solubility) F->H I Optical Rotation (Polarimetry) F->I J Fully Characterized Deoxysugar G->J H->J I->J

Caption: Experimental workflow for deoxysugar characterization.

References

A Head-to-Head Comparison of Analytical Techniques for Chalcose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcose, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a crucial sugar moiety found in various biologically active natural products, including macrolide antibiotics. Accurate and sensitive detection of this compound is paramount for the discovery, development, and quality control of these therapeutic agents. This guide provides a comprehensive head-to-head comparison of the principal analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for this compound detection depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the need for structural information.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like sugars. When coupled with detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), HPLC offers reliable quantification. However, sugars lack a strong UV chromophore, making UV detection less sensitive without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high resolution and structural information, making it a powerful tool for identifying and quantifying monosaccharides. As sugars are non-volatile, a crucial prerequisite for GC analysis is derivatization to convert them into volatile compounds.[1] This additional sample preparation step can introduce variability but significantly enhances sensitivity.[2] Silylation is a common derivatization technique for sugars.[3]

  • Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume.[4] For neutral sugars like this compound, derivatization to introduce a charge is often necessary for electrophoretic separation.[5] Alternatively, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral compounds.[6] CE, especially when coupled with mass spectrometry, offers excellent resolution and sensitivity.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the different analytical techniques used for the detection of sugars structurally similar to this compound. These values can serve as a general guideline for what to expect in this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-RID/ELSD)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE-LIF)
Limit of Detection (LOD) 10 - 100 ng0.1 - 10 pg1 - 100 fmol
Limit of Quantification (LOQ) 50 - 500 ng0.5 - 50 pg5 - 500 fmol
Linear Range 2 - 3 orders of magnitude3 - 5 orders of magnitude2 - 4 orders of magnitude
Precision (%RSD) < 5%< 10% (including derivatization)< 5%
Analysis Time per Sample 15 - 40 minutes20 - 50 minutes10 - 30 minutes
Sample Throughput ModerateLow to ModerateHigh
Structural Information Limited (unless coupled with MS)High (Mass Spectra)Limited (unless coupled with MS)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

a. Sample Preparation (Hydrolysis): If this compound is part of a larger molecule (e.g., an antibiotic), acid hydrolysis is required to liberate the monosaccharide.

  • Dissolve the sample in 2M trifluoroacetic acid (TFA).

  • Heat at 120°C for 2 hours.

  • Evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the residue in deionized water.

b. HPLC-RID Analysis:

  • Column: Amino-propyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v), isocratic elution.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[7]

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve of authentic this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Containing this compound Hydrolysis Acid Hydrolysis (TFA) Sample->Hydrolysis Drydown Evaporation Hydrolysis->Drydown Reconstitution Reconstitution in Water Drydown->Reconstitution HPLC HPLC System Reconstitution->HPLC Column Amino Column HPLC->Column Separation Detector RID Detector Column->Detector Detection Data Data Acquisition & Analysis Detector->Data

HPLC-RID Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation (Hydrolysis and Derivatization):

  • Perform acid hydrolysis as described for HPLC.

  • Derivatization (Silylation):

    • Dry the hydrolyzed sample completely under vacuum.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

    • Heat at 70°C for 30 minutes.[1]

    • Cool to room temperature before injection.

b. GC-MS Analysis:

  • GC Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 min.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-600.

  • Identification: Based on retention time and comparison of mass spectra with a standard or library.

  • Quantification: Using a selected ion monitoring (SIM) mode for higher sensitivity and an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Hydrolyzed Sample Drydown Complete Drying Sample->Drydown Derivatization Silylation (BSTFA/TMCS) Drydown->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

GC-MS Experimental Workflow
Capillary Electrophoresis (CE)

a. Sample Preparation (Hydrolysis and Derivatization):

  • Perform acid hydrolysis as described for HPLC.

  • Derivatization (Reductive Amination with a Charged Fluorophore):

    • Dry the hydrolyzed sample.

    • Add a solution of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) in 15% acetic acid.

    • Add a solution of sodium cyanoborohydride.

    • Incubate at 55°C for 90 minutes.

    • Dilute with water before injection.

b. CE Analysis:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 40 mM phosphate buffer, pH 2.5.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: Laser-Induced Fluorescence (LIF) with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 488 nm excitation for APTS).

  • Identification: Based on migration time compared to a derivatized this compound standard.

  • Quantification: External standard calibration.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Hydrolyzed Sample Drydown Drying Sample->Drydown Derivatization Fluorescent Labeling (APTS) Drydown->Derivatization CE_System CE System Derivatization->CE_System Separation Capillary Separation CE_System->Separation Detection LIF Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Capillary Electrophoresis Experimental Workflow

Conclusion

The choice of the optimal analytical technique for this compound detection is a trade-off between sensitivity, selectivity, throughput, and the need for structural information.

  • HPLC-RID/ELSD is a good starting point for routine quantification in relatively simple matrices, offering robustness and ease of use.

  • GC-MS is the method of choice when high sensitivity and definitive structural confirmation are required, despite the need for derivatization.

  • Capillary Electrophoresis excels in high-resolution separations with minimal sample consumption and is particularly advantageous for high-throughput screening when coupled with a sensitive detector like LIF.

For drug development and quality control applications where accuracy and reliability are paramount, hyphenated techniques such as LC-MS or GC-MS are highly recommended. These methods combine the excellent separation power of chromatography with the high sensitivity and specificity of mass spectrometry, providing the most comprehensive and reliable data for this compound analysis.

References

A Comparative Analysis of Chalcose-Modified Compounds and Their Parent Structures: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of parent compounds through glycosylation has emerged as a pivotal method for enhancing therapeutic efficacy and modulating pharmacokinetic profiles. The introduction of sugar moieties, such as the deoxysugar chalcose, can significantly alter the biological activity of a molecule. This guide provides a comprehensive in vitro and in vivo comparison of two notable examples: the macrolide antibiotic Chalcomycin and the anthracycline antitumor agent MEN 10755, relative to their structural context and parent compounds.

This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Chalcomycin: A this compound-Containing Macrolide Antibiotic

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1] A distinguishing feature of chalcomycin is the presence of the neutral deoxysugar D-chalcose, which sets it apart from many other macrolides that typically contain amino sugars.[1] This structural variance is believed to influence its biological activity.

In Vitro Antimicrobial Activity

The primary therapeutic value of Chalcomycin lies in its activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its in vitro efficacy.

CompoundMicroorganismStrain(s)MIC (µg/mL)
Chalcomycin Staphylococcus aureus11 susceptible strains0.05 - 0.78 (MIC₅₀ = 0.19)
Streptococcus pyogenes2 susceptible strains0.19 - 0.78
Mycoplasma speciesVariousPotent activity

Data compiled from multiple sources.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of Chalcomycin can be determined using the broth microdilution method as follows:

1. Preparation of Chalcomycin Stock Solution:

  • Dissolve Chalcomycin powder in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1 mg/mL).

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate culture, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the Chalcomycin stock solution to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing bacteria but no antibiotic) and a negative control well (containing broth only).

4. Incubation and Interpretation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of Chalcomycin at which there is no visible growth of the bacteria.

Mechanism of Action: Dual Inhibition

Chalcomycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action is characteristic of macrolide antibiotics. However, evidence suggests a potential secondary mechanism involving the inhibition of glycyl-tRNA synthetase, an enzyme crucial for charging tRNA with the amino acid glycine.[1][2] This dual-action mechanism may contribute to its potent antimicrobial activity.

Chalcomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_tRNA_synthesis Aminoacyl-tRNA Synthesis 50S 50S Subunit Peptide Nascent Peptide 30S 30S Subunit mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_A Aminoacyl-tRNA tRNA_P->tRNA_A Peptide bond formation tRNA_A->Peptide Elongation Glycine Glycine GlyRS Glycyl-tRNA Synthetase Glycine->GlyRS Gly-tRNA Glycyl-tRNA GlyRS->Gly-tRNA Charges tRNA tRNA tRNA(Gly) tRNA->GlyRS Gly-tRNA->tRNA_A Enters A-site Chalcomycin Chalcomycin Chalcomycin->50S Binds to 50S subunit Chalcomycin->GlyRS Inhibits activity

Proposed dual mechanism of action for Chalcomycin.

MEN 10755: A this compound-Analog-Containing Anthracycline

MEN 10755 is a disaccharide analogue of the widely used chemotherapeutic agent doxorubicin. Its structure incorporates a novel amino disaccharide that includes a 4-deoxy-L-fucofuranosyl-(1→3)-L-acosaminyl moiety, where the acosamine is structurally related to this compound. This modification significantly impacts its pharmacological profile compared to its parent compound, doxorubicin.

In Vitro and In Vivo Comparative Data: MEN 10755 vs. Doxorubicin

The modification of the sugar moiety in MEN 10755 leads to altered DNA binding affinity and a more favorable in vivo therapeutic window.

ParameterMEN 10755Doxorubicin (Parent)
DNA Binding Affinity (Kapp, M-1) 1.2 x 10⁶3.3 x 10⁶
In Vivo Antitumor Efficacy
Human Ovarian Carcinoma (A2780) XenograftEnhanced antitumor efficacyStandard efficacy
In Vivo Cardiotoxicity (Rat Model)
QαT Interval ProlongationLess severe, non-progressiveSignificant and progressive
Ventricular Myocyte LesionsLess severe, non-progressiveMore severe and progressive

Data compiled from multiple sources.[3][4]

The data indicates that while MEN 10755 has a lower DNA binding affinity than doxorubicin, it exhibits superior antitumor efficacy and a significantly improved cardiac safety profile in preclinical models.[3][4]

Experimental Protocol: In Vivo Antitumor Efficacy in a Mouse Xenograft Model

The in vivo antitumor activity of MEN 10755 can be evaluated in a human tumor xenograft model as follows:

1. Cell Culture and Implantation:

  • Culture a human tumor cell line (e.g., A2780 ovarian carcinoma) under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

  • Subcutaneously implant the tumor cells (e.g., 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Treatment:

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, MEN 10755 at various doses).

  • Administer the drugs intravenously according to a predefined schedule (e.g., once weekly for three weeks).

3. Monitoring and Endpoint:

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The primary endpoint is typically the time for the tumor to reach a predetermined size or a specific time point after the last treatment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Like its parent compound doxorubicin, MEN 10755 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. This leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and the induction of apoptosis.

Anthracycline_Mechanism cluster_nucleus Cell Nucleus DNA Nuclear DNA TopoII Topoisomerase II DNA->TopoII DNA replication/ transcription Cleavable_Complex Topoisomerase II- DNA Cleavable Complex TopoII->Cleavable_Complex Forms complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers apoptosis Anthracycline MEN 10755 / Doxorubicin Anthracycline->DNA Intercalates into DNA Anthracycline->Cleavable_Complex Stabilizes complex

Mechanism of action for anthracyclines like MEN 10755.

Conclusion

The modification of parent compounds with this compound or this compound-like sugar moieties demonstrates a powerful strategy for optimizing drug candidates. In the case of Chalcomycin, the presence of this compound is integral to its potent antibacterial activity. For MEN 10755, the alteration of the glycosidic portion results in a compound with an improved therapeutic index, showcasing enhanced antitumor efficacy and reduced cardiotoxicity compared to doxorubicin. These examples highlight the significance of carbohydrate chemistry in drug design and underscore the potential for developing novel therapeutics with superior clinical profiles. Further exploration of this compound-modified compounds is warranted to unlock new therapeutic possibilities.

References

Safety Operating Guide

Navigating the Safe Disposal of Chalcone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Chalcone, a common precursor in various synthetic pathways, and offers general guidance for the disposal of glycosidic compounds. Adherence to these protocols is essential for maintaining a safe laboratory environment and preventing environmental contamination.

Quantitative Data Summary for Chalcone

To facilitate a clear understanding of Chalcone's hazard profile, the following table summarizes key quantitative data. This information is crucial for risk assessment and the implementation of appropriate safety measures during handling and disposal.

PropertyValueSource
Acute Oral Toxicity (LD50) >500 mg/kg [Rat][1]
Flash Point 113°C (235.4°F) (Closed Cup)[1]
Health Hazard Rating (HMIS) 2 (Moderate)[1]
Flammability Hazard (HMIS) 1 (Slight)[1]
Reactivity Hazard (HMIS) 0 (Minimal)[1]

Core Disposal Principles

The fundamental principle of chemical waste disposal is to ensure that all materials are handled, segregated, and disposed of in a manner that minimizes risk to personnel and the environment. This involves a multi-step process that begins with proper personal protective equipment (PPE) and ends with collection by a licensed waste disposal service.

Personal Protective Equipment (PPE)

Before handling Chalcone or any chemical waste, it is imperative to wear the appropriate PPE to prevent exposure.[2][3]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1]

  • Body Protection: A lab coat is essential to protect the skin and clothing from contamination.[1]

  • Respiratory Protection: In cases of insufficient ventilation or when handling fine powders that may become airborne, a suitable dust respirator should be used.[1][3]

Step-by-Step Disposal Protocol for Chalcone

This protocol outlines the necessary steps for the safe disposal of solid and liquid Chalcone waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid Chalcone waste, including contaminated items like weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.[4]

    • The container must be made of a material compatible with Chalcone.

  • Liquid Waste:

    • Collect all liquid waste containing Chalcone in a separate, leak-proof, and clearly labeled hazardous waste container.[4]

    • Do not mix Chalcone solutions with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

2. Labeling:

  • All waste containers must be accurately labeled with the full chemical name ("Chalcone"), the concentration (if in solution), and the date of waste accumulation.[5] Do not use abbreviations or chemical formulas.[5]

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated, and secure area.[1]

  • Ensure that the storage area is away from sources of heat and ignition, as Chalcone can be combustible at high temperatures.[1]

  • Keep Chalcone waste segregated from incompatible materials, such as strong oxidizing agents.[1]

4. Final Disposal:

  • The final disposal of Chalcone waste must be conducted through a licensed and certified hazardous waste disposal service.[4]

  • Incineration is often the preferred method for the complete destruction of the compound.[4]

5. Spill Management:

In the event of a Chalcone spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[4]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][6]

  • Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Chalcone.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal solid_waste Solid Chalcone Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Chalcone Waste liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container storage Designated Secure Storage Area solid_container->storage liquid_container->storage disposal Licensed Waste Disposal Service storage->disposal spill Spill Occurs spill_response Spill Response Protocol (Contain, Collect, Decontaminate) spill->spill_response spill_waste Labeled Spill Waste Container spill_response->spill_waste spill_waste->storage

Caption: Logical workflow for the proper disposal of Chalcone waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of Chalcone. By adhering to these procedures, laboratory professionals can significantly mitigate risks, ensure a safe working environment, and contribute to environmental stewardship. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.

References

Personal protective equipment for handling Chalcose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for D-Chalcose was found during the literature search. The following guidance is based on the safety protocols for handling analogous chemical compounds, including other deoxy sugars and biologically active antibiotics. It is imperative to handle D-Chalcose with caution, assuming it may be a biologically active and potentially hazardous substance until proven otherwise. This guide is intended for use by trained professionals in a laboratory setting.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Chalcose. It includes procedural guidance for safe operations and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for D-Chalcose, a precautionary approach is recommended. The primary hazards are anticipated to be potential biological activity, skin and eye irritation, and possible respiratory irritation from dust.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling D-Chalcose

Protection Type Equipment Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact with the substance.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes or airborne particles.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated or if working in a poorly ventilated area.To prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to standard laboratory operating procedures is crucial for minimizing exposure and ensuring a safe working environment.

Table 2: Operational Checklist for Handling D-Chalcose

Phase Action Key Considerations
Preparation 1. Review this safety guide and any available institutional protocols.Ensure all necessary PPE is available and in good condition.
2. Ensure a safety shower and eyewash station are accessible.Know the location and how to operate emergency equipment.
3. Prepare a designated work area in a well-ventilated space, preferably in a chemical fume hood.Confine the handling of the substance to a specific area to prevent contamination.
Handling 1. Wear the appropriate PPE as outlined in Table 1.Full PPE should be worn before handling the substance.
2. Avoid generating dust when handling the solid form of D-Chalcose.Use careful scooping and weighing techniques.
3. If creating solutions, add the solid to the solvent slowly to avoid splashing.Work in a fume hood when handling volatile solvents.
Post-Handling 1. Decontaminate the work area with an appropriate cleaning agent.Ensure all surfaces are thoroughly cleaned.
2. Properly dispose of all waste materials as described in Section 3.Segregate waste streams as required.
3. Remove PPE in the correct order to avoid self-contamination.Gloves should be removed last.
4. Wash hands thoroughly with soap and water after handling is complete.Good personal hygiene is essential.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to contain the substance and mitigate any potential hazards.

Table 3: Spill Response and Waste Disposal Protocol

Procedure Step-by-Step Guidance
Spill Response 1. Alert personnel: Immediately notify others in the vicinity.
2. Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
3. Ventilate: Ensure the area is well-ventilated.
4. Containment: For solid spills, carefully sweep or vacuum the material. Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
5. Cleanup: Place all contaminated materials into a sealed, labeled hazardous waste container.
6. Decontaminate: Clean the spill area with a suitable solvent or detergent.
Waste Disposal 1. Solid Waste: Collect solid D-Chalcose waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and labeled hazardous waste container.
2. Liquid Waste: Collect solutions of D-Chalcose in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.
3. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling D-Chalcose in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_review Review Safety Protocol prep_ppe Don PPE prep_review->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh D-Chalcose prep_area->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Proceed to Cleanup spill_alert Alert Personnel handling_experiment->spill_alert If Spill Occurs cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose

Caption: Workflow for Safe Handling of D-Chalcose.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.